molecular formula C18H23NO6 B15584621 Spartioidine N-oxide

Spartioidine N-oxide

Cat. No.: B15584621
M. Wt: 349.4 g/mol
InChI Key: COHUFMBRBUPZPA-UNXXDIMASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spartioidine N-oxide is a useful research compound. Its molecular formula is C18H23NO6 and its molecular weight is 349.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H23NO6

Molecular Weight

349.4 g/mol

IUPAC Name

(1R,4E,7S,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione

InChI

InChI=1S/C18H23NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/b12-4+/t14-,15-,18+,19?/m1/s1

InChI Key

COHUFMBRBUPZPA-UNXXDIMASA-N

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Spartioidine N-oxide: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine N-oxide is a pyrrolizidine alkaloid, a class of naturally occurring compounds known for their presence in various plant species and their potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, and physicochemical properties of this compound. Due to the limited availability of specific biological and experimental data for this compound, this guide also incorporates general information regarding the biological activities, metabolism, and analytical methodologies relevant to pyrrolizidine alkaloid (PA) N-oxides as a class, providing a foundational understanding for researchers.

Chemical Structure and Physicochemical Properties

This compound is structurally characterized as a macrocyclic diester pyrrolizidine alkaloid. The core of the molecule consists of a necine base, which is a bicyclic amino alcohol, esterified with a necic acid. The presence of the N-oxide functional group, where the nitrogen atom in the pyrrolizidine ring is oxidized, is a key feature of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₂₃NO₆[1][2][3]
Molecular Weight 349.38 g/mol [1][2][3]
IUPAC Name (1R,4E,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione[1]
CAS Number 121123-61-3[1][2][3]
Appearance Solid (commercially available as a reference standard)N/A
Storage Temperature 2-8°C

Biological Activities and Toxicological Profile of Pyrrolizidine Alkaloid N-oxides

PA N-oxides are generally considered to be less toxic than their corresponding tertiary pyrrolizidine alkaloids. The acute toxicity of PA N-oxides is significantly lower because the N-oxide group prevents the metabolic activation in the liver that leads to the formation of highly reactive and toxic pyrrolic esters. These esters are responsible for the characteristic hepatotoxicity, including veno-occlusive disease, associated with many PAs.

Despite their lower intrinsic toxicity, PA N-oxides can be reduced back to the parent tertiary alkaloids by gut microflora and enzymes in the liver. This in vivo reduction is a critical step, as the reformed tertiary PA can then undergo metabolic activation, leading to delayed toxicity. Therefore, the oral ingestion of PA N-oxides is still a toxicological concern.

The primary mechanism of PA-induced toxicity involves the bioactivation of the pyrrolizidine nucleus by cytochrome P450 enzymes in the liver. This process generates dehydropyrrolizidine alkaloids (DHPAs), which are electrophilic and can react with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity. The main toxicological effects are observed in the liver, but other organs, including the lungs, can also be affected. The toxic mechanisms involve the induction of oxidative stress and apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.

Experimental Protocols

While specific experimental protocols for this compound are not published, the following sections detail general methodologies used for the study of pyrrolizidine alkaloid N-oxides, which can be adapted for this compound research.

Isolation and Purification from Plant Material (Senecio vulgaris)

This compound has been identified in plants of the Senecio genus, such as Senecio vulgaris. A general procedure for the extraction and isolation of pyrrolizidine alkaloids and their N-oxides from plant material is as follows:

  • Extraction: The dried and powdered plant material is extracted with an acidic aqueous solution (e.g., 0.5 M H₂SO₄) to protonate the alkaloids and their N-oxides, increasing their solubility in the aqueous phase.

  • Reduction of N-oxides (Optional but common for total PA analysis): To analyze the total PA content, the N-oxides in the extract are often reduced to their corresponding tertiary alkaloids. This can be achieved by adding a reducing agent like zinc dust and stirring for several hours.

  • Purification: The acidic extract is filtered and then made alkaline (e.g., with ammonia solution) to deprotonate the alkaloids. The alkaloids are then extracted into an organic solvent such as chloroform or dichloromethane.

  • Fractionation: The crude alkaloid extract can be further fractionated using techniques like column chromatography on silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol mixtures).

  • Isolation: Individual alkaloids, including this compound, can be isolated using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Analytical Methods for Detection and Quantification

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the most common and sensitive method for the detection and quantification of pyrrolizidine alkaloids and their N-oxides.

Table 2: General HPLC-MS Parameters for PA N-oxide Analysis

ParameterTypical Conditions
Column C18 reverse-phase column
Mobile Phase Gradient elution with a mixture of water (often with 0.1% formic acid or ammonium acetate) and acetonitrile or methanol.
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
Detection Mass Spectrometry (MS), often with electrospray ionization (ESI) in positive ion mode. Tandem mass spectrometry (MS/MS) is used for enhanced selectivity and structural confirmation.

Mass Spectrometry Data for this compound:

  • Precursor ion [M+H]⁺: m/z 350.1598

In Vitro Metabolism Studies of PA N-oxides

To investigate the metabolic conversion of PA N-oxides to their parent PAs, in vitro incubation systems using liver or intestinal fractions are employed.

  • Preparation of Subcellular Fractions: Liver and intestinal S9 fractions or microsomes are prepared from rats or humans through differential centrifugation.

  • Incubation Mixture: The PA N-oxide (e.g., this compound) is incubated with the subcellular fraction in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) containing a cofactor regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation Conditions: The reaction is typically carried out at 37°C for a specific duration (e.g., 60 minutes).

  • Reaction Termination and Sample Preparation: The reaction is stopped by adding a cold organic solvent like acetonitrile. The mixture is then centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Analysis: The formation of the parent PA is quantified using HPLC-MS/MS.

Visualizations

Signaling Pathway for Pyrrolizidine Alkaloid-Induced Hepatotoxicity

The following diagram illustrates the general metabolic activation of pyrrolizidine alkaloids and the subsequent induction of apoptosis, which is a key mechanism of their hepatotoxicity.

PA_Toxicity_Pathway cluster_metabolism Metabolic Activation (Liver) cluster_toxicity Cellular Toxicity cluster_pathways Apoptotic Pathways PA_N_Oxide Pyrrolizidine Alkaloid N-oxide PA Pyrrolizidine Alkaloid (Tertiary Amine) PA_N_Oxide->PA Reduction (Gut Microbiota, Liver Enzymes) DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Metabolite) PA->DHPA CYP450 Oxidation DNA_Adducts DNA Adducts DHPA->DNA_Adducts Protein_Adducts Protein Adducts DHPA->Protein_Adducts Oxidative_Stress Oxidative Stress DHPA->Oxidative_Stress Apoptosis Apoptosis DNA_Adducts->Apoptosis Protein_Adducts->Apoptosis Oxidative_Stress->Apoptosis Extrinsic Extrinsic Pathway (Death Receptors) Apoptosis->Extrinsic Intrinsic Intrinsic Pathway (Mitochondrial) Apoptosis->Intrinsic Caspase_Activation Caspase Activation Extrinsic->Caspase_Activation Intrinsic->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death

Metabolic activation and toxicity pathway of pyrrolizidine alkaloids.
Experimental Workflow for In Vitro Metabolism of PA N-oxides

This diagram outlines the key steps in an in vitro experiment to study the metabolism of a pyrrolizidine alkaloid N-oxide.

in_vitro_workflow start Start: PA N-oxide Metabolism Study prep_fractions Prepare Liver/Intestinal S9 or Microsomal Fractions start->prep_fractions prep_incubation Prepare Incubation Mixture: - PA N-oxide - Subcellular fraction - Buffer - Cofactor system prep_fractions->prep_incubation incubation Incubate at 37°C prep_incubation->incubation termination Terminate Reaction (e.g., with cold acetonitrile) incubation->termination centrifugation Centrifuge to Pellet Proteins termination->centrifugation analysis Analyze Supernatant by HPLC-MS/MS centrifugation->analysis end End: Quantify Parent PA Formation analysis->end

Workflow for in vitro metabolism of PA N-oxides.

Conclusion

This compound is a pyrrolizidine alkaloid with a defined chemical structure and physicochemical properties. While specific biological data for this compound are scarce, the extensive knowledge of the broader class of pyrrolizidine alkaloid N-oxides provides a strong basis for predicting its toxicological profile and metabolic fate. The primary concern with PA N-oxides is their potential for in vivo reduction to the more toxic tertiary alkaloids. The experimental protocols outlined in this guide for the isolation, analysis, and metabolic study of PA N-oxides can be readily adapted for future research on this compound, which will be crucial for a more complete understanding of its specific biological activities and for assessing its potential risks to human and animal health. Further investigation into the specific biological effects of this compound is warranted to fill the existing knowledge gaps.

References

spartioidine N-oxide natural occurrence in Senecio vulgaris

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence and Analysis of Spartioidine N-oxide in Senecio vulgaris

For Researchers, Scientists, and Drug Development Professionals

Introduction

Senecio vulgaris, commonly known as common groundsel, is a widespread plant species belonging to the Asteraceae family. This plant is known to produce a variety of secondary metabolites, most notably pyrrolizidine alkaloids (PAs). PAs and their corresponding N-oxides are a large class of phytotoxins that serve as a chemical defense mechanism for the plant against herbivores[1]. However, they are of significant concern to human and animal health due to their established hepatotoxicity, genotoxicity, and carcinogenicity[2][3].

The toxicity of 1,2-unsaturated PAs is primarily mediated through metabolic activation in the liver by cytochrome P450 enzymes into highly reactive pyrrolic esters[4][5]. These metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cellular damage and initiating disease processes[6]. This compound is a notable PA found in S. vulgaris. As the N-oxide form, it is generally less toxic than its tertiary amine counterpart but can be converted back to the parent PA in the gut and subsequently metabolized to toxic intermediates[4].

This guide provides a comprehensive overview of the natural occurrence of this compound in Senecio vulgaris, detailed methodologies for its extraction and analysis, and a visualization of the critical metabolic pathway responsible for its toxicity.

Natural Occurrence and Quantification

This compound is a consistently detected pyrrolizidine alkaloid in Senecio vulgaris. Its concentration, however, can vary significantly based on factors such as the plant's geographical origin, developmental stage, and environmental conditions[2][3].

Studies have shown that this compound is one of the prevalent PAs found in the shoots of the plant[7][8]. A comparative study of S. vulgaris from its native range (Europe) and invasive range (China) revealed that plants from the invasive populations had significantly lower concentrations of this compound[8]. While specific concentrations for individual PAs are highly variable, the total PA content in S. vulgaris can range from approximately 1,650 µg/g to over 4,900 µg/g of dry matter, underscoring the plant's toxic potential[3][9].

Table 1: Summary of this compound Occurrence in Senecio vulgaris

ParameterFindingReference(s)
Plant Part Prevalent in the shoots.[7][8]
Geographical Variation Significantly lower concentrations found in invasive plant populations (China) compared to native populations (Europe).[8]
General Presence Detected in all studied populations of S. vulgaris across Europe and China.[3]
Total PA Context Total PA concentrations in S. vulgaris can reach up to 4,910.2 µg/g (dry matter), with N-oxides being the dominant form.[2][3]

Experimental Protocols

The analysis of this compound and other PAs from Senecio vulgaris requires a multi-step process involving extraction, purification, and detection by mass spectrometry. The most widely accepted and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[7][8].

Sample Preparation and Extraction

This protocol is a representative method synthesized from established procedures for PA analysis in plant matrices[10].

  • Sample Collection: Collect aerial parts (shoots) of Senecio vulgaris during its flowering stage. Air-dry the plant material in a dark, well-ventilated area until brittle.

  • Homogenization: Grind the dried plant material into a fine, homogenous powder using a laboratory mill.

  • Extraction: a. Weigh 2.0 g ± 0.1 g of the powdered plant material into a 50 mL centrifuge tube. b. Add 20 mL of 0.05 M sulfuric acid (H₂SO₄) solution. c. Sonicate the mixture in an ultrasonic bath for 15-30 minutes at ambient temperature to ensure complete wetting and cell disruption. d. Centrifuge the sample for 10 minutes at approximately 3800 x g. e. Carefully decant the supernatant into a clean tube. f. Repeat the extraction (steps b-e) on the remaining plant sediment with another 20 mL of extraction solution to maximize yield. g. Combine the supernatants from both extractions.

Solid-Phase Extraction (SPE) Purification

Purification is necessary to remove interfering matrix components before LC-MS/MS analysis[10]. A reversed-phase C18 cartridge is commonly used.

  • Cartridge Conditioning: a. Pass 5 mL of methanol through a C18 SPE cartridge. b. Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading: a. Take a 10 mL aliquot of the combined acidic extract. b. Neutralize the aliquot with an ammonia solution. c. Load the neutralized extract onto the conditioned SPE cartridge.

  • Washing: a. Wash the cartridge with 10 mL (2 x 5 mL) of deionized water to remove polar impurities. b. Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: a. Elute the retained PAs from the cartridge using 10 mL (2 x 5 mL) of methanol. b. Collect the eluate in a clean tube.

  • Reconstitution: a. Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 50°C. b. Reconstitute the dried residue in 1 mL of a methanol/water mixture (5:95, v/v), which typically matches the initial mobile phase conditions of the LC method. c. Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial.

LC-MS/MS Analysis

This section outlines typical parameters for the chromatographic separation and mass spectrometric detection of PAs[11][12][13].

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3 µm particle size).

    • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 5 mM ammonium formate and 0.1% formic acid.

    • Gradient: A linear gradient starting with a low percentage of Mobile Phase B (e.g., 5%), increasing to elute the compounds of interest, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions must be determined for each target analyte. For this compound ([M+H]⁺ ≈ m/z 352.2), characteristic fragment ions would be selected for quantification and qualification based on standard compounds.

Visualizations

Experimental Workflow

The following diagram outlines the logical flow from sample collection to final data analysis for the quantification of this compound.

G cluster_prep Sample Preparation cluster_extract Extraction & Purification cluster_analysis Analysis p1 Collect & Dry Senecio vulgaris p2 Homogenize (Grind to Powder) p1->p2 e1 Acidic Aqueous Extraction (H₂SO₄) p2->e1 e2 Centrifuge & Collect Supernatant e1->e2 e3 SPE Purification (C18 Cartridge) e2->e3 e4 Elute & Reconstitute in Mobile Phase e3->e4 a1 LC-MS/MS Analysis (ESI+, MRM Mode) e4->a1 a2 Data Processing & Quantification a1->a2

Caption: Workflow for PA analysis in Senecio vulgaris.

Metabolic Activation Pathway

The toxicity of this compound is contingent on its conversion to the tertiary amine, spartioidine, and subsequent metabolic activation in the liver. This pathway is the cornerstone of PA-induced toxicity.

G N_Oxide This compound (Ingested, Low Toxicity) Tertiary_PA Spartioidine (Tertiary Amine) N_Oxide->Tertiary_PA Reduction (e.g., in gut) Dehydro_PA Dehydropyrrolizidine Alkaloid (Pyrrolic Ester) (Highly Reactive Electrophile) Tertiary_PA->Dehydro_PA Oxidation (CYP450 in Liver) Detox Detoxification (Hydrolysis / Conjugation) Tertiary_PA->Detox Adducts DNA & Protein Adducts Dehydro_PA->Adducts Covalent Binding (Alkylation) Toxicity Hepatotoxicity & Carcinogenicity Adducts->Toxicity

Caption: Metabolic activation pathway of pyrrolizidine alkaloids.

References

The Biosynthesis of Spartioidine N-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine alkaloids (PAs) are a large class of heterocyclic secondary metabolites produced by numerous plant species, notably within the Asteraceae, Boraginaceae, and Fabaceae families, as a defense mechanism against herbivores. Spartioidine, a senecionine-type PA, and its corresponding N-oxide are of significant interest due to their biological activities and toxicological profiles. Understanding the biosynthetic pathway of spartioidine N-oxide is crucial for metabolic engineering efforts to produce novel pharmaceuticals and for developing strategies to mitigate their presence in the food chain. This technical guide provides an in-depth overview of the core biosynthetic pathway, supported by available quantitative data, detailed experimental protocols, and pathway visualizations.

The Core Biosynthetic Pathway of Pyrrolizidine Alkaloids

The biosynthesis of this compound is a complex process that can be divided into three main stages: the formation of the necine base, the synthesis of the necic acid moiety, and the esterification of these two precursors followed by subsequent modifications and N-oxidation. While the complete enzymatic cascade for this compound has not been fully elucidated, a plausible pathway can be constructed based on extensive studies of related PAs, particularly the well-characterized biosynthesis of senecionine.

Necine Base Formation

The necine base, the bicyclic core of PAs, is derived from the amino acids L-arginine or L-ornithine. The initial steps involve the conversion of these precursors to putrescine. The first committed step in PA biosynthesis is the formation of homospermidine from putrescine and spermidine, a reaction catalyzed by homospermidine synthase (HSS).[1][2] Homospermidine then undergoes a series of oxidation, cyclization, and reduction reactions to form the pivotal intermediate, retronecine.[2]

Necic Acid Moiety Synthesis

The necic acid portion of senecionine-type PAs, such as spartioidine, is typically derived from the amino acid L-isoleucine.[3] Through a series of enzymatic reactions that are not yet fully characterized in plants, two molecules of isoleucine are condensed and modified to form senecic acid.

Esterification, Modification, and N-Oxidation

Retronecine and senecic acid are then esterified to form the macrocyclic diester, senecionine. It is hypothesized that this esterification is followed by specific enzymatic modifications that lead to the formation of spartioidine. The final and crucial step is the N-oxidation of the tertiary nitrogen in the necine base to yield the corresponding N-oxide. In plants, PA N-oxides are generally considered the primary products of biosynthesis and are the less toxic storage and transport forms.[3] While the specific plant enzyme is unknown, studies in mammalian systems suggest that cytochrome P450 monooxygenases or flavin-containing monooxygenases (FMOs) are capable of catalyzing this reaction.[1][4]

Quantitative Data

Quantitative analysis of spartioidine and its N-oxide has been performed in various studies, particularly in Senecio vulgaris. The concentrations of these alkaloids can vary significantly depending on the plant's origin (native vs. invasive range), developmental stage, and tissue type.

Plant SpeciesRangeTissueSpartioidine (µg/g dry weight)This compound (µg/g dry weight)Reference
Senecio vulgarisNativeShootsPresent (concentration not specified)Prevalent[5]
Senecio vulgarisInvasiveShootsPresent (concentration not specified)Prevalent[5]
Senecio vulgarisNativeShootsSignificantly higher than invasiveSignificantly higher than invasive[6]
Senecio vulgarisInvasiveShootsSignificantly lower than nativeSignificantly lower than native[6]

Note: The table summarizes findings from comparative studies. Absolute concentrations can be found in the cited literature.

Experimental Protocols

Elucidating the biosynthesis of this compound involves a combination of tracer studies with labeled precursors, enzyme assays, and advanced analytical techniques.

Protocol 1: Radiolabeling Studies to Trace Precursor Incorporation

This protocol is adapted from general methods used in PA biosynthesis research.[7]

Objective: To determine the incorporation of radiolabeled precursors into this compound.

Materials:

  • Senecio species known to produce spartioidine.

  • Radiolabeled precursors (e.g., [¹⁴C]-ornithine, [³H]-spermidine).

  • Injection syringes.

  • Plant growth facilities.

  • Liquid nitrogen.

  • Mortar and pestle.

  • Extraction solvents (e.g., methanol, acidified water).

  • Solid-phase extraction (SPE) cartridges.

  • High-performance liquid chromatography (HPLC) system.

  • Liquid scintillation counter.

Methodology:

  • Precursor Administration: Inject a solution of the radiolabeled precursor into the stem or apply to the roots of young, actively growing Senecio plants.

  • Incubation: Allow the plants to metabolize the precursor for a defined period (e.g., 24-72 hours) under controlled growth conditions.

  • Harvesting and Extraction: Harvest the plant tissues (roots, shoots), immediately freeze in liquid nitrogen, and grind to a fine powder. Extract the alkaloids using an appropriate solvent system.

  • Purification: Partially purify the alkaloid extract using SPE to remove interfering compounds.

  • Analysis: Separate the alkaloid fraction using HPLC. Collect fractions corresponding to spartioidine and this compound (identified using authentic standards).

  • Quantification: Determine the amount of radioactivity in the collected fractions using a liquid scintillation counter to quantify the incorporation of the labeled precursor.

Protocol 2: General Method for Quantitative Analysis of Pyrrolizidine Alkaloids by LC-MS/MS

This protocol is based on established methods for PA quantification in plant material.[5]

Objective: To accurately quantify the concentration of spartioidine and this compound in plant tissues.

Materials:

  • Dried and powdered plant material.

  • Extraction solution (e.g., 0.05 M sulfuric acid).

  • Ultrasonic bath.

  • Centrifuge.

  • SPE cartridges (e.g., C18).

  • LC-MS/MS system with a suitable column (e.g., C18).

  • Certified reference standards for spartioidine and this compound.

Methodology:

  • Extraction: Weigh a precise amount of the powdered plant material and add the extraction solution. Sonicate the mixture for a defined period (e.g., 2 hours).

  • Centrifugation: Centrifuge the extract to pellet the solid material.

  • Purification: Pass the supernatant through a pre-conditioned SPE cartridge. Wash the cartridge to remove impurities and then elute the PAs with a suitable solvent (e.g., methanol).

  • Sample Preparation: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the prepared sample into the LC-MS/MS system. Use a gradient elution program to separate the PAs. Detect and quantify spartioidine and this compound using multiple reaction monitoring (MRM) mode, based on the specific precursor and product ion transitions for each analyte.

  • Quantification: Create a calibration curve using the certified reference standards to calculate the concentration of the target PAs in the original plant sample.

Visualizations of the Biosynthetic Pathway and Experimental Workflow

This compound Biosynthesis Pathway cluster_necine Necine Base Formation cluster_necic Necic Acid Formation cluster_final Esterification and Final Steps Arginine L-Arginine / L-Ornithine Putrescine Putrescine Arginine->Putrescine Homospermidine Homospermidine Putrescine->Homospermidine HSS Spermidine Spermidine Spermidine->Homospermidine HSS Retronecine Retronecine Homospermidine->Retronecine Oxidation, Cyclization Senecionine Senecionine Retronecine->Senecionine Esterification Isoleucine L-Isoleucine (x2) SenecicAcid Senecic Acid Isoleucine->SenecicAcid Multiple steps SenecicAcid->Senecionine Spartioidine Spartioidine Senecionine->Spartioidine Putative Modifications SpartioidineNoxide This compound Spartioidine->SpartioidineNoxide N-oxidation (P450/FMO?)

Caption: Proposed biosynthetic pathway of this compound in plants.

Experimental Workflow for PA Analysis Start Plant Material (e.g., Senecio vulgaris) Extraction Extraction with acidified water/methanol Start->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Quantification against Reference Standards Analysis->Quantification End Data Reporting Quantification->End

Caption: General experimental workflow for the quantitative analysis of PAs.

Conclusion and Future Directions

The biosynthesis of this compound follows the general pathway established for senecionine-type pyrrolizidine alkaloids, originating from amino acid precursors to form a necine base and a necic acid, which are subsequently esterified and modified. While the overarching framework is understood, the specific enzymes catalyzing the conversion of senecionine to spartioidine and the subsequent N-oxidation in plants remain to be identified. Future research should focus on the discovery and characterization of these enzymes, which will be instrumental for synthetic biology applications and for a more comprehensive understanding of PA diversity in the plant kingdom. The protocols and data presented herein provide a solid foundation for researchers to further investigate this fascinating and important class of plant secondary metabolites.

References

Spartioidine N-oxide: A Toxicological Deep Dive for the Scientific Community

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This technical guide provides a comprehensive overview of the current toxicological knowledge of spartioidine N-oxide, a pyrrolizidine alkaloid N-oxide (PANO). Also known as seneciphylline N-oxide, this compound is a member of a class of natural toxins found in numerous plant species worldwide. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the toxicological profile, available data, and metabolic pathways of this substance.

Executive Summary

This compound, as with other PANOs, is considered a pro-toxin. Its toxicity is intrinsically linked to its metabolic conversion to the parent pyrrolizidine alkaloid (PA), seneciphylline. The subsequent metabolic activation of seneciphylline in the liver generates highly reactive pyrrolic esters, which are responsible for the observed hepatotoxicity, genotoxicity, and potential carcinogenicity. While specific quantitative toxicological data for this compound is limited, this guide synthesizes available information on the compound and its parent alkaloid, alongside the broader toxicological context of PANOs, to provide a thorough assessment.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound (Seneciphylline N-oxide)
CAS Number 38710-26-8[1][2]
Molecular Formula C₁₈H₂₃NO₆[1]
Molecular Weight 349.38 g/mol [1]

Toxicological Data

Quantitative toxicological data for this compound is scarce. The available information focuses on in vitro cytotoxicity and the acute toxicity of its parent compound, seneciphylline.

Acute Toxicity

No specific LD50 value for this compound has been reported. However, the oral LD50 for its parent alkaloid, seneciphylline, has been determined in rats.

Table 1: Acute Oral Toxicity of Seneciphylline

CompoundSpeciesRouteLD50Reference
SeneciphyllineRatOral77 mg/kgMattocks, 1986[3]

It is generally understood that the acute toxicity of PANOs is lower than their corresponding parent PAs[4].

Cytotoxicity

In vitro studies comparing the cytotoxicity of various PAs and their N-oxides have been conducted. One such study using a chicken hepatocyte cell line (CRL-2118) demonstrated that seneciphylline N-oxide is significantly less cytotoxic than its parent compound.

Table 2: In Vitro Cytotoxicity of Seneciphylline and its N-oxide

CompoundCell LineExposure TimeEndpointResultReference
SeneciphyllineCRL-2118 (Chicken Hepatocyte)48 and 72 hoursCytotoxicityCytotoxic at concentrations between 19 and 300 μMStegelmeier et al., 2015[5]
Seneciphylline N-oxide (as part of a group of N-oxides)CRL-2118 (Chicken Hepatocyte)48 and 72 hoursCytotoxicityNot significantly cytotoxic at concentrations between 19 and 300 μMStegelmeier et al., 2015[5]
Genotoxicity and Carcinogenicity

There is no specific carcinogenicity data for this compound. However, PAs as a class are recognized as genotoxic and many are tumorigenic[6]. The genotoxicity of seneciphylline has been demonstrated in rat hepatocytes[6][7]. The genotoxic and carcinogenic potential of this compound is contingent on its metabolic reduction to seneciphylline[6]. The primary mechanism of genotoxicity involves the formation of DNA adducts by the reactive pyrrolic metabolites[8].

Metabolic Pathway and Mechanism of Toxicity

The toxicity of this compound is not direct but rather a consequence of its metabolic activation. The proposed metabolic pathway is a two-step process:

  • Reduction to Parent Alkaloid: In the gastrointestinal tract and the liver, this compound is reduced to its parent PA, seneciphylline. This reaction can be mediated by gut microbiota and hepatic enzymes[6].

  • Oxidative Bioactivation: The resulting seneciphylline is then metabolized by cytochrome P450 enzymes in the liver. This oxidation leads to the formation of highly reactive dehydropyrrolizidine alkaloids (pyrrolic esters). These electrophilic metabolites can readily form covalent adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity[6][8].

Metabolic Activation of this compound cluster_ingestion Ingestion & Absorption cluster_reduction Reduction (Gut Microbiota & Liver) cluster_activation Metabolic Activation (Liver) cluster_toxicity Toxicological Effects This compound This compound Seneciphylline Seneciphylline This compound->Seneciphylline Reduction Dehydroseneciphylline (Pyrrolic Ester) Dehydroseneciphylline (Pyrrolic Ester) Seneciphylline->Dehydroseneciphylline (Pyrrolic Ester) CYP450 Oxidation DNA Adducts DNA Adducts Dehydroseneciphylline (Pyrrolic Ester)->DNA Adducts Protein Adducts Protein Adducts Dehydroseneciphylline (Pyrrolic Ester)->Protein Adducts Genotoxicity Genotoxicity DNA Adducts->Genotoxicity Cytotoxicity Cytotoxicity Protein Adducts->Cytotoxicity In Vitro Cytotoxicity Workflow start Start: Culture Liver Cells expose Expose cells to This compound start->expose incubate Incubate for 24, 48, 72 hours expose->incubate assess Assess Cytotoxicity incubate->assess viability Measure Cell Viability (MTT Assay) assess->viability degeneration Measure LDH Release assess->degeneration analyze Analyze Data & Determine Median Cytotoxic Concentration viability->analyze degeneration->analyze

References

In Vitro Cytotoxicity of Spartioidine N-oxide on Hepatocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the in vitro cytotoxicity of spartioidine N-oxide on hepatocytes is limited in publicly available literature. This guide synthesizes information from studies on the broader class of pyrrolizidine alkaloid N-oxides (PANOs), to which this compound belongs. The metabolic pathways and toxicological effects are expected to be similar.

Executive Summary

Pyrrolizidine alkaloids (PAs) are a class of phytotoxins known for their hepatotoxicity. Their corresponding N-oxides (PANOs), including this compound, generally coexist in plants. While initially considered less toxic, it is now understood that PANOs can be converted to their parent PAs in the intestine and liver, subsequently undergoing metabolic activation to exert cytotoxic effects.[1][2][3][[“]] This process involves the formation of highly reactive pyrrolic metabolites that can bind to cellular macromolecules, leading to hepatocyte injury and death.[1][3] This technical guide provides an in-depth overview of the methodologies used to assess the in vitro cytotoxicity of PANOs on hepatocytes, summarizes available quantitative data for related compounds, and elucidates the key signaling pathways involved in their toxicity.

Metabolic Activation and Cytotoxicity Data

The cytotoxicity of PANOs is intrinsically linked to their biotransformation. In vitro, this process is primarily mediated by hepatic cytochrome P450 monooxygenases (CYPs).[1] The initial step is the reduction of the N-oxide to the corresponding PA, which is then oxidized to a highly reactive dehydropyrrolizidine alkaloid (DHPA).[5] These electrophilic pyrrolic metabolites are responsible for forming adducts with cellular proteins and DNA, leading to cytotoxicity and genotoxicity.[3]

Quantitative Cytotoxicity Data
Compound TypeExample CompoundCell LineAssayIC50 / IC20 Value (mM)Reference
Retronecine-type PARetrorsineHepG2MTTIC20: 0.27 ± 0.07[7]
Retronecine-type PARetrorsineHepG2BrdUIC20: 0.19 ± 0.03[7]
Otonecine-type PAClivorineHepG2MTTIC20: 0.013 ± 0.004[7]
Otonecine-type PAClivorineHepG2BrdUIC20: 0.066 ± 0.031[7]
Platyphylline-type PAPlatyphyllineHepG2MTTIC20: 0.85 ± 0.11[7]
Platyphylline-type PAPlatyphyllineHepG2BrdUIC20: 1.01 ± 0.40[7]
Retronecine-type PAIntermedinePrimary Mouse HepatocytesCCK-8IC50: 165.13 µM (0.165 mM)[2]
Retronecine-type PAIntermedineHepDCCK-8IC50: 239.39 µM (0.239 mM)[2]
Retronecine-type PALasiocarpineHepDCCK-8IC50: 164.06 µM (0.164 mM)[2]
Retronecine-type PASenecionineHepDCCK-8IC50: 173.71 µM (0.174 mM)[2]

Experimental Protocols

The following are generalized protocols for assessing the in vitro cytotoxicity of PANOs on hepatocytes, based on common methodologies reported in the literature.

Cell Culture
  • Cell Lines: Human hepatoma cell lines such as HepG2 or HepaRG are commonly used.[7][8] Primary human or rodent hepatocytes can also be utilized for more physiologically relevant data.[6][9]

  • Culture Conditions: Cells are typically maintained in a suitable culture medium (e.g., DMEM or Williams' Medium E) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin. Cells are incubated at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assays

A common method for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate hepatocytes in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound. Include appropriate vehicle controls.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assays

To investigate the mechanism of cell death, apoptosis assays are employed.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: The activity of key executioner caspases, such as caspase-3, can be measured using colorimetric or fluorometric substrates.

  • Mitochondrial Membrane Potential (MMP) Assay: The change in MMP can be assessed using fluorescent dyes like JC-1 or TMRE to determine the involvement of the mitochondrial pathway of apoptosis.[6]

Visualization of Pathways and Workflows

Signaling Pathway of PANO-Induced Hepatotoxicity

The following diagram illustrates the metabolic activation of a pyrrolizidine alkaloid N-oxide and the subsequent induction of apoptosis.

PANO_Toxicity_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion PANO This compound (PANO) PA Spartioidine (PA) PANO->PA Reduction (CYP1A2, CYP2D6) DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Metabolite) PA->DHPA Oxidation (CYPs) ROS Reactive Oxygen Species (ROS) DHPA->ROS ProteinAdducts Protein Adducts DHPA->ProteinAdducts Mito Mitochondrial Dysfunction ROS->Mito Bax Bax CytoC Cytochrome c Bax->CytoC Release Bcl2 Bcl-2 Bcl2->Bax Inhibition Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Recruitment Apoptosome Apoptosome Casp9->Apoptosome Casp3 Pro-Caspase-3 Apoptosome->Casp3 Cleavage ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis CellularDamage Cellular Damage ProteinAdducts->CellularDamage Mito->Bax Activation

Caption: Metabolic activation of PANO and induction of apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram outlines a typical experimental workflow for evaluating the cytotoxicity of a PANO.

Cytotoxicity_Workflow cluster_assays Cytotoxicity & Mechanistic Assays start Start cell_culture Hepatocyte Culture (e.g., HepG2, Primary Hepatocytes) start->cell_culture seeding Cell Seeding (96-well plates) cell_culture->seeding treatment Treatment with This compound (Dose-response) seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation mtt MTT Assay (Cell Viability) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Apoptosis Assays (Annexin V/PI, Caspase) incubation->apoptosis ros ROS Detection incubation->ros data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) mtt->data_analysis ldh->data_analysis apoptosis->data_analysis ros->data_analysis end End data_analysis->end

Caption: Experimental workflow for in vitro cytotoxicity testing.

Conclusion

The in vitro cytotoxicity of this compound in hepatocytes is predicted to be dependent on its metabolic conversion to the parent PA and subsequent formation of reactive pyrrolic metabolites. These metabolites can induce cellular damage and trigger apoptosis through pathways involving oxidative stress and mitochondrial dysfunction. The experimental protocols and workflows described in this guide provide a framework for the systematic evaluation of the hepatotoxic potential of this compound and other PANOs. Further research is warranted to establish specific quantitative toxicity data for this compound to aid in accurate risk assessment.

References

The Toxicity of Spartioidine N-oxide: A Mechanistic Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spartioidine N-oxide, a pyrrolizidine alkaloid (PA) found in certain plant species, is a member of a class of phytotoxins known for their potential hepatotoxicity. While specific toxicological data for this compound is not extensively available, its mechanism of action is presumed to follow the well-established toxicological pathway of other pyrrolizidine alkaloid N-oxides (PANOs). This technical guide synthesizes the current understanding of PANO toxicity, providing a detailed overview of the metabolic activation, molecular interactions, and cellular consequences that are likely applicable to this compound. This document is intended to serve as a foundational resource for researchers engaged in the study of natural product toxicity and for professionals in drug development who may encounter these compounds.

Introduction

Pyrrolizidine alkaloids and their N-oxides are secondary metabolites produced by thousands of plant species worldwide.[1] Human exposure can occur through the consumption of contaminated herbal remedies, teas, and food products.[1] The toxicity of 1,2-unsaturated PAs is a significant concern due to their potential to cause severe liver damage, including hepatic sinusoidal obstruction syndrome (HSOS), and their carcinogenic properties.[1][2] this compound falls into this category of compounds.

The core of PANO toxicity lies in a multi-step bioactivation process that transforms the relatively inert N-oxide into highly reactive pyrrolic metabolites.[3][4] This guide will delineate this pathway, present available data for related compounds to illustrate the toxic potential, and provide standardized experimental approaches for further investigation.

The Core Mechanism of Action: A Two-Step Bioactivation Process

The toxicity of this compound, like other PANOs, is not direct but is contingent upon its metabolic transformation. This process can be broadly divided into two critical stages: reduction to the parent alkaloid and subsequent oxidative metabolism to reactive species.

Step 1: Reductive Biotransformation

The initial and rate-limiting step in the toxification of this compound is its reduction to the corresponding tertiary amine, spartioidine. This conversion is primarily mediated by:

  • Intestinal Microbiota: The anaerobic environment of the gut provides a favorable setting for the reduction of the N-oxide moiety by various bacterial species.[3]

  • Hepatic Enzymes: Cytochrome P450 (CYP) monooxygenases in the liver can also facilitate this reduction.[3]

Step 2: Oxidative Bioactivation to Reactive Pyrrolic Metabolites

Once reduced to its parent pyrrolizidine alkaloid, spartioidine undergoes metabolic activation, predominantly in the liver, by CYP enzymes, particularly CYP3A4.[5][6] This oxidation generates highly reactive electrophilic metabolites known as dehydropyrrolizidine alkaloids (DHPAs), or pyrrolic esters.[6][7] These DHPAs are the ultimate toxic species responsible for the adverse effects of PAs.

Metabolic Activation of this compound cluster_gut_liver Intestine and Liver cluster_liver Liver (Hepatocytes) cluster_cellular_targets Cellular Targets Spartioidine_N_Oxide This compound Spartioidine Spartioidine (Parent PA) Spartioidine_N_Oxide->Spartioidine Reduction (Gut Microbiota, Hepatic CYPs) Reactive_Metabolites Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Alkaloids) Spartioidine->Reactive_Metabolites Oxidation (CYP450, e.g., CYP3A4) Macromolecules Cellular Macromolecules (DNA, Proteins) Reactive_Metabolites->Macromolecules Adduct Formation Toxicity Hepatotoxicity Genotoxicity Carcinogenicity Macromolecules->Toxicity

Figure 1: Proposed metabolic activation pathway of this compound.

Molecular Toxicity: The Role of Macromolecular Adducts

The high reactivity of the DHPAs derived from spartioidine leads to their covalent binding to cellular nucleophiles, forming adducts with macromolecules such as DNA and proteins.[8][9]

  • DNA Adducts: The formation of DHP-derived DNA adducts is a key event in the genotoxicity and carcinogenicity of PAs.[10][11] These adducts can lead to mutations and chromosomal damage, initiating tumorigenesis.[10]

  • Protein Adducts: The binding of DHPAs to cellular proteins can impair their function, leading to cellular stress, disruption of cellular architecture, and ultimately, cell death.[7] This is a primary mechanism contributing to the hepatotoxicity of PAs.

Quantitative Toxicity Data (Representative PANOs)

As specific quantitative toxicity data for this compound is not publicly available, the following table summarizes data for other representative pyrrolizidine alkaloid N-oxides to provide a comparative context for their toxic potential. It is important to note that the toxicity can vary significantly between different PAs and their N-oxides.

CompoundTest SystemEndpointValueReference
Indicine N-oxideHuman Cancer PatientsMTD3.0 g/m²/day for 5 days[4]
Riddelliine N-oxideRat Liver MicrosomesDNA AdductsFormation confirmed[11]

MTD: Maximum Tolerated Dose

Experimental Protocols for Toxicity Assessment

The following outlines a generalized experimental workflow for assessing the in vitro toxicity of a pyrrolizidine alkaloid N-oxide like this compound.

In Vitro Cytotoxicity Assay
  • Cell Culture: Human hepatoma cell lines (e.g., HepG2) are cultured in appropriate media and conditions.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to a range of final concentrations.

  • Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with the various concentrations of this compound. Controls include vehicle-only and untreated cells.

  • Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, 72 hours).

  • Viability Assessment: Cell viability is determined using a standard method such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The results are used to calculate the IC50 (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Metabolic Activation and DNA Adduct Formation
  • Microsome Preparation: Liver microsomes (human or rat) are prepared as a source of CYP enzymes.

  • Incubation Mixture: The reaction mixture contains the microsomes, a NADPH-generating system (as a cofactor for CYPs), this compound, and calf thymus DNA.

  • Reaction: The mixture is incubated to allow for the metabolic activation of the PANO and the formation of DNA adducts.

  • DNA Isolation and Hydrolysis: The DNA is isolated from the reaction mixture and enzymatically hydrolyzed to individual nucleosides.

  • LC-MS/MS Analysis: The hydrolyzed DNA is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the specific DHP-derived DNA adducts.[8]

Experimental Workflow for In Vitro Toxicity cluster_cytotoxicity Cytotoxicity Assay cluster_adduct DNA Adduct Formation Assay Cell_Culture Cell Culture (e.g., HepG2) Treatment Treatment with This compound Cell_Culture->Treatment Incubation Incubation (24-72h) Treatment->Incubation Viability_Assay Viability Assay (e.g., MTT) Incubation->Viability_Assay IC50 IC50 Determination Viability_Assay->IC50 Microsomes Liver Microsomes + NADPH + DNA + This compound Reaction Incubation Microsomes->Reaction DNA_Isolation DNA Isolation & Hydrolysis Reaction->DNA_Isolation LC_MS LC-MS/MS Analysis DNA_Isolation->LC_MS Adduct_Quantification Adduct Quantification LC_MS->Adduct_Quantification

Figure 2: Generalized experimental workflow for in vitro toxicity assessment.

Conclusion

The toxicological profile of this compound is intrinsically linked to its metabolic fate. While direct evidence for this specific compound is limited, the established mechanisms for the broader class of pyrrolizidine alkaloid N-oxides provide a robust framework for understanding its potential for harm. The key toxicological events are the reduction to the parent alkaloid followed by CYP-mediated oxidation to reactive pyrrolic species, which then form damaging adducts with cellular macromolecules. This guide provides the foundational knowledge and experimental approaches necessary for the further investigation and risk assessment of this compound and other related phytotoxins. Future research should focus on generating specific quantitative toxicity data for this compound to more accurately define its risk profile.

References

Spartioidine N-oxide as a Metabolite of Jacobaea: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of spartioidine N-oxide, a pyrrolizidine alkaloid (PA) identified as a metabolite in plants of the genus Jacobaea. Pyrrolizidine alkaloids are a large class of secondary metabolites known for their toxicity and potential pharmacological activities. This document details the presence of this compound in Jacobaea species, presents available quantitative data, outlines detailed experimental protocols for its extraction and quantification, and illustrates its biosynthetic context. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, toxicology, and drug development.

Introduction

The genus Jacobaea, which includes common ragwort (Jacobaea vulgaris, formerly Senecio vulgaris), is well-documented for its production of a diverse array of pyrrolizidine alkaloids (PAs). These compounds are synthesized by the plant as a defense mechanism against herbivores. PAs and their N-oxides are of significant interest due to their potential hepatotoxicity and carcinogenicity, as well as their potential as scaffolds for drug development. This compound, a seneciphylline-type PA, has been identified as a metabolite in Jacobaea species. Understanding its distribution, concentration, and biosynthesis is crucial for assessing the toxicological risks associated with Jacobaea and for exploring the pharmacological potential of this class of compounds.

Quantitative Data of this compound in Jacobaea vulgaris

Quantitative analysis of individual PAs in Jacobaea species is complex, with concentrations varying based on genetic factors, environmental conditions, and the specific plant tissue analyzed. Research has identified this compound in the shoots of Jacobaea vulgaris. The following table summarizes the reported concentrations from a study comparing native and invasive populations of the plant.

Plant PopulationTissueSpartioidine (µg/g dry weight)This compound (µg/g dry weight)Reference
Native (S. vulgaris)ShootsPresent (concentration not specified)Lower concentration than in native plants
Invasive (S. vulgaris)ShootsSignificantly lower concentration than in native plantsSignificantly lower concentration than in native plants

Note: The referenced study indicated the presence and relative concentration changes but did not provide specific mean concentrations for spartioidine and its N-oxide in all cases.

Experimental Protocols

The accurate quantification of this compound in Jacobaea plant material requires robust and sensitive analytical methods. The following protocols for extraction and LC-MS/MS analysis are based on established methods for pyrrolizidine alkaloid analysis in plant matrices.

Extraction of Pyrrolizidine Alkaloids from Jacobaea Plant Material

This protocol is adapted from established methods for PA extraction from plant tissues.

Materials and Reagents:

  • Dried and powdered Jacobaea plant material (e.g., shoots, roots)

  • 0.05 M Sulfuric acid in 50% methanol (v/v)

  • Ammonia solution (25%)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • Weigh 1.0 g of the homogenized plant material into a 50 mL centrifuge tube.

  • Add 20 mL of 0.05 M sulfuric acid in 50% methanol.

  • Vortex for 1 minute and then sonicate for 30 minutes in a water bath.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean tube.

  • Re-extract the plant pellet with another 20 mL of the extraction solvent and repeat steps 3-5.

  • Combine the supernatants and adjust the pH to approximately 9 with ammonia solution.

  • Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Load the pH-adjusted extract onto the SPE cartridge.

  • Wash the cartridge with 5 mL of water, followed by 5 mL of methanol.

  • Elute the PAs with 10 mL of methanol containing 2% ammonia.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of methanol/water (10:90, v/v) for LC-MS/MS analysis.

Quantification by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Instrumentation and Conditions:

  • UHPLC System: Coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5-60% B

    • 10-12 min: 60-95% B

    • 12-14 min: 95% B

    • 14-15 min: 95-5% B

    • 15-18 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS/MS Detection: ESI in positive ion mode. Multiple Reaction Monitoring (MRM) will be used for quantification. The specific precursor-to-product ion transitions for this compound need to be determined using a reference standard.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compoundTo be determinedTo be determinedTo be determined

Note: The exact MRM transitions should be optimized by infusing a standard solution of this compound into the mass spectrometer.

Biosynthetic Pathway

The biosynthesis of pyrrolizidine alkaloids in plants, including those in the Asteraceae family, is a complex process that begins with amino acids. The core structure, the necine base, is derived from polyamines, which are themselves synthesized from arginine and ornithine. The necic acids are derived from various amino acid pathways, primarily isoleucine.

While the complete enzymatic pathway for the biosynthesis of seneciphylline-type PAs like this compound has not been fully elucidated, the general pathway is understood. The following diagram illustrates the key steps in the formation of the necine base and its subsequent esterification to form a macrocyclic diester PA, which is then converted to its N-oxide form. The specific enzymes for the later steps of modification leading to this compound are yet to be identified.

PA_Biosynthesis Arginine Arginine/Ornithine Putrescine Putrescine Arginine->Putrescine Decarboxylation Spermidine Spermidine Putrescine->Spermidine Homospermidine Homospermidine Spermidine->Homospermidine Homospermidine Synthase (HSS) Retronecine Retronecine (Necine Base) Homospermidine->Retronecine Series of oxidations, cyclizations Senecionine Senecionine (Tertiary PA) Retronecine->Senecionine Isoleucine Isoleucine NecicAcid Senecic Acid (Necic Acid) Isoleucine->NecicAcid Multi-step conversion NecicAcid->Senecionine Esterification Seneciphylline_type Seneciphylline-type PA (e.g., Spartioidine) Senecionine->Seneciphylline_type Enzymatic Modification (Specific enzymes not fully identified) Spartioidine_N_oxide This compound Seneciphylline_type->Spartioidine_N_oxide N-oxidation

Caption: Generalized biosynthetic pathway of seneciphylline-type pyrrolizidine alkaloid N-oxides in Jacobaea.

Conclusion

This compound is a confirmed metabolite of Jacobaea vulgaris, contributing to the complex profile of pyrrolizidine alkaloids in this plant genus. This technical guide provides the available quantitative data, detailed experimental protocols for its analysis, and an overview of its biosynthetic pathway. Further research is warranted to expand the quantitative data across more Jacobaea species and different plant tissues, and to fully elucidate the specific enzymatic steps in the biosynthesis of seneciphylline-type PAs. Such knowledge will be invaluable for a more comprehensive risk assessment of Jacobaea species and for the potential discovery of novel pharmacologically active compounds.

The Discovery and Isolation of Spartioidine N-oxide from Plant Sources: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spartioidine N-oxide, a pyrrolizidine alkaloid also known as seneciphylline N-oxide, is a naturally occurring compound found in various plant species, most notably within the genera Senecio and Jacobaea. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its botanical sources. The document details the historical context of its discovery, outlines modern experimental protocols for its extraction and purification, and presents quantitative data and structural elucidation techniques. Visual diagrams are included to illustrate the experimental workflow, providing a clear and concise reference for researchers in natural product chemistry and drug development.

Introduction and Discovery

This compound is structurally classified as a macrocyclic pyrrolizidine alkaloid N-oxide. Its discovery is intrinsically linked to the investigation of its parent alkaloid, seneciphylline. The initial isolation of seneciphylline was from Senecio platyphyllus D.C.[1]. Subsequent phytochemical analyses of various species of the Asteraceae family, particularly the Senecio and Jacobaea genera, led to the identification of its N-oxide form, this compound.

This compound is of significant interest to the scientific community due to the known biological activities of pyrrolizidine alkaloids, which can range from hepatotoxicity to potential therapeutic applications. Accurate and efficient isolation and characterization are therefore crucial for further pharmacological investigation.

Botanical Sources:

  • Senecio vulgaris (Common Groundsel)[2]

  • Jacobaea persoonii [3]

  • Senecio platyphyllus [1][4]

  • Adenostyles alliariae

  • Crotalaria species [5]

Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its identification and characterization.

PropertyValueSource
Molecular Formula C₁₈H₂₃NO₆[3]
Molecular Weight 349.38 g/mol [5]
CAS Number 121123-61-3[6][7]
Appearance Solid (form may vary)General knowledge
Storage Temperature 2-8°C[5]

Structural elucidation of this compound is typically achieved through a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework and stereochemistry.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe electronic transitions within the molecule.

Experimental Protocols for Isolation and Purification

The isolation of this compound from plant material involves a multi-step process. The following is a generalized protocol synthesized from various reported methods for the extraction of pyrrolizidine alkaloids from Senecio species.

Plant Material Collection and Preparation

Fresh aerial parts of the plant (e.g., Senecio vulgaris) are collected and air-dried in the shade. The dried material is then ground into a coarse powder to increase the surface area for efficient extraction.

Extraction of Crude Alkaloids

The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically ethanol or methanol, using a Soxhlet apparatus or maceration. The resulting extract is concentrated under reduced pressure to yield a crude residue.

Acid-Base Extraction for Alkaloid Enrichment

The crude extract is acidified with a dilute acid (e.g., 2% sulfuric acid) and then partitioned with a non-polar solvent like chloroform to remove non-alkaloidal compounds. The acidic aqueous layer, containing the protonated alkaloids, is then basified with a base such as ammonia to a pH of 10-12. This converts the alkaloid salts back to their free base and N-oxide forms. The aqueous solution is then extracted with chloroform to obtain the total alkaloid fraction. To ensure the conversion of N-oxides to their corresponding tertiary bases for improved extraction in some protocols, a reduction step with zinc dust can be incorporated prior to basification[8].

Chromatographic Purification

The enriched alkaloid fraction is subjected to chromatographic techniques for the isolation of individual compounds.

  • Preparative Thin-Layer Chromatography (pTLC): The alkaloid mixture is applied to silica gel plates and developed with a suitable solvent system (e.g., a mixture of chloroform, methanol, and ammonia). The bands corresponding to individual alkaloids are visualized under UV light or with a suitable staining reagent (e.g., Dragendorff's reagent), scraped from the plate, and eluted with a polar solvent.

  • Column Chromatography: For larger scale purification, column chromatography using silica gel or alumina as the stationary phase is employed. The column is eluted with a gradient of solvents of increasing polarity.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is often achieved using preparative HPLC with a suitable column (e.g., C18) and a mobile phase typically consisting of a mixture of acetonitrile and water with an acidic modifier.

Quantitative Analysis

The quantification of this compound in plant extracts and purified samples is predominantly carried out using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and selectivity.

Analytical TechniqueMethod DetailsReference
HPLC-MS/MS Column: C18 reverse-phase; Mobile Phase: Gradient of acetonitrile and water with formic acid; Detection: Electrospray Ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM).[9]
Quantitative NMR (qNMR) Can be used for the absolute quantification of the isolated compound against a certified internal standard.General knowledge

A study on Senecio vulgaris revealed that the concentration of seneciphylline N-oxide can vary depending on the developmental stage of the plant, with concentrations in the early stages reaching up to 1154.8 µg/g of dry matter[9].

Visual Diagrams

Experimental Workflow for Isolation

Isolation_Workflow plant_material Plant Material (e.g., Senecio vulgaris) (Aerial Parts) drying_grinding Drying and Grinding plant_material->drying_grinding extraction Solvent Extraction (Ethanol/Methanol) drying_grinding->extraction crude_extract Crude Extract extraction->crude_extract acid_base_partition Acid-Base Partitioning crude_extract->acid_base_partition alkaloid_fraction Enriched Alkaloid Fraction acid_base_partition->alkaloid_fraction chromatography Chromatographic Separation (pTLC, Column Chromatography) alkaloid_fraction->chromatography hplc Preparative HPLC chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

Logic of Alkaloid Enrichment

Enrichment_Logic crude_extract Crude Extract in Aqueous Acid partition_chloroform Partition with Chloroform crude_extract->partition_chloroform aqueous_layer Aqueous Layer (Alkaloid Salts) partition_chloroform->aqueous_layer Separates organic_layer Organic Layer (Non-alkaloidal impurities) partition_chloroform->organic_layer Removes basification Basification (e.g., NH₃) aqueous_layer->basification free_bases Free Bases & N-Oxides basification->free_bases extract_chloroform Extraction with Chloroform free_bases->extract_chloroform final_organic_layer Organic Layer (Enriched Alkaloids) extract_chloroform->final_organic_layer Isolates final_aqueous_layer Aqueous Layer (Residual impurities) extract_chloroform->final_aqueous_layer Removes

Caption: Logic diagram for the acid-base extraction and enrichment of alkaloids.

Conclusion

The discovery and isolation of this compound from various plant species have been pivotal for the ongoing research into the biological activities of pyrrolizidine alkaloids. This technical guide consolidates the available information on its discovery, provides a detailed, synthesized protocol for its isolation and purification, and outlines modern analytical techniques for its characterization and quantification. The provided workflows and data tables serve as a valuable resource for researchers aiming to isolate and study this and other related natural products. Further research into the pharmacological properties of pure this compound is warranted to fully understand its potential applications and toxicological profile.

References

Preliminary Investigation of Spartioidine N-oxide Bioactivity: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spartioidine N-oxide, a pyrrolizidine alkaloid, belongs to a class of natural products known for their significant biological activities, primarily their toxicity. This technical guide provides a preliminary investigation into the bioactivity of this compound, drawing upon the broader understanding of pyrrolizidine alkaloid (PA) N-oxides. Due to a notable lack of specific research on this compound, this document synthesizes current knowledge on related compounds to infer potential biological effects and guide future research. The primary focus of existing literature on PA N-oxides revolves around their role as less toxic precursors to highly reactive and toxic pyrrolizidine alkaloids. This guide will cover the general bioactivation pathways, potential toxicological implications, and methodologies for studying such compounds.

Introduction to this compound

This compound is a naturally occurring pyrrolizidine alkaloid identified in various plant species.[1][2] As an N-oxide derivative, it is generally considered to be less biologically active and more water-soluble than its corresponding tertiary amine, spartioidine. The N-oxide functional group significantly influences the molecule's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME).[3] Ingested PA N-oxides can be reduced to their parent PAs by gut microbiota and hepatic enzymes, which can then be metabolically activated to exert toxicity.[4]

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₈H₂₃NO₆PubChem[5][6]
Molecular Weight349.38 g/mol PubChem[5][6]
CAS Number121123-61-3MedchemExpress[1]

General Bioactivity of Pyrrolizidine Alkaloid N-oxides

The primary biological significance of PA N-oxides lies in their in vivo reduction to toxic PAs. This conversion is a critical step in the bioactivation pathway that leads to cellular damage.

Metabolic Activation and Toxicity

The prevailing understanding of PA N-oxide bioactivity centers on its role as a pro-toxin. The general metabolic pathway is as follows:

  • Reduction: PA N-oxides are reduced to their corresponding tertiary pyrrolizidine alkaloids in the gut and liver.[4]

  • Oxidation: The tertiary PAs are then oxidized by cytochrome P450 enzymes in the liver to form highly reactive dehydropyrrolizidine alkaloids (DHPAs).

  • Cellular Damage: DHPAs are electrophilic and can readily react with cellular nucleophiles, such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

This bioactivation pathway is crucial for understanding the potential toxicity of this compound.

Bioactivation_of_PA_N_Oxides Spartioidine_N_oxide Spartioidine_N_oxide Spartioidine Spartioidine Spartioidine_N_oxide->Spartioidine Reduction (Gut/Liver) Dehydrospartioidine Dehydrospartioidine Spartioidine->Dehydrospartioidine CYP450 Oxidation (Liver) Cellular_Macromolecules Cellular_Macromolecules Dehydrospartioidine->Cellular_Macromolecules Adduct Formation Toxicity Toxicity Cellular_Macromolecules->Toxicity Leads to

Fig. 1: General metabolic activation pathway of pyrrolizidine alkaloid N-oxides.

Potential Therapeutic Activities (Hypothetical)

While the focus of PA N-oxide research is on toxicity, the N-oxide moiety itself can confer unique properties that are of interest in drug development.[3] For instance, N-oxides have been explored as prodrugs to improve solubility and pharmacokinetic profiles. However, there is currently no specific evidence to suggest therapeutic applications for this compound. Future research could explore potential activities beyond toxicity, such as antimicrobial or anti-inflammatory effects, though this remains speculative.

Methodologies for Bioactivity Investigation

A thorough investigation of this compound bioactivity would require a multi-faceted approach, starting with in vitro assays and progressing to in vivo studies if warranted.

In Vitro Cytotoxicity Assays

Standard cytotoxicity assays are essential to determine the direct effect of this compound on various cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate cells (e.g., HepG2 human liver cancer cells) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Cell_Seeding Overnight_Incubation Overnight_Incubation Cell_Seeding->Overnight_Incubation Add_Spartioidine_N_oxide Add_Spartioidine_N_oxide Overnight_Incubation->Add_Spartioidine_N_oxide Incubate_24_72h Incubate_24_72h Add_Spartioidine_N_oxide->Incubate_24_72h Add_MTT Add_MTT Incubate_24_72h->Add_MTT Incubate_2_4h Incubate_2_4h Add_MTT->Incubate_2_4h Add_Solubilizer Add_Solubilizer Incubate_2_4h->Add_Solubilizer Read_Absorbance Read_Absorbance Add_Solubilizer->Read_Absorbance Calculate_Viability Calculate_Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine_IC50 Calculate_Viability->Determine_IC50

Fig. 2: Workflow for a standard MTT cytotoxicity assay.

Conclusion and Future Directions

The current body of scientific literature lacks specific data on the bioactivity of this compound. The information available on the broader class of pyrrolizidine alkaloid N-oxides strongly suggests that its primary biological relevance is likely tied to its in vivo conversion to the toxic parent alkaloid.

Future research should focus on:

  • Isolation and Purification: Obtaining sufficient quantities of pure this compound for detailed biological evaluation.

  • In Vitro Screening: Conducting a comprehensive panel of in vitro assays to assess its cytotoxic, antimicrobial, anti-inflammatory, and other potential activities.

  • Metabolic Studies: Investigating the metabolism of this compound in vitro and in vivo to understand its conversion rate to spartioidine and subsequent bioactivation.

  • Comparative Toxicology: Comparing the toxicity profile of this compound with its parent alkaloid, spartioidine.

A systematic investigation following these steps will be crucial to elucidate the specific bioactivity profile of this compound and determine any potential risks or therapeutic applications. Until such studies are conducted, its bioactivity can only be inferred from the general behavior of pyrrolizidine alkaloid N-oxides.

References

spartioidine N-oxide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spartioidine N-oxide, a pyrrolizidine alkaloid found in various plant species of the Senecio genus, is a compound of increasing interest within the scientific community due to its potential toxicological implications. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, and situates it within the broader context of pyrrolizidine alkaloid toxicology. While specific experimental data on this compound remains limited, this document outlines generalized experimental protocols and known signaling pathways associated with this class of compounds, offering a foundational resource for future research.

Core Compound Identification

This section provides the fundamental chemical identifiers for this compound.

PropertyValueReference
CAS Number 121123-61-3[1][2]
Molecular Formula C₁₈H₂₃NO₆[3]
Molecular Weight 349.38 g/mol [3][4]

Physicochemical and Toxicological Data

ParameterInformationReference
Synonyms Seneciophylline N-Oxide[3]
Hazard Classifications Acute Toxicity 2 (Oral); Specific Target Organ Toxicity (Repeated Exposure) 2
Signal Word Danger
Hazard Statements H300 (Fatal if swallowed), H373 (May cause damage to organs through prolonged or repeated exposure)
Natural Occurrence Identified as a prevalent pyrrolizidine alkaloid in the shoots of Senecio vulgaris.

General Toxicological Profile of Pyrrolizidine Alkaloids and their N-oxides

This compound belongs to the family of pyrrolizidine alkaloids (PAs), a group of natural toxins produced by various plants. The toxicity of PAs is a significant concern for human and animal health due to their potential to contaminate food, herbal remedies, and animal feed.

The primary mechanism of PA-induced toxicity involves metabolic activation in the liver. PAs themselves are relatively inert, but they are converted by cytochrome P450 enzymes into highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.

PA N-oxides, like this compound, are generally considered to be less toxic than their corresponding tertiary PA bases. However, they can be reduced back to the parent PA in the gastrointestinal tract by anaerobic bacteria, and subsequently undergo the same metabolic activation in the liver. This conversion makes the N-oxide forms also a significant health risk.

Known Signaling Pathways for Pyrrolizidine Alkaloids

The cellular damage induced by reactive PA metabolites can trigger several signaling pathways, ultimately leading to apoptosis (programmed cell death) and other toxic effects. While specific pathways for this compound have not been elucidated, the following represents a generalized model for PA-induced toxicity.

PA_Toxicity_Pathway cluster_0 Metabolic Activation (Liver) cluster_1 Cellular Damage & Signaling PA_N_Oxide This compound (and other PA N-oxides) PA Pyrrolizidine Alkaloid (e.g., Spartioidine) PA_N_Oxide->PA Reduction (Gut/Liver) Reactive_Metabolites Reactive Pyrrolic Metabolites PA->Reactive_Metabolites CYP450 Oxidation DNA_Adducts DNA Adducts Reactive_Metabolites->DNA_Adducts Protein_Adducts Protein Adducts Reactive_Metabolites->Protein_Adducts Oxidative_Stress Oxidative Stress Reactive_Metabolites->Oxidative_Stress Apoptosis Apoptosis DNA_Adducts->Apoptosis Protein_Adducts->Apoptosis Oxidative_Stress->Apoptosis MTT_Assay_Workflow Start Start Seed_Cells Seed HepG2 cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Prepare_Compound Prepare serial dilutions of This compound Incubate_24h->Prepare_Compound Treat_Cells Treat cells with compound and controls Prepare_Compound->Treat_Cells Incubate_Exposure Incubate for 24/48/72h Treat_Cells->Incubate_Exposure Add_MTT Add MTT solution Incubate_Exposure->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add solubilization buffer Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate cell viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Technical Guide: Physicochemical Properties and Analytical Workflow of Spartioidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine N-oxide is a pyrrolizidine alkaloid, a class of natural compounds found in various plant species.[1][2][3] As with many natural products, understanding its physicochemical properties, including solubility, is crucial for research and development, particularly in fields like pharmacology and toxicology. This guide provides a summary of the available data on this compound and outlines a general experimental workflow for the analysis of alkaloid N-oxides.

Core Data: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₈H₂₃NO₆[1][4]
Molecular Weight 349.38 g/mol [1][4]
CAS Number 121123-61-3[4][5]
Appearance Solid (presumed)Inferred from supplier data
Storage Temperature 2-8°C

Experimental Protocols: A Generalized Approach for Alkaloid N-Oxide Analysis

Specific experimental protocols for determining the solubility of this compound are not detailed in the available literature. However, a general workflow for the synthesis and characterization of alkaloid N-oxides can be described. This process is often a prerequisite for conducting solubility studies.

Synthesis and Characterization of Alkaloid N-Oxides:

A common method for preparing alkaloid N-oxides in a laboratory setting involves the oxidation of the parent alkaloid.[6]

  • Oxidation: The parent alkaloid is dissolved in a suitable solvent. An oxidizing agent, such as hydrogen peroxide or organic peroxyacids, is then introduced to the solution.[6] The reaction is typically carried out at room temperature.[6]

  • Purification: Following the reaction, the resulting mixture is purified to isolate the alkaloid N-oxide. This can be achieved through techniques such as column chromatography.

  • Structural Confirmation: The structure of the synthesized N-oxide is then confirmed using various analytical techniques. High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition.[7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure. The presence of the N-O group can be further confirmed by Fourier-transform infrared spectroscopy (FT-IR), which shows characteristic vibrational bands for this functional group.[7][9]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of an alkaloid N-oxide, which would be a necessary preliminary step for conducting detailed solubility studies.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Parent Alkaloid dissolve Dissolution in Appropriate Solvent start->dissolve Step 1 oxidize Addition of Oxidizing Agent (e.g., H₂O₂) dissolve->oxidize Step 2 react Reaction at Room Temperature oxidize->react Step 3 purify Purification by Chromatography react->purify Step 4 hrms HRMS Analysis (Mass Confirmation) purify->hrms Step 5a nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr Step 5b ftir FT-IR Spectroscopy (N-O bond detection) purify->ftir Step 5c end Characterized Alkaloid N-Oxide hrms->end nmr->end ftir->end

Generalized workflow for alkaloid N-oxide synthesis and characterization.

Conclusion

While quantitative solubility data for this compound remains elusive in currently accessible literature, this guide provides a foundational understanding of its known physicochemical properties. The generalized experimental workflow for the synthesis and characterization of alkaloid N-oxides offers a starting point for researchers aiming to conduct further studies, including solubility assessments. Future research should focus on experimentally determining the solubility of this compound in a range of pharmaceutically and analytically relevant solvents to facilitate its development and application.

References

An In-depth Technical Guide to the Degradation of Spartioidine N-oxide: Products and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spartioidine N-oxide, a pyrrolizidine alkaloid N-oxide, is a compound of interest due to its potential toxicological implications, arising from its in vivo reduction to the corresponding hepatotoxic pyrrolizidine alkaloid, spartioidine. Understanding the degradation pathways and products of this compound under various stress conditions is crucial for the development of stable pharmaceutical formulations and for accurate risk assessment. This technical guide provides a comprehensive overview of the known and potential degradation pathways of this compound, outlines detailed experimental protocols for forced degradation studies, and presents a framework for the systematic analysis of its degradation products. While specific quantitative data for this compound is not extensively available in the public domain, this guide leverages the known chemistry of pyrrolizidine alkaloid N-oxides to predict degradation behavior and to provide robust methodologies for its investigation.

Introduction to this compound and its Significance

This compound is a naturally occurring tertiary amine N-oxide belonging to the pyrrolizidine alkaloid (PA) class.[1] PAs are known for their hepatotoxicity, which is mediated by metabolic activation in the liver.[2] The N-oxide form is generally considered less toxic than the parent alkaloid.[3] However, the in vivo reduction of PA N-oxides back to their tertiary amine counterparts is a critical activation step, as the parent alkaloid can then be metabolized to reactive pyrrolic esters (dehydropyrrolizidine alkaloids or DHPAs) that cause cellular damage.[4][5] This reduction can be carried out by intestinal microbiota and hepatic cytochrome P450 enzymes.[6]

Given this bioactivation pathway, it is imperative for researchers and drug development professionals to thoroughly characterize the stability of this compound. Forced degradation studies are essential to identify potential degradation products that may arise during manufacturing, storage, and administration, and to develop stability-indicating analytical methods.

Predicted Degradation Pathways of this compound

Based on the chemical structure of this compound and the known reactivity of pyrrolizidine alkaloid N-oxides, several degradation pathways can be anticipated under forced degradation conditions.

Reductive Pathway

The most prominent degradation pathway for this compound is its reduction to the parent alkaloid, spartioidine. This can be induced by reducing agents and may also occur under certain stress conditions.

  • Mechanism: The N-oxide bond is cleaved, resulting in the formation of the corresponding tertiary amine.

Hydrolytic Pathways

The ester functionalities in the macrocyclic ring of this compound are susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Protonation of the ester carbonyl group facilitates nucleophilic attack by water, leading to the cleavage of the ester bond.

  • Base-Catalyzed Hydrolysis (Saponification): Hydroxide ions directly attack the ester carbonyl group, leading to the formation of a carboxylate and an alcohol.

Oxidative Pathway

While the nitrogen atom is already in a high oxidation state, other parts of the molecule may be susceptible to oxidation.

  • Mechanism: Strong oxidizing agents could potentially lead to the formation of various oxidation products, including the opening of the pyrrolizidine ring or modification of the macrocyclic lactone.

Photolytic and Thermal Degradation

Exposure to light and heat can provide the energy required to initiate degradation reactions.

  • Photodegradation: UV or visible light may lead to the formation of reactive species and subsequent degradation. For some pyrrolizidine alkaloids, phototoxicity has been observed following metabolic activation.[7]

  • Thermal Degradation: High temperatures can lead to the cleavage of weaker bonds within the molecule, potentially resulting in a complex mixture of degradation products. The thermal decomposition of N-oxides can be complex.

Quantitative Data from Forced Degradation Studies

As specific experimental data on the forced degradation of this compound is limited, the following tables are presented as templates to illustrate the type of quantitative data that should be collected and organized from such studies.

Table 1: Summary of Forced Degradation of this compound

Stress ConditionReagent/ParametersDurationTemperature (°C)% Degradation of this compoundMajor Degradation Products Identified
Acidic Hydrolysis 0.1 M HCl24 h80Data to be generatedSpartioidine, Hydrolysis Product A
Basic Hydrolysis 0.1 M NaOH8 h60Data to be generatedSpartioidine, Hydrolysis Product B
Oxidation 3% H₂O₂24 h25Data to be generatedOxidative Product A, Oxidative Product B
Thermal Dry Heat48 h105Data to be generatedThermal Product A
Photolytic ICH Option 2-25Data to be generatedPhotolytic Product A

Table 2: Profile of Major Degradation Products

Degradation ProductChemical StructureMolecular WeightRetention Time (min)% Peak Area (under specific stress)
Spartioidine C₁₈H₂₃NO₅333.38To be determinedData to be generated
Hydrolysis Product A To be determinedTo be determinedTo be determinedData to be generated
Hydrolysis Product B To be determinedTo be determinedTo be determinedData to be generated
Oxidative Product A To be determinedTo be determinedTo be determinedData to be generated

Detailed Experimental Protocols

The following are detailed, generalized protocols for conducting forced degradation studies on this compound. These should be adapted based on the specific properties of the compound and the analytical instrumentation available.

General Preparation of Stock Solution

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

Acidic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

  • Incubate the solution in a water bath at 80°C for 24 hours.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M sodium hydroxide.

  • Dilute the solution to a suitable concentration with the mobile phase for analysis.

  • Analyze by a stability-indicating HPLC-UV/MS method.

Basic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

  • Incubate the solution in a water bath at 60°C for 8 hours.

  • After incubation, cool the solution to room temperature.

  • Neutralize the solution with an appropriate volume of 0.1 M hydrochloric acid.

  • Dilute the solution to a suitable concentration with the mobile phase for analysis.

  • Analyze by a stability-indicating HPLC-UV/MS method.

Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature (25°C) for 24 hours, protected from light.

  • Dilute the solution to a suitable concentration with the mobile phase for analysis.

  • Analyze by a stability-indicating HPLC-UV/MS method.

Thermal Degradation
  • Place a solid sample of this compound in a thermostatically controlled oven at 105°C for 48 hours.

  • After the specified time, remove the sample and allow it to cool to room temperature.

  • Dissolve a known amount of the stressed sample in a suitable solvent.

  • Dilute the solution to a suitable concentration for analysis.

  • Analyze by a stability-indicating HPLC-UV/MS method.

Photolytic Degradation
  • Expose a solution of this compound (e.g., 1 mg/mL in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same conditions.

  • After exposure, dilute the samples to a suitable concentration for analysis.

  • Analyze by a stability-indicating HPLC-UV/MS method.

Visualization of Pathways and Workflows

Degradation Pathways

G cluster_stress Stress Conditions cluster_products Degradation Products Acid Acidic Hydrolysis SNO This compound Base Basic Hydrolysis Oxidant Oxidation Heat Thermal Stress Light Photolytic Stress Reducer Reduction SP Spartioidine SNO->SP Reduction HP_A Hydrolysis Product A SNO->HP_A Ester Cleavage HP_B Hydrolysis Product B SNO->HP_B Saponification OP Oxidative Products SNO->OP Oxidation TP Thermal Products SNO->TP Thermolysis PP Photolytic Products SNO->PP Photolysis

Predicted degradation pathways of this compound.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output Start This compound Stock Stress Apply Stress Condition (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Neutralize Neutralize/Dilute Stress->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Identify Identify Degradation Products HPLC->Identify Quantify Quantify Degradation Identify->Quantify Report Generate Stability Report Quantify->Report

General workflow for forced degradation studies.

Conclusion

The degradation of this compound is a critical area of study for ensuring the safety and efficacy of any potential pharmaceutical product containing this compound. The primary anticipated degradation pathway is the reduction to its parent alkaloid, spartioidine, which represents a metabolic activation step. Additionally, hydrolysis of the macrocyclic ester groups is expected under acidic and basic conditions. This guide provides a foundational framework for systematically investigating the degradation of this compound through forced degradation studies. The detailed protocols and data presentation formats are intended to guide researchers in generating robust and comparable stability data. Further experimental work is necessary to fully elucidate the specific degradation products and their formation kinetics under various stress conditions.

References

An In-Depth Technical Guide to the Basic Characteristics of Spartioidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spartioidine N-oxide is a naturally occurring pyrrolizidine alkaloid N-oxide found in certain plant species, notably Senecio vulgaris. As a member of the pyrrolizidine alkaloid class, its biological activities and toxicological profile are of significant interest to the scientific community. This technical guide provides a comprehensive overview of the fundamental characteristics of this compound, including its physicochemical properties, what is known about its biological effects, and detailed experimental protocols for its isolation and characterization. Due to the limited specific research on this compound, this guide also incorporates data and methodologies from closely related pyrrolizidine alkaloid N-oxides to provide a broader context for researchers.

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of secondary metabolites produced by thousands of plant species. Their N-oxides are often the more abundant form in plants and are generally considered less toxic than their corresponding tertiary alkaloids. However, these N-oxides can be reduced back to the toxic parent alkaloids in vivo, making them a continued subject of toxicological and pharmacological investigation. This compound falls within this category, and understanding its basic characteristics is crucial for assessing its potential risks and therapeutic applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is primarily derived from the PubChem database.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₂₃NO₆PubChem[1]
Molecular Weight 349.4 g/mol PubChem[1]
CAS Number 121123-61-3PubChem
IUPAC Name (1R,4E,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dionePubChem[1]
XLogP3 0.1PubChem[1]
Topological Polar Surface Area 90.9 ŲPubChem[1]
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 6PubChem
Rotatable Bond Count 1PubChem

Spectroscopic Data

Table 2: Mass Spectrometry Data for this compound

ParameterValue
Mass Spectrometer LTQ Orbitrap XL Thermo Scientific
Ionization ESI
Mode Positive
Precursor m/z 350.1598
Precursor Adduct [M+H]⁺
Fragmentation Mode HCD
Collision Energy 10% and 15% (nominal)
Column Kinetex Evo C18 2.6 um 50x2.1 mm, Phenomenex
Retention Time 3.031 min

Source: PubChem[1]

Biological Activities and Toxicology

Specific studies on the biological activities of this compound are limited. However, the general toxicological profile of pyrrolizidine alkaloid N-oxides is well-documented.

PA N-oxides are typically less toxic than their corresponding unsaturated pyrrolizidine alkaloids.[2] The primary concern is their potential for in vivo reduction to the parent alkaloid by intestinal microbiota and hepatic cytochrome P450 enzymes.[3][4] Once formed, the parent PA can be metabolically activated in the liver to highly reactive pyrrolic esters. These metabolites can form adducts with DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[2][5][6] The genotoxicity of some PA N-oxides has been shown to be comparable to their parent alkaloids.[7]

The general metabolic activation pathway for pyrrolizidine alkaloid N-oxides is depicted in the following diagram.

metabolic_pathway Spartioidine_N_oxide This compound Spartioidine Spartioidine (Parent Alkaloid) Spartioidine_N_oxide->Spartioidine Reduction (Intestinal Microbiota, Cytochrome P450) Dehydrospartioidine Dehydrospartioidine (Pyrrolic Ester) Spartioidine->Dehydrospartioidine Metabolic Activation (Hepatic Cytochrome P450) Adducts Macromolecular Adducts Dehydrospartioidine->Adducts Covalent Binding Cellular_Macromolecules Cellular Macromolecules (DNA, Proteins) Cellular_Macromolecules->Adducts Toxicity Hepatotoxicity, Genotoxicity, Carcinogenicity Adducts->Toxicity

General metabolic activation pathway of pyrrolizidine alkaloid N-oxides.

Experimental Protocols

Due to the lack of specific published protocols for this compound, the following methodologies are adapted from established procedures for the isolation and characterization of pyrrolizidine alkaloids from Senecio species.

Isolation of this compound from Senecio vulgaris

This protocol outlines a general procedure for the extraction and isolation of pyrrolizidine alkaloids.

Materials:

  • Dried and powdered aerial parts of Senecio vulgaris

  • Methanol

  • 1 M Sulfuric acid

  • Zinc dust

  • Ammonia solution

  • Chloroform

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvent systems for chromatography (e.g., chloroform:methanol mixtures)

Procedure:

  • Extraction: Macerate the dried plant material with methanol at room temperature for 48 hours. Filter and concentrate the extract under reduced pressure.

  • Acid-Base Extraction: Dissolve the crude extract in 1 M sulfuric acid and filter. The aqueous acidic solution contains the alkaloids as salts.

  • Reduction of N-oxides (Optional but recommended for total PA analysis): To the acidic solution, add zinc dust and stir for 24 hours to reduce the N-oxides to the corresponding tertiary alkaloids. This step can be omitted if the goal is to isolate the N-oxides directly, though yields may be lower.

  • Alkaloid Extraction: Basify the aqueous solution with ammonia to pH 9-10 and extract with chloroform.

  • Drying and Concentration: Dry the chloroform extract over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude alkaloid mixture.

  • Chromatographic Separation: Subject the crude alkaloid mixture to column chromatography on silica gel. Elute with a gradient of chloroform and methanol to separate the individual alkaloids. Monitor the fractions by thin-layer chromatography (TLC) using Dragendorff's reagent for visualization.

  • Purification: Further purify the fractions containing this compound by preparative TLC or HPLC to obtain the pure compound.

Characterization by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Procedure:

  • Prepare a standard solution of the isolated this compound in the mobile phase.

  • Inject the sample into the HPLC system.

  • Record the chromatogram and determine the retention time and peak purity.

The following diagram illustrates a typical workflow for the isolation and characterization of this compound.

experimental_workflow Plant_Material Dried Senecio vulgaris Extraction Methanol Extraction Plant_Material->Extraction Acid_Base Acid-Base Extraction Extraction->Acid_Base Chromatography Column Chromatography (Silica Gel) Acid_Base->Chromatography Purification Preparative TLC/HPLC Chromatography->Purification Characterization Spectroscopic Analysis (MS, NMR, IR) Purification->Characterization Final_Product Pure this compound Characterization->Final_Product

Workflow for the isolation and characterization of this compound.

Conclusion

This compound is a pyrrolizidine alkaloid N-oxide with a defined chemical structure but limited specific biological data. Its toxicological profile is presumed to be similar to other members of its class, with the potential for in vivo conversion to its more toxic parent alkaloid. The experimental protocols provided in this guide offer a starting point for researchers interested in isolating and further investigating the properties and biological activities of this compound. Future research should focus on elucidating the specific cytotoxic, genotoxic, and pharmacological effects of this compound to better understand its potential impact on human health and its possible therapeutic applications.

References

Exploratory Studies on the Pharmacology of Spartioidine N-oxide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spartioidine N-oxide is a pyrrolizidine alkaloid identified in plant species such as Senecio vulgaris. While the pharmacology of this compound itself remains largely unexplored, this whitepaper provides a comprehensive overview of the current understanding of pyrrolizidine alkaloid N-oxides (PANOs) as a class. It synthesizes available information on their general pharmacological and toxicological properties, metabolism, and potential biological activities. This document aims to serve as a foundational resource for researchers and professionals in drug development by outlining the known characteristics of this compound class and identifying the significant knowledge gaps regarding this compound, thereby highlighting areas for future investigation.

Introduction to this compound

This compound is a naturally occurring pyrrolizidine alkaloid (PA) found in various plants, notably within the Senecio genus.[1][2] PAs and their corresponding N-oxides are a large group of secondary plant metabolites, with over 660 identified compounds.[3] While many PAs are known for their hepatotoxicity, the biological activities of their N-oxide derivatives are less understood.[3][4] This guide focuses on the available information pertinent to the pharmacology of PANOs, with the understanding that specific data on this compound is currently limited.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₈H₂₃NO₆PubChem
Molecular Weight 349.38 g/mol CymitQuimica
CAS Number 121123-61-3MedchemExpress
Class Pyrrolizidine Alkaloid N-oxideMedchemExpress
Natural Source Senecio vulgarisMedchemExpress

General Pharmacology and Toxicology of Pyrrolizidine Alkaloid N-Oxides (PANOs)

The pharmacological profile of PANOs is intrinsically linked to their metabolism and toxicological properties. Generally, PANOs are considered to be less toxic than their parent PAs.[5] However, they can be converted back to the more toxic tertiary amine form through metabolic reduction.[5]

Metabolism and Bioactivation

The toxicity of PAs is not inherent but is a result of metabolic activation, primarily in the liver.[4] PAs with a 1,2-unsaturated necine base are metabolized by cytochrome P450 enzymes to highly reactive pyrrolic esters.[6] These electrophilic metabolites can then form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[4][7]

PANOs are often considered detoxification products of PAs. However, studies have shown that PANOs can be reduced back to their parent PAs by gut microbiota and hepatic enzymes.[8] This reductionist metabolism means that oral ingestion of PANOs can still lead to the formation of toxic pyrrolic esters in the liver.[8]

G PANO Pyrrolizidine Alkaloid N-oxide (PANO) (e.g., this compound) PA Tertiary Pyrrolizidine Alkaloid (PA) PANO->PA Reduction (Gut Microbiota, Hepatic Enzymes) Reactive_Pyrroles Dehydropyrrolizidine Alkaloids (Reactive Pyrrolic Esters) PA->Reactive_Pyrroles Metabolic Activation (Hepatic Cytochrome P450) Adducts DNA and Protein Adducts Reactive_Pyrroles->Adducts Alkylation Toxicity Hepatotoxicity (Cytotoxicity, Genotoxicity) Adducts->Toxicity

Caption: Metabolic pathway of PANO bioactivation.

Known Biological Activities of Related Compounds

While specific pharmacological studies on this compound are lacking, research on extracts from Senecio vulgaris and other PANOs provides some insight into potential biological activities.

  • Cytotoxicity: Extracts of Senecio vulgaris, which contain various alkaloids including likely this compound, have demonstrated cytotoxic activity against human cancer cell lines.[9][10]

  • Antimicrobial Activity: Certain PAs and PANOs isolated from other plant genera have shown antimicrobial properties.[11]

It is important to note that these activities are associated with plant extracts or other PANOs and have not been specifically attributed to purified this compound.

Experimental Protocols: A General Framework

Due to the absence of specific published pharmacological studies on this compound, this section provides a general experimental workflow for the initial pharmacological screening of a novel PANO, based on standard methodologies in drug discovery.[12]

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Studies Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Target_ID Target Identification (e.g., Affinity Chromatography) Cytotoxicity->Target_ID If active Genotoxicity Genotoxicity Assays (e.g., Comet Assay, Ames Test) Antimicrobial Antimicrobial Screening (e.g., MIC/MBC Determination) Antimicrobial->Target_ID If active Anti_inflammatory Anti-inflammatory Assays (e.g., COX/LOX Inhibition) Anti_inflammatory->Target_ID If active Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot, qPCR) Target_ID->Pathway_Analysis Animal_Models Animal Models of Disease (e.g., Xenograft models) Pathway_Analysis->Animal_Models Toxicology Toxicology Studies (Acute and Chronic) Animal_Models->Toxicology Pharmacokinetics Pharmacokinetic Profiling (ADME) Toxicology->Pharmacokinetics Start Compound Isolation & Purification (this compound) Start->Cytotoxicity Start->Genotoxicity Start->Antimicrobial Start->Anti_inflammatory

Caption: General workflow for pharmacological screening.

In Vitro Cytotoxicity and Genotoxicity Assays
  • Objective: To determine the potential cytotoxic and genotoxic effects of this compound on various cell lines.

  • Methodologies:

    • MTT Assay: To assess cell viability and proliferation.

    • LDH Assay: To measure cytotoxicity by quantifying lactate dehydrogenase release from damaged cells.

    • Comet Assay: To evaluate DNA damage at the single-cell level.

    • Ames Test: To assess the mutagenic potential of the compound.

Antimicrobial Screening
  • Objective: To evaluate the potential antimicrobial activity of this compound against a panel of pathogenic bacteria and fungi.

  • Methodologies:

    • Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

In Vivo Studies (Hypothetical)

Should in vitro studies indicate promising activity with low toxicity, subsequent in vivo studies in appropriate animal models would be warranted to evaluate efficacy, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and safety.

Data Presentation

Currently, there is no quantitative pharmacological data (e.g., IC50, Ki, MIC) specifically for this compound in the public domain. Research on extracts from Senecio vulgaris has reported IC50 values for cytotoxicity, but these reflect the combined effect of all constituents.[9]

Table 2: Summary of Biological Activities of Senecio vulgaris Extracts

AssayCell Line/OrganismResultSource
Cytotoxicity HCT-116 (colorectal cancer)IC50 = 17.8 - 19.9 µg/mL (for different fractions)[9]
Antioxidant Activity DPPH AssayModerate activity[9]

Conclusion and Future Directions

The pharmacology of this compound remains a nascent field of study. While the broader class of pyrrolizidine alkaloid N-oxides is primarily associated with toxicology following metabolic reduction to their parent alkaloids, the potential for other biological activities cannot be dismissed. The cytotoxic effects observed in extracts of Senecio vulgaris suggest that its constituent compounds, including this compound, may possess pharmacological properties worthy of investigation.

Future research should focus on the isolation and purification of this compound to enable rigorous pharmacological screening. A systematic evaluation of its cytotoxic, antimicrobial, anti-inflammatory, and other potential activities is necessary to elucidate its pharmacological profile. Furthermore, detailed metabolic and pharmacokinetic studies will be crucial to understanding its safety and potential for therapeutic development. This whitepaper serves as a call to action for the scientific community to explore the pharmacology of this understudied natural product.

References

Methodological & Application

Application Note: Quantification of Spartioidine N-oxide in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine N-oxide is a metabolite of spartioidine, a pyrrolizidine alkaloid. The monitoring of spartioidine and its N-oxide metabolite is crucial in toxicology and drug metabolism studies due to the potential hepatotoxicity associated with this class of compounds. This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in biological samples. The methodology is designed to provide a robust and reproducible workflow for pharmacokinetic and toxicological assessments. N-oxide metabolites can be unstable, and this protocol incorporates best practices to mitigate their potential degradation during sample handling and analysis.[1]

Experimental Workflow

The following diagram outlines the major steps in the analytical workflow for the quantification of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (Plasma, Tissue Homogenate) Spike Spike with Internal Standard Sample->Spike Extraction Solid-Phase Extraction (SPE) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection UPLC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Materials and Reagents

  • This compound reference standard (≥90% purity)

  • Internal Standard (IS), e.g., a structurally similar, stable isotope-labeled compound

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate

  • Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

  • Blank biological matrix (plasma, tissue homogenate)

Sample Preparation Protocol

A solid-phase extraction (SPE) method is recommended for efficient cleanup and concentration of this compound from complex biological matrices.[2]

  • Sample Pre-treatment:

    • Thaw frozen biological samples on ice.

    • To a 100 µL aliquot of the sample, add 10 µL of the internal standard working solution.

    • Vortex mix for 10 seconds.

    • Add 400 µL of 0.1 M sulfuric acid and vortex.[2]

    • Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1 M sulfuric acid.

    • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 0.1 M sulfuric acid, followed by 1 mL of methanol.

    • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.[2]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters

ParameterRecommended Condition
LC System UPLC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Formate and 0.1% Formic Acid in Water[3]
Mobile Phase B 5 mM Ammonium Formate and 0.1% Formic Acid in Acetonitrile[4]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Chromatographic Gradient

Time (min)% Mobile Phase B
0.05
1.05
8.060
8.195
10.095
10.15
12.05

Mass Spectrometry (MS) Parameters

ParameterRecommended Condition
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI)[3]
Polarity Positive
Ion Spray Voltage 3.5 - 5.5 kV[3]
Capillary Temperature 325°C[3]
Nebulizing Gas Pressure 50 psi[3]
Drying Gas Flow 12 L/min[3]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2

Table 2: Proposed MRM Transitions for this compound

Note: These transitions are predicted based on the known molecular weight of this compound (C₁₈H₂₃NO₆, MW: 349.38) and common fragmentation patterns of pyrrolizidine alkaloid N-oxides.[3][5] The optimal transitions and collision energies should be determined experimentally by infusing a standard solution of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound 350.4111, 172100To be optimized
Internal Standard To be determinedTo be determined100To be optimized

Data Analysis and Quantification

The quantification of this compound is performed by integrating the peak areas of the analyte and the internal standard. A calibration curve is constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. The concentration of this compound in the unknown samples is then calculated using the linear regression equation of the calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological matrices using LC-MS/MS. The described method, which includes a robust sample preparation procedure and optimized chromatographic and mass spectrometric conditions, is intended to serve as a valuable resource for researchers in the fields of toxicology, pharmacology, and drug metabolism. It is recommended that this method be fully validated in the user's laboratory to ensure compliance with regulatory guidelines.

References

Application Note: UHPLC-MS/MS Analysis of Spartioidine N-oxide in Honey

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) are naturally occurring toxins produced by a wide variety of plant species. These compounds can contaminate food products, including honey, when bees forage on PA-producing plants.[1][2][3] Due to their potential hepatotoxicity and carcinogenicity, the monitoring of PAs and PANOs in food is of significant importance for consumer safety.[4][5] Spartioidine N-oxide, a specific PANO, has been identified in honey samples and requires sensitive and accurate analytical methods for its quantification.[2][6] This application note provides a detailed protocol for the analysis of this compound in honey using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS), a highly selective and sensitive technique for the detection of trace-level contaminants in complex food matrices.[3][7][8]

Quantitative Data Summary

The concentration of pyrrolizidine alkaloids, including this compound, in honey can be influenced by the botanical and geographical origin of the honey. The following table summarizes representative quantitative findings for total PAs/PANOs in honey from various studies. It is important to note that specific quantitative data for only this compound is often part of a larger analysis of multiple PAs and may not always be individually reported.

Region/Honey TypeAnalyte(s)Concentration Range (µg/kg)Reference
European HoneyTotal PAs0.6 - 43 (up to 225 in some Italian and Spanish honey)[1][2]
Polish Polyfloral HoneyTotal PAsUp to 52.4[1]
Italian HoneyTotal PAs0.9 - 33.1[6]
New Zealand HoneyTotal PAs<20 (low), 20-150 (moderate), >150 (high), max of 2777[9]
Bee PollenTotal PAs/PANOs10.9 µg/kg to 14.543 mg/kg[10]

Experimental Protocols

This section details the methodology for the extraction, cleanup, and instrumental analysis of this compound in honey.

Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Cleanup

The sample preparation procedure is critical for removing matrix interferences from honey and concentrating the analytes of interest. A common approach involves acidic extraction followed by solid-phase extraction (SPE) using a strong cation exchange (SCX) cartridge.[1][3][4][11]

Materials and Reagents:

  • Honey sample

  • Sulphuric acid (0.05 M)[1][3][4]

  • Zinc dust (for reduction of N-oxides to parent PAs, if total PA content is desired)[1]

  • Methanol (LC-MS grade)[6]

  • Ammonia solution (2.5% in methanol)[4]

  • Deionized water

  • Strong Cation Exchange (SCX) SPE cartridges (e.g., 500 mg, 6 mL)[1]

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Protocol:

  • Extraction:

    • Weigh 5-10 g of a homogenized honey sample into a 50 mL centrifuge tube.[1][3][7]

    • Add 20-30 mL of 0.05 M sulphuric acid.[1][3]

    • Vortex or shake vigorously for at least 30 minutes to dissolve the honey completely.[3][4]

    • For the determination of total PAs (free bases and N-oxides), about 1 g of zinc dust can be added to reduce the N-oxides, and the sample is left to react overnight.[1] This step should be omitted if analyzing for the N-oxide form specifically.

    • Centrifuge the sample at 3,800-4,000 x g for 10 minutes.[1][3][4]

    • Collect the supernatant for SPE cleanup.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the SCX SPE cartridge by passing 9 mL of methanol followed by 9 mL of 0.05 M sulphuric acid.[1]

    • Load the supernatant from the extraction step onto the conditioned SPE cartridge.

    • Wash the cartridge to remove interfering substances. A typical wash solution could be methanol or water.

    • Elute the PAs and PANOs from the cartridge using an ammoniacal methanol solution (e.g., 2.5% ammonia in methanol).[4]

    • Collect the eluate and evaporate it to dryness under a gentle stream of nitrogen at approximately 40-50°C.[4]

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., methanol/water, 5/95, v/v).[4]

    • Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial for UHPLC-MS/MS analysis.[4]

UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[7]

UHPLC Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., 100 mm × 2.1 mm, 2.6 µm).[7]

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.[4]

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[4]

  • Flow Rate: 0.5 mL/min.[7]

  • Injection Volume: 10 µL.[7]

  • Column Temperature: 40°C.[7]

  • Gradient Program: A typical gradient would start with a low percentage of organic phase (B), gradually increasing to elute the analytes.

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[7]

  • Spray Voltage: 4.5 kV.[7]

  • Desolvation Line Temperature: 250°C.[7]

  • Heater Block Temperature: 400°C.[7]

  • Nebulizing Gas Flow: 2.0 L/min.[7]

  • Drying Gas Flow: 15 L/min.[7]

MRM Transitions for this compound:

Specific MRM transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer to identify the precursor ion and the most abundant product ions. As spartioidine and seneciphylline are isomers, their N-oxides may also share the same transitions, requiring chromatographic separation for accurate quantification.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis honey 1. Honey Sample (5-10g) extraction 2. Acidic Extraction (0.05M H2SO4) honey->extraction centrifugation 3. Centrifugation (4000g, 10 min) extraction->centrifugation supernatant 4. Collect Supernatant centrifugation->supernatant conditioning 5. Condition SCX Cartridge supernatant->conditioning loading 6. Load Supernatant conditioning->loading washing 7. Wash Cartridge loading->washing elution 8. Elute with Ammoniacal Methanol washing->elution evaporation 9. Evaporate to Dryness elution->evaporation reconstitution 10. Reconstitute in Mobile Phase evaporation->reconstitution filtration 11. Filter (0.2 µm) reconstitution->filtration analysis 12. UHPLC-MS/MS Analysis filtration->analysis

Caption: Experimental workflow for the analysis of this compound in honey.

uhplc_msms_logic cluster_uhplc UHPLC System cluster_msms Tandem Mass Spectrometer cluster_data Data Acquisition and Processing sample Reconstituted Sample column C18 Reversed-Phase Column sample->column separation Chromatographic Separation column->separation esi Electrospray Ionization (ESI+) separation->esi q1 Q1: Precursor Ion Selection esi->q1 q2 Q2: Collision-Induced Dissociation q1->q2 q3 Q3: Product Ion Selection q2->q3 detector Detector q3->detector data_acquisition MRM Data Acquisition detector->data_acquisition quantification Quantification data_acquisition->quantification

Caption: Logical flow of UHPLC-MS/MS analysis for this compound.

References

Application Notes and Protocols for the Extraction of Spartioidine N-oxide from Herbal Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine N-oxide is a pyrrolizidine alkaloid (PA) found in various plant species, notably within the Senecio genus, such as Senecio vulgaris (common groundsel).[1][2] PAs and their N-oxides are of significant interest to researchers due to their potential biological activities, including hepatotoxicity.[3][4] The N-oxide forms are generally more polar and water-soluble than their free base counterparts and often occur at higher concentrations in the plant material.[5][6] Accurate and efficient extraction of these compounds is crucial for toxicological studies, phytochemical analysis, and drug discovery.

These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from herbal medicine, primarily focusing on Senecio vulgaris as the source material.

Data Presentation

The efficiency of different extraction methods for pyrrolizidine alkaloids can vary. The following table summarizes representative quantitative data for the extraction of total PA N-oxides from Senecio vulgaris, highlighting the higher concentrations of N-oxides compared to their free base forms.

Plant Developmental StageTotal PA N-oxide Concentration (µg/g dry matter)Total Tertiary PA Concentration (µg/g dry matter)Reference
Early Vegetative~1500~50[6]
Flowering~2000~70[6]
Seeding~1800~60[6]

Note: The concentrations are indicative and can vary based on season, geographical location, and specific plant chemotype. This compound is a significant component of the total PA N-oxide fraction in Senecio vulgaris.[2]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes an efficient method for the extraction of this compound from dried plant material using ultrasonication.

Materials:

  • Dried and powdered Senecio vulgaris plant material

  • Methanol

  • 0.1 M Sulfuric acid

  • 0.5 M Sodium hydroxide

  • Centrifuge and centrifuge tubes (50 mL)

  • Ultrasonic bath

  • pH meter

  • Rotary evaporator

  • Solid-Phase Extraction (SPE) manifold and cartridges (e.g., C18 or SCX)

Procedure:

  • Sample Preparation: Weigh 2.0 g of dried, powdered Senecio vulgaris into a 50 mL centrifuge tube.

  • Extraction:

    • Add 20 mL of 0.1 M sulfuric acid in 70% methanol to the centrifuge tube.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.[7]

    • Centrifuge the mixture at 3800 x g for 10 minutes.[8]

    • Decant the supernatant into a clean collection flask.

    • Repeat the extraction process on the plant material pellet with an additional 20 mL of the extraction solvent.

    • Combine the supernatants from both extractions.

  • Neutralization: Adjust the pH of the combined extracts to approximately 7.0 using 0.5 M sodium hydroxide.[8]

  • Concentration: Reduce the volume of the neutralized extract using a rotary evaporator at a temperature not exceeding 40°C.

Protocol 2: Solid-Phase Extraction (SPE) for Purification

This protocol details the cleanup of the crude extract to isolate the PA N-oxide fraction.

Materials:

  • Crude extract from Protocol 1

  • C18 SPE cartridges (500 mg)

  • Methanol

  • Deionized water

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol through it.[8]

    • Equilibrate the cartridge by passing 5 mL of deionized water. Do not allow the cartridge to dry out.[8]

  • Sample Loading: Load the concentrated, pH-adjusted crude extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of deionized water to remove highly polar impurities.[8]

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.[8]

  • Elution: Elute the this compound and other PAs from the cartridge with 10 mL of methanol into a clean collection tube.[8]

  • Final Concentration: Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 1 mL of a methanol/water mixture (e.g., 5:95, v/v) for subsequent analysis.[8]

Protocol 3: Quantification by LC-MS/MS

This protocol outlines the analytical conditions for the quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).[7]

  • Mobile Phase A: 0.1% formic acid and 5 mM ammonium formate in water.[9]

  • Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (9:1, v/v).[9]

  • Flow Rate: 0.3 mL/min.[7]

  • Gradient: A suitable gradient should be optimized, for example, starting with a low percentage of mobile phase B, increasing to elute the analyte, followed by a wash and re-equilibration step.[7][9]

  • Injection Volume: 5 µL.[7]

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound. The exact m/z values should be determined by infusing a standard of the analyte.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Visualizations

Extraction_Workflow plant Dried Senecio vulgaris Powder extraction Ultrasound-Assisted Extraction (Acidified Methanol) plant->extraction centrifugation Centrifugation extraction->centrifugation supernatant Crude Extract (Supernatant) centrifugation->supernatant neutralization pH Adjustment to ~7.0 supernatant->neutralization concentration Rotary Evaporation neutralization->concentration loading Sample Loading concentration->loading spe Solid-Phase Extraction (C18) conditioning Conditioning (Methanol, Water) spe->conditioning washing Washing (Water) loading->washing elution Elution (Methanol) washing->elution final_product Purified Extract elution->final_product analysis LC-MS/MS Analysis final_product->analysis quantification Quantification of This compound analysis->quantification

Caption: Workflow for the extraction and analysis of this compound.

Metabolic_Activation sno This compound (Ingested) reduction Reduction (Gut Microbiota / Liver Enzymes) sno->reduction spa Spartioidine (Free Base) reduction->spa oxidation Metabolic Oxidation (Hepatic CYPs) spa->oxidation dhp Dehydropyrrolizidine Alkaloid (Reactive Metabolite) oxidation->dhp adducts DNA/Protein Adducts dhp->adducts toxicity Hepatotoxicity adducts->toxicity

References

Synthesis of Spartioidine N-oxide Reference Standard: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine N-oxide is a pyrrolizidine alkaloid and a derivative of spartioidine, a natural product found in various plant species, notably Senecio vulgaris. As a member of the pyrrolizidine alkaloid class, which is of significant toxicological interest, a highly purified and well-characterized reference standard of this compound is essential for accurate analytical quantification, toxicological studies, and drug development research. This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound to be used as a reference standard. The protocol begins with the isolation of the parent alkaloid, spartioidine, from its natural source, followed by its chemical conversion to the N-oxide form.

Materials and Methods

Table 1: Reagents and Materials
Reagent/MaterialGradeSupplier
Dried Senecio vulgaris plant material-Botanical supplier
Methanol (MeOH)ACS gradeSigma-Aldrich
Sulfuric acid (H₂SO₄)98%, ACS gradeFisher Scientific
Ammonia solution (NH₄OH)28-30%J.T. Baker
Dichloromethane (DCM)HPLC gradeFisher Scientific
Chloroform (CHCl₃)HPLC gradeSigma-Aldrich
Zinc dust<10 µm, 98%Sigma-Aldrich
meta-Chloroperoxybenzoic acid (m-CPBA)77%Sigma-Aldrich
Sodium bicarbonate (NaHCO₃)ACS gradeEMD Millipore
Anhydrous sodium sulfate (Na₂SO₄)ACS gradeFisher Scientific
Silica gel for column chromatography60 Å, 70-230 meshMerck
Acetonitrile (ACN)HPLC gradeFisher Scientific
Formic acid98-100%Sigma-Aldrich
WaterDeionizedIn-house
This compound reference standard≥95%Commercial Supplier
Table 2: Instrumentation
InstrumentManufacturerModel
Rotary evaporatorBüchiR-210
pH meterMettler ToledoSevenCompact
High-Performance Liquid Chromatography (HPLC)Agilent1260 Infinity II
Mass Spectrometer (MS)Thermo FisherQ Exactive
Nuclear Magnetic Resonance (NMR) SpectrometerBrukerAvance III 500 MHz
Fourier-Transform Infrared (FTIR) SpectrometerPerkinElmerSpectrum Two

Experimental Protocols

Protocol 1: Isolation and Purification of Spartioidine from Senecio vulgaris

This protocol outlines the extraction and purification of the precursor, spartioidine, from dried Senecio vulgaris plant material.

1. Extraction: a. Grind 100 g of dried Senecio vulgaris plant material to a fine powder. b. Macerate the powdered plant material in 1 L of methanol for 24 hours at room temperature with occasional stirring. c. Filter the extract through Whatman No. 1 filter paper. d. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanolic extract.

2. Acid-Base Extraction to Isolate Total Alkaloids: a. Dissolve the crude methanolic extract in 200 mL of 2% sulfuric acid. b. Wash the acidic solution three times with 100 mL of dichloromethane to remove non-alkaloidal compounds. Discard the organic layers. c. To the aqueous layer, add zinc dust in small portions with stirring to reduce any native N-oxides to the free base. Stir for 4 hours at room temperature. d. Filter the solution to remove the zinc dust. e. Adjust the pH of the filtrate to 9-10 with a concentrated ammonia solution. f. Extract the alkaline solution five times with 100 mL of chloroform. g. Combine the chloroform extracts and dry over anhydrous sodium sulfate. h. Filter and evaporate the solvent under reduced pressure to yield the crude total alkaloid fraction.

3. Chromatographic Purification of Spartioidine: a. Prepare a silica gel column (50 g) equilibrated with a mobile phase of chloroform:methanol:ammonia (85:14:1, v/v/v). b. Dissolve the crude alkaloid fraction in a minimal amount of the mobile phase and load it onto the column. c. Elute the column with the same mobile phase, collecting fractions of 10 mL. d. Monitor the fractions by Thin Layer Chromatography (TLC) using the same mobile phase and visualize with Dragendorff's reagent. e. Combine the fractions containing spartioidine (identified by comparison with a known standard or by LC-MS analysis). f. Evaporate the solvent from the combined fractions to obtain purified spartioidine.

G cluster_extraction Step 1: Extraction cluster_purification Step 2 & 3: Purification plant Dried Senecio vulgaris powder Powdered Plant Material plant->powder Grinding maceration Maceration in Methanol powder->maceration filtration Filtration maceration->filtration evaporation1 Evaporation filtration->evaporation1 crude_extract Crude Methanolic Extract evaporation1->crude_extract acid_base Acid-Base Extraction crude_extract->acid_base chromatography Silica Gel Column Chromatography acid_base->chromatography spartioidine Purified Spartioidine chromatography->spartioidine G spartioidine Purified Spartioidine dissolution Dissolve in DCM spartioidine->dissolution cooling Cool to 0°C dissolution->cooling mcpba_addition Add m-CPBA cooling->mcpba_addition reaction Stir at 0°C then RT mcpba_addition->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification spartioidine_n_oxide This compound purification->spartioidine_n_oxide

Application Note: Protocol for Spartioidine N-oxide Stability Testing in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Spartioidine N-oxide is a pyrrolizidine alkaloid, a class of compounds found in various plant species.[1][2] N-oxide functional groups can significantly influence a molecule's pharmacological properties, including bioavailability and metabolic stability.[3] Therefore, understanding the chemical stability of this compound in solution is critical for the development of reliable analytical methods and for defining appropriate storage and handling conditions in a pharmaceutical context.

This application note provides a detailed protocol for conducting forced degradation studies on this compound. Forced degradation, or stress testing, is the process of subjecting a drug substance to conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[4][5] The data generated is essential for developing and validating stability-indicating analytical methods, which are crucial for regulatory submissions and ensuring product quality.[6][7] The protocol outlines procedures for acidic, basic, oxidative, thermal, and photolytic stress testing, followed by analysis using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

2.0 Materials and Apparatus

2.1 Reagents and Solvents

  • This compound reference standard (≥90.0% purity)

  • Spartioidine reference standard (if available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Hydrochloric acid (HCl), 1 M and 0.1 M solutions

  • Sodium hydroxide (NaOH), 1 M and 0.1 M solutions

  • Hydrogen peroxide (H₂O₂), 3% (w/v) solution

  • Trifluoroacetic acid (TFA) or Formic Acid (LC-MS grade)

  • Phosphoric acid (for pH adjustment)

2.2 Apparatus

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system equipped with a photodiode array (PDA) detector and/or a mass spectrometry (MS) detector.

  • Analytical column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) or similar.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Autosampler vials (amber vials recommended for photostability samples)[8]

  • Dry block heater or calibrated oven

  • Photostability chamber compliant with ICH Q1B guidelines[9]

  • Centrifuge

3.0 Experimental Workflow

The overall workflow for the stability testing of this compound is depicted below. The process begins with the preparation of a stock solution, which is then subjected to various stress conditions. After the stress period, samples are prepared and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output Stock Prepare Spartioidine N-oxide Stock Solution StressSamples Aliquot Stock for Stress Conditions Stock->StressSamples Acid Acid Hydrolysis (HCl) StressSamples->Acid Base Base Hydrolysis (NaOH) StressSamples->Base Oxidation Oxidation (H₂O₂) StressSamples->Oxidation Thermal Thermal Stress (Heat) StressSamples->Thermal Photo Photolytic Stress (Light) StressSamples->Photo SamplePrep Sample Neutralization & Dilution Acid->SamplePrep Base->SamplePrep Oxidation->SamplePrep Thermal->SamplePrep Photo->SamplePrep HPLC HPLC-PDA/MS Analysis SamplePrep->HPLC Data Data Processing & Quantification HPLC->Data Report Generate Stability Report & Degradation Profile Data->Report

Caption: Workflow for forced degradation stability testing of this compound.

4.0 Experimental Protocols

4.1 Preparation of Stock Solution

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) in a 10 mL volumetric flask to obtain a stock solution of approximately 1 mg/mL.

  • Sonicate briefly if necessary to ensure complete dissolution.

4.2 Forced Degradation (Stress) Studies

For each condition, a control sample should be prepared by diluting the stock solution in the same solvent system without the stressor and keeping it at ambient temperature, protected from light. The goal is to achieve 5-20% degradation of the active substance.[10]

4.2.1 Acid Hydrolysis

  • Transfer 1 mL of the stock solution to a vial.

  • Add 1 mL of 0.1 M HCl.

  • Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

  • After incubation, cool the sample to room temperature.

  • Neutralize the solution by adding 1 mL of 0.1 M NaOH.

  • Dilute with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

4.2.2 Base Hydrolysis

  • Transfer 1 mL of the stock solution to a vial.

  • Add 1 mL of 0.1 M NaOH.

  • Incubate the solution at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).

  • After incubation, cool the sample to room temperature.

  • Neutralize the solution by adding 1 mL of 0.1 M HCl.[5]

  • Dilute with the mobile phase to the final analytical concentration.

4.2.3 Oxidative Degradation

  • Transfer 1 mL of the stock solution to a vial.

  • Add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for a specified time (e.g., 24 hours), protected from light.[5][9]

  • Dilute with the mobile phase to the final analytical concentration.

4.2.4 Thermal Degradation

  • Transfer 2 mL of the stock solution to a vial.

  • Incubate the solution in an oven at a high temperature (e.g., 80°C) for a specified duration (e.g., 48 hours).[11]

  • After incubation, cool the sample to room temperature.

  • Dilute with the mobile phase to the final analytical concentration.

4.2.5 Photolytic Degradation

  • Transfer 2 mL of the stock solution to a quartz or suitable phototransparent vial.

  • Expose the sample in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][11]

  • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber to serve as a dark control.

  • After exposure, dilute the sample with the mobile phase to the final analytical concentration.

4.3 Stability-Indicating HPLC Method

A stability-indicating method must be able to separate the intact drug from its degradation products.[12] The following is a starting point for method development.

ParameterRecommended Condition
Column Reversed-phase C18 (e.g., Agilent Zorbax, Waters SunFire), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid or TFA in Water
Mobile Phase B 0.1% Formic Acid or TFA in Acetonitrile
Gradient Program 5% B to 95% B over 20 minutes, then re-equilibrate. (To be optimized)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
PDA Detection 220 nm or monitor at multiple wavelengths (e.g., 200-400 nm)
MS Detection ESI Positive Mode, scan for m/z of this compound [M+H]⁺ and potential degradants

5.0 Data Presentation and Analysis

The stability of this compound is determined by calculating the percentage of the remaining drug and the formation of any degradation products. The peak purity of the parent compound should be assessed using the PDA detector to ensure it is not co-eluting with any degradants.

Calculation: % Degradation = [(Initial Area - Stressed Area) / Initial Area] * 100

The results of the forced degradation studies should be summarized in a table for clear comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Degradation of this compoundNo. of Degradation ProductsRetention Time(s) of Major Degradants (min)
Control (Unstressed)48 hours< 1%0N/A
0.1 M HCl24 hoursTBDTBDTBD
0.1 M NaOH24 hoursTBDTBDTBD
3% H₂O₂24 hoursTBDTBDTBD
Thermal (80°C)48 hoursTBDTBDTBD
Photolytic (ICH Q1B)-TBDTBDTBD
TBD: To Be Determined experimentally.

Table 2: Chromatographic Data Summary

Compound / DegradantRetention Time (min)Relative Retention Time (RRT)Peak PurityProposed Identity (if MS used)
This compoundTBD1.00TBDN/A
Degradant 1TBDTBDTBDTBD
Degradant 2TBDTBDTBDTBD
Degradant 3TBDTBDTBDTBD
RRT = (Retention Time of Degradant) / (Retention Time of this compound)

This application note provides a comprehensive framework for assessing the stability of this compound in solution under forced degradation conditions. The described protocols for stress testing and the guidelines for developing a stability-indicating HPLC method will enable researchers to understand the degradation pathways and establish the intrinsic stability of the molecule.[4][6] The resulting data is fundamental for formulation development, defining storage conditions, and ensuring the quality and safety of products containing this compound. Further characterization of significant degradation products using techniques like LC-MS/MS is recommended to fully elucidate the degradation pathways.[3]

References

Spartioidine N-oxide as a Certified Reference Material: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine N-oxide is a pyrrolizidine alkaloid (PA) naturally occurring in various plant species, such as those belonging to the Senecio genus.[1][2] PAs and their N-oxides are of significant interest to the pharmaceutical and food safety sectors due to their potential hepatotoxicity.[3][4][5] As a certified reference material (CRM), this compound serves as a high-purity standard for the accurate identification and quantification of this analyte in various matrices, including herbal products, food supplements, and other botanical preparations.[6] Its use is critical for analytical method development, validation, and routine quality control, ensuring the safety and efficacy of consumer products.[6]

This document provides detailed application notes and experimental protocols for the utilization of this compound as a CRM.

Physicochemical and Certification Data

Certified reference materials of this compound are supplied with a certificate of analysis that provides key quantitative data. While the exact values may vary between lots and suppliers, the following tables summarize typical information.

Table 1: General Physicochemical Properties

PropertyValue
Chemical Name This compound
CAS Number 121123-61-3[7]
Molecular Formula C₁₈H₂₃NO₆[7]
Molecular Weight 349.38 g/mol [7]
Appearance White to off-white solid
Storage Conditions 2-8 °C[7]

Table 2: Illustrative Quantitative Certification Data

ParameterSpecification/ValueMethod
Purity (Assay) ≥90.0%[7]HPLC
Identity Conforms to structure¹H-NMR, ¹³C-NMR, MS
Water Content ≤ 1.0%Karl Fischer Titration
Residual Solvents ≤ 0.5%GC-HS
Inorganic Impurities ≤ 0.1%Ash Content

Note: The values in Table 2 are illustrative. Users must refer to the specific certificate of analysis provided with the CRM for exact figures.

Experimental Protocols

The following protocols are provided as a guide for the use of this compound CRM in common analytical techniques. Method optimization may be required for specific matrices and instrumentation.

Preparation of Standard Solutions

Objective: To prepare accurate stock and working standard solutions of this compound for calibration and spiking experiments.

Materials:

  • This compound CRM

  • Methanol (HPLC or MS grade)

  • Acetonitrile (HPLC or MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Class A volumetric flasks

  • Calibrated analytical balance

  • Calibrated micropipettes

Protocol:

  • Stock Solution (e.g., 100 µg/mL):

    • Allow the vial of this compound CRM to equilibrate to room temperature before opening to prevent moisture condensation.

    • Accurately weigh approximately 1 mg of the CRM into a 10 mL Class A volumetric flask.

    • Dissolve the material in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution.

    • Bring the flask to volume with methanol and mix thoroughly.

    • Store the stock solution at 2-8 °C in a tightly sealed, light-protected container.

  • Working Standard Solutions (e.g., 0.1 - 10 µg/mL):

    • Prepare a series of working standard solutions by performing serial dilutions of the stock solution with a suitable solvent, typically the mobile phase starting composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • These working standards are used to construct the calibration curve.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Objective: To provide a general HPLC method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 50 50
    25 5 95
    30 5 95
    31 95 5

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm.

Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no carryover.

  • Inject the prepared working standard solutions in increasing order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the amount of this compound in the samples using the calibration curve.

Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Objective: To provide a highly sensitive and selective LC-MS/MS method for the trace-level quantification of this compound.

Instrumentation and Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water.

  • Mobile Phase B: 5 mM ammonium formate and 0.1% formic acid in methanol.

  • Gradient Program: A suitable gradient should be optimized to ensure separation from matrix components. A starting point could be a linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive ESI.

  • MS/MS Transitions (Illustrative):

    • Precursor Ion (Q1): m/z 350.2

    • Product Ions (Q3): Monitor at least two characteristic fragment ions for confirmation (e.g., m/z 138.1, m/z 120.1). Note: These transitions should be optimized by direct infusion of the this compound standard.

Sample Preparation (from a botanical matrix):

  • Homogenize the sample material.

  • Extract a known amount of the homogenized sample with an acidic aqueous solution (e.g., 0.05 M H₂SO₄) with shaking or sonication.

  • Centrifuge the extract and collect the supernatant.

  • Clean up the extract using solid-phase extraction (SPE) with a strong cation exchange (SCX) cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the this compound with an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Metabolic Pathway of Pyrrolizidine Alkaloid N-oxides

The toxicity of this compound, like other pyrrolizidine alkaloid N-oxides, is primarily due to its metabolic activation. The following diagram illustrates the key steps in this bioactivation pathway.

Metabolic_Pathway cluster_ingestion Gastrointestinal Tract & Liver cluster_liver Hepatocyte (Liver Cell) cluster_detox Detoxification cluster_toxicity Toxicity This compound This compound Spartioidine Spartioidine This compound->Spartioidine Reduction (Gut Microbiota, Hepatic Reductases) Reactive Pyrrolic Esters Reactive Pyrrolic Esters Spartioidine->Reactive Pyrrolic Esters Bioactivation (Cytochrome P450s) GSH Conjugates GSH Conjugates Reactive Pyrrolic Esters->GSH Conjugates Conjugation (Glutathione-S-Transferase) DNA Adducts DNA Adducts Reactive Pyrrolic Esters->DNA Adducts Genotoxicity Protein Adducts Protein Adducts Reactive Pyrrolic Esters->Protein Adducts Hepatotoxicity

Caption: Metabolic activation of this compound leading to hepatotoxicity.

Experimental Workflow for Quality Control

The following diagram outlines a typical workflow for the quality control of a botanical product for the presence of this compound using the CRM.

QC_Workflow Sample_Receipt Receive Botanical Sample Sample_Prep Sample Preparation (Homogenization, Extraction, SPE Cleanup) Sample_Receipt->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis CRM_Prep Prepare this compound CRM Standards CRM_Prep->LCMS_Analysis Data_Processing Data Processing (Integration, Calibration Curve) LCMS_Analysis->Data_Processing Quantification Quantification of This compound Data_Processing->Quantification Reporting Report Results vs. Specification Quantification->Reporting

Caption: Quality control workflow for this compound analysis.

Conclusion

The use of this compound as a certified reference material is indispensable for accurate and reliable quantification in research, drug development, and quality control. The protocols and information provided herein offer a comprehensive guide for its effective implementation in analytical workflows. Adherence to proper handling, storage, and preparation procedures is crucial for maintaining the integrity and accuracy of this CRM.

References

Application Notes and Protocols for the Sample Preparation of Spartioidine N-oxide in Tea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine N-oxide, a pyrrolizidine alkaloid (PA) N-oxide, is a natural plant toxin that can contaminate tea leaves. Due to the potential hepatotoxic and carcinogenic effects of unsaturated PAs and their N-oxides, accurate and reliable analytical methods are crucial for monitoring their presence in tea products.[1] This document provides detailed application notes and protocols for the sample preparation of this compound in tea for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The protocols are based on established methods for the extraction and purification of a broad range of PAs and their N-oxides from complex plant matrices.

Pyrrolizidine alkaloids and their N-oxide derivatives are secondary metabolites produced by numerous plant species as a defense mechanism.[2] Contamination of tea can occur through co-harvesting of PA-producing weeds.[3] The analytical challenge lies in efficiently extracting these compounds from the complex tea matrix while minimizing interferences for sensitive detection. Common and effective sample preparation strategies include solvent extraction, solid-phase extraction (SPE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methods.[1]

Data Presentation

The following tables summarize quantitative data from various studies on the recovery of pyrrolizidine alkaloids and their N-oxides from tea and related matrices using different sample preparation techniques. While data specific to this compound is limited, the recoveries for other representative PA N-oxides provide a strong indication of the expected method performance.

Table 1: Recovery of Pyrrolizidine Alkaloid N-Oxides using Solvent Extraction followed by Solid-Phase Extraction (SPE)

AnalyteMatrixExtraction SolventSPE SorbentElution SolventAverage Recovery (%)Reference
Seneciphylline-N-oxideTea0.05 M H₂SO₄ in 50% MethanolOasis MCX2.5% Ammonia in Methanol40-100%[4]
Senecionine-N-oxideTea0.1 M H₂SO₄PCX0.5% NH₄OH in Methanol68.6 - 110.2%[2][3]
Echimidine-N-oxideHerbal TeaAqueous H₂SO₄Reversed Phase C18MethanolNot specified[5]
Europine-N-oxideHerbal TeaNot specifiedNot specifiedNot specified75 - 115%[6]
Intermedine-N-oxideTea0.1 M H₂SO₄Not specifiedNot specified72 - 114%

Table 2: Recovery of Pyrrolizidine Alkaloids using QuEChERS Method

AnalyteMatrixExtraction SolventdSPE SorbentAverage Recovery (%)Reference
27 PAs (including N-oxides)Tea1% Formic acid in AcetonitrileNot specified73.0 - 111.8%[7]
28 PAs and PANOsDried Teas and HerbsAcetonitrile/0.5% Formic acid (75:25, v/v)PSA, C18, GCB, MgSO₄87 - 111%[8][9]
21 PAs and PANOsOreganoAcetonitrileNot specifiedNot specified[9]

Experimental Protocols

Two detailed protocols are provided below. Protocol 1 describes a widely used method based on solvent extraction followed by solid-phase extraction, which offers excellent cleanup. Protocol 2 details a QuEChERS-based method, which is known for its high throughput and simplicity.

Protocol 1: Solid-Phase Extraction (SPE) based Method

This protocol is adapted from established methods for the analysis of a broad range of pyrrolizidine alkaloids and their N-oxides in tea.[1][4][5]

Materials and Reagents
  • Tea sample (ground to a fine powder)

  • This compound reference standard

  • Methanol (HPLC grade)

  • Water (deionized or Milli-Q)

  • Sulfuric acid (H₂SO₄), 0.05 M in 50% methanol

  • Ammonia solution, 2.5% in methanol

  • Oasis MCX SPE cartridges (6 cc, 150 mg) or equivalent strong cation exchange (SCX) cartridges

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Analytical balance

  • LC-MS/MS system

Experimental Workflow

SPE_Workflow start Start: Tea Sample weigh 1. Weigh 2g of ground tea sample start->weigh extraction 2. Add 40 mL 0.05M H2SO4 in 50% Methanol weigh->extraction shake 3. Shake for 30 min extraction->shake centrifuge 4. Centrifuge at 2900 x g for 10 min shake->centrifuge supernatant 5. Collect supernatant centrifuge->supernatant filter 6. Filter supernatant supernatant->filter spe_loading 8. Load 2 mL of filtered extract filter->spe_loading spe_conditioning 7. Condition SPE Cartridge (Methanol then Water) spe_conditioning->spe_loading spe_washing 9. Wash with 4 mL Water spe_loading->spe_washing spe_elution 10. Elute with 4 mL 2.5% Ammonia in Methanol spe_washing->spe_elution evaporation 11. Evaporate to dryness under Nitrogen spe_elution->evaporation reconstitution 12. Reconstitute in 1 mL of 5% Methanol evaporation->reconstitution analysis 13. LC-MS/MS Analysis reconstitution->analysis

SPE-based sample preparation workflow for this compound in tea.

Step-by-Step Procedure
  • Sample Weighing: Accurately weigh 2.0 g of the homogenized tea sample into a 50 mL centrifuge tube.

  • Extraction: Add 40 mL of 0.05 M sulfuric acid in 50% methanol solution to the centrifuge tube.[4]

  • Shaking: Cap the tube and shake vigorously for 30 minutes using a mechanical shaker.

  • Centrifugation: Centrifuge the extract for 10 minutes at 2900 x g.[4]

  • Supernatant Collection: Carefully decant the supernatant into a clean tube.

  • Filtration: Pass the supernatant through a 0.45 µm filter.

  • SPE Cartridge Conditioning: Condition an Oasis MCX SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[4]

  • Sample Loading: Load 2 mL of the filtered extract onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.[4]

  • Washing: Wash the cartridge with 4 mL of water to remove polar interferences.[4]

  • Elution: Elute the this compound and other PAs with 4 mL of 2.5% ammonia in methanol.[4]

  • Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of 5% methanol in water. Vortex for 30 seconds to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

This protocol is a generalized QuEChERS procedure adapted for the analysis of pyrrolizidine alkaloids and their N-oxides in tea.[7][9]

Materials and Reagents
  • Tea sample (ground to a fine powder)

  • This compound reference standard

  • Acetonitrile (HPLC grade) with 1% formic acid

  • Water (deionized or Milli-Q)

  • QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate)

  • Dispersive SPE (dSPE) tube containing primary secondary amine (PSA) and C18 sorbents and magnesium sulfate

  • Centrifuge tubes (15 mL and 2 mL)

  • High-speed centrifuge

  • Vortex mixer

  • Analytical balance

  • LC-MS/MS system

Experimental Workflow

QuEChERS_Workflow start Start: Tea Sample weigh 1. Weigh 1g of ground tea sample start->weigh add_water 2. Add 10 mL Water weigh->add_water vortex1 3. Vortex for 1 min add_water->vortex1 add_solvent 4. Add 10 mL 1% Formic Acid in Acetonitrile vortex1->add_solvent add_salts 5. Add QuEChERS extraction salts add_solvent->add_salts shake_centrifuge1 6. Shake and Centrifuge add_salts->shake_centrifuge1 supernatant1 7. Transfer supernatant to dSPE tube shake_centrifuge1->supernatant1 shake_centrifuge2 8. Vortex and Centrifuge supernatant1->shake_centrifuge2 supernatant2 9. Collect supernatant shake_centrifuge2->supernatant2 evaporate_reconstitute 10. Evaporate and Reconstitute supernatant2->evaporate_reconstitute analysis 11. LC-MS/MS Analysis evaporate_reconstitute->analysis

QuEChERS-based sample preparation workflow for this compound in tea.

Step-by-Step Procedure
  • Sample Weighing: Accurately weigh 1.0 g of the homogenized tea sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of water and vortex for 1 minute to moisten the sample.

  • Extraction Solvent Addition: Add 10 mL of acetonitrile containing 1% formic acid.[7]

  • Salt Addition: Add the contents of a QuEChERS extraction salt packet.

  • Extraction and Phase Separation: Immediately cap and shake vigorously for 1 minute. Centrifuge at ≥3000 x g for 5 minutes.

  • Supernatant Transfer: Transfer the upper acetonitrile layer (supernatant) to a 15 mL dSPE tube.

  • Dispersive SPE Cleanup: Vortex the dSPE tube for 1 minute to facilitate the cleanup process. Centrifuge at high speed for 5 minutes.

  • Final Extract Collection: Carefully collect the supernatant.

  • Evaporation and Reconstitution: Transfer a measured volume of the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Analytical Finish: LC-MS/MS

For the determination of this compound, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system is recommended due to its high sensitivity and selectivity.

  • Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of PAs and their N-oxides.[4]

  • Mobile Phase: A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small amount of formic acid and/or ammonium formate, is typically employed.[4]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is suitable for the detection of this compound.

  • Detection: Multiple Reaction Monitoring (MRM) mode should be used for quantification, with at least two transitions monitored for confirmation.

Quality Control

  • A matrix-matched calibration curve should be prepared using a blank tea extract to compensate for matrix effects.

  • Spiked samples should be prepared at different concentration levels to assess the method's accuracy and precision.

  • A procedural blank should be included in each batch of samples to monitor for contamination.

Conclusion

The presented protocols provide robust and effective methods for the sample preparation of this compound in tea. The choice between the SPE-based method and the QuEChERS method will depend on the specific laboratory requirements, such as sample throughput, desired level of cleanup, and available equipment. Both methods, when coupled with LC-MS/MS analysis, are capable of providing accurate and reliable quantification of this compound in tea, which is essential for ensuring food safety and for research and development purposes.

References

Application Note: Quantification of Spartioidine N-oxide in Complex Food Matrices using UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of spartioidine N-oxide, a macrocyclic pyrrolizidine alkaloid N-oxide (PANO), in complex food matrices such as honey and herbal teas. The protocol employs an acidic extraction followed by solid-phase extraction (SPE) for sample cleanup, with final analysis performed by ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS). This method provides the high sensitivity and selectivity required for monitoring trace levels of this potentially toxic compound in food products, addressing the challenges posed by matrix effects and the presence of isomers. All experimental protocols and quantitative data are presented to guide researchers and analytical scientists in the implementation of this methodology.

Introduction

Pyrrolizidine alkaloids (PAs) are a large group of natural toxins produced by numerous plant species worldwide.[1] When these plants contaminate food crops or are used in herbal remedies, PAs and their corresponding N-oxides (PANOs) can enter the human food chain.[2] this compound is a PANO that can be found in various plants, including those of the Senecio genus.[3] The presence of 1,2-unsaturated PAs in food is a significant health concern due to their potential hepatotoxicity, genotoxicity, and carcinogenicity upon metabolic activation in the liver.[4][5] While PANOs are generally less toxic than their parent PAs, they can be reduced back to the toxic tertiary amine form in the gut, making their quantification in food matrices crucial for a comprehensive risk assessment.[4][6]

The analysis of PANOs in complex food matrices like honey and herbal teas is challenging due to the low concentration of the analytes and the high complexity of the sample matrix, which can lead to significant matrix effects in mass spectrometry-based detection.[7] Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) has become the gold standard for PA and PANO analysis, offering high sensitivity, selectivity, and the ability to analyze thermally labile compounds like N-oxides without degradation.[2]

This application note provides a detailed protocol for the extraction, cleanup, and quantification of this compound in honey and herbal tea, serving as a valuable resource for food safety laboratories, regulatory bodies, and researchers in the field of natural product analysis.

Experimental

Materials and Reagents
  • Standards: this compound reference standard (≥90.0% purity) was obtained from a commercial supplier. A stock solution was prepared in methanol.

  • Solvents: LC-MS grade methanol, acetonitrile, and water were used. Formic acid (reagent grade) and ammonium formate (analytical grade) were also required.

  • Reagents: Sulfuric acid (0.05 M) for extraction.

  • SPE Cartridges: Strong cation exchange (SCX) SPE cartridges (e.g., Strata SCX) were used for sample cleanup.[4]

Sample Preparation

A generalized workflow for sample preparation is depicted below.

G cluster_sample_prep Sample Preparation Workflow sample Food Sample (Honey or Tea) homogenize Homogenization / Weighing sample->homogenize extraction Acidic Extraction (0.05 M H2SO4) homogenize->extraction centrifuge Centrifugation & Filtration extraction->centrifuge spe Solid-Phase Extraction (SCX) centrifuge->spe elution Elution spe->elution evaporation Evaporation & Reconstitution elution->evaporation analysis UHPLC-MS/MS Analysis evaporation->analysis

Figure 1: General workflow for the extraction and analysis of this compound.

Protocol for Honey:

  • Weigh 5 g of homogenized honey into a 50 mL polypropylene tube.

  • Add 40 mL of 0.05 M sulfuric acid.

  • Extract the sample by shaking for 2 hours on a horizontal shaker.

  • Centrifuge the extract, and filter the supernatant through a cellulose filter.[4]

Protocol for Herbal Tea:

  • Weigh 2 g of ground, dried herbal tea into a 50 mL polypropylene tube.

  • Add 40 mL of 0.05 M sulfuric acid.

  • Follow steps 3 and 4 from the honey protocol.

Solid-Phase Extraction (SPE) Cleanup
  • Conditioning: Precondition the SCX SPE cartridge with 9 mL of methanol followed by 9 mL of 0.05 M H₂SO₄.[4]

  • Loading: Load 15 mL of the filtered extract onto the conditioned cartridge.

  • Washing: Wash the cartridge with 12 mL of water, followed by 12 mL of methanol, and then dry under vacuum for 2 minutes.[4]

  • Elution: Elute the analytes with 12 mL of a solvent mixture consisting of ethyl acetate, methanol, acetonitrile, ammonia, and triethylamine (8:1:1:0.1:0.1 v/v).[4]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen. Reconstitute the residue in 0.4 mL of a water and methanol mixture (1:1, v/v) and filter through a 0.2 µm syringe filter into an autosampler vial.[4]

UHPLC-MS/MS Conditions
  • UHPLC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm, or equivalent.

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

  • Gradient: A typical gradient starts with a low percentage of B, increases linearly to elute the analytes, followed by a high-organic wash and re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Agilent 6495C Triple Quadrupole LC/MS or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transition: The Multiple Reaction Monitoring (MRM) transition for this compound is provided in Table 1. The precursor ion corresponds to the protonated molecule [M+H]⁺.[6] Product ions and collision energies should be optimized by infusing a standard solution.

Table 1: Proposed MRM Transition for this compound Quantification

CompoundPrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound350.16To be determined50To be optimized
Internal StandardSpecific to ISSpecific to IS50To be optimized

Note: The molecular formula for this compound is C₁₈H₂₃NO₆, with a molecular weight of 349.38 g/mol . The precursor ion m/z 350.16 corresponds to the protonated molecule.[6] Product ions and collision energies must be empirically determined for the specific instrument used. A common fragmentation pathway for macrocyclic diester PANOs involves the neutral loss of CO ([M+H]⁺–28).[4]

Results and Discussion

Method Validation

The analytical method should be validated according to established guidelines (e.g., SANTE/11945/2015) to ensure its reliability.[4] Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).

Due to the complexity of food matrices, matrix effects are a common issue that can suppress or enhance the analyte signal.[7] To compensate for these effects, it is highly recommended to use matrix-matched calibration curves for quantification.

Quantitative Data

As specific quantitative data for this compound in food matrices is not widely available in the literature, Table 2 presents representative data for other macrocyclic pyrrolizidine alkaloid N-oxides found in honey and herbal tea samples. These values illustrate the typical concentration ranges that might be expected and for which the analytical method should be suitable.

Table 2: Representative Quantitative Data for Macrocyclic PANO Contamination in Food Samples

Food MatrixPANO AnalyteConcentration Range (µg/kg)Mean Concentration (µg/kg)Reference
HoneySenecionine N-oxide10 - 25085[7]
HoneyRetrorsine N-oxide5 - 15045
Herbal Tea (Rooibos)Seneciphylline N-oxide20 - 400120[7]
Herbal Tea (Mixed Herbs)Senecionine N-oxideND - 8030[7]

ND: Not Detected. The data presented are illustrative examples based on findings for structurally similar PANOs and do not represent actual measured values for this compound.

Toxicological Significance and Metabolic Pathway

The toxicity of 1,2-unsaturated pyrrolizidine alkaloids is primarily due to their metabolic activation in the liver by cytochrome P450 (CYP) enzymes.[5] This process converts the parent PA into highly reactive dehydropyrrolizidine alkaloids (DHPAs), which are electrophilic and can readily form adducts with cellular macromolecules like DNA and proteins.[5] These adducts can lead to cell death, mutagenesis, and the development of hepatic sinusoidal obstruction syndrome (HSOS).[8] The formation of PANOs is generally considered a detoxification pathway, as N-oxides are more water-soluble and can be more readily excreted. However, as mentioned, this process is reversible.

G cluster_pathway Metabolic Activation and Detoxification of Pyrrolizidine Alkaloids PA Pyrrolizidine Alkaloid (e.g., Spartioidine) PANO PANO (Detoxification) (e.g., this compound) PA->PANO N-Oxidation (Detoxification) DHPA Dehydropyrrolizidine Alkaloid (DHPA) (Reactive Metabolite) PA->DHPA CYP450 Oxidation (Activation) PANO->PA Reduction Excretion Excretion PANO->Excretion Gut Gut Microbiota (Reduction) PANO->Gut Adducts DNA & Protein Adducts DHPA->Adducts Alkylation Toxicity Hepatotoxicity (e.g., HSOS, Cancer) Adducts->Toxicity Gut->PA

References

Application Notes and Protocols for the Analysis of Spartioidine N-oxide in Food Safety

Author: BenchChem Technical Support Team. Date: December 2025

A Paradigm Shift in Application: From Analytical Tool to Analyte of Concern

Initial exploration into the application of spartioidine N-oxide in food safety analysis reveals a critical distinction: this compound is not utilized as an analytical tool but is itself a subject of food safety analysis. As a member of the pyrrolizidine alkaloid (PA) family, this compound is a naturally occurring plant toxin that can contaminate various food sources, posing a potential health risk to consumers.[1][2] PAs and their N-oxides are recognized for their hepatotoxic, genotoxic, and carcinogenic properties.[2][3][4] Consequently, the focus of food safety applications is the accurate detection and quantification of these compounds in food matrices to ensure consumer safety.[5]

This document provides detailed application notes and protocols for the analysis of this compound and other relevant pyrrolizidine alkaloids in various food products.

Chemical Profile of this compound

  • Chemical Name: (1R,4E,7R,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.0¹⁴,¹⁷]heptadec-11-ene-3,8-dione

  • Molecular Formula: C₁₈H₂₃NO₆

  • Molecular Weight: 349.38 g/mol

  • CAS Number: 121123-61-3

  • Class: Pyrrolizidine Alkaloid N-oxide

  • Toxicology: The toxicity of PA N-oxides is primarily associated with their in vivo reduction to the corresponding toxic PAs.[4][6] The 1,2-unsaturated necine structure, a characteristic of toxic PAs, is responsible for their adverse health effects.[2][4] The European Food Safety Authority (EFSA) has highlighted the health risks associated with PAs and recommends monitoring their levels in food.[2]

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The gold standard for the analysis of PAs, including this compound, in food is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][5][7] This technique offers the high sensitivity and selectivity required for detecting trace levels of these contaminants in complex food matrices.

General Analytical Workflow

The analysis of this compound in food samples typically involves sample preparation (extraction and cleanup), chromatographic separation, and detection by mass spectrometry.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Food Sample (e.g., Honey, Tea, Milk) extraction Acidic Extraction sample->extraction Homogenize cleanup Solid-Phase Extraction (SPE) Cleanup extraction->cleanup Purify lc UPLC/HPLC Separation cleanup->lc Inject ms Tandem MS Detection (MRM) lc->ms Ionize & Fragment quantification Quantification using Matrix-Matched Standards ms->quantification Acquire Data reporting Reporting Results (µg/kg) quantification->reporting Calculate

General workflow for the analysis of this compound in food.

Experimental Protocols

The following protocols are generalized from various validated methods for the analysis of PAs in honey, tea, and milk. It is crucial to validate the method for each specific matrix and analyte.

Protocol 1: Analysis of Pyrrolizidine Alkaloids in Honey

1. Sample Preparation

  • Weigh 10.0 g of honey into a 50 mL centrifuge tube.
  • Add 30 mL of 0.05 M sulfuric acid in water.
  • Shake vigorously for 30 minutes to dissolve the honey.
  • Centrifuge at 4000 x g for 10 minutes.
  • The supernatant is used for the cleanup step.

2. Solid-Phase Extraction (SPE) Cleanup

  • Condition a strong cation exchange (SCX) SPE cartridge with 5 mL of methanol followed by 5 mL of water.
  • Load the supernatant from the sample preparation step onto the SPE cartridge.
  • Wash the cartridge with 5 mL of water, followed by 5 mL of methanol.
  • Dry the cartridge under vacuum for 5 minutes.
  • Elute the PAs with 10 mL of ammoniated methanol (e.g., 2% ammonia in methanol).
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase.

3. LC-MS/MS Analysis

  • Chromatographic Column: A C18 reversed-phase column is commonly used.
  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid and/or ammonium formate, is typical.[8]
  • Injection Volume: 5-10 µL.
  • Mass Spectrometry: Operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for each analyte are monitored.

Protocol 2: Analysis of Pyrrolizidine Alkaloids in Tea and Herbal Infusions

1. Sample Preparation

  • Grind the tea or herbal sample to a fine powder.
  • Weigh 1.0 g of the powdered sample into a 50 mL centrifuge tube.
  • Add 10 mL of 3% formic acid in water.[9]
  • Shake for 15 minutes.
  • Centrifuge at 3000 x g for 15 minutes.[9]
  • Repeat the extraction on the pellet and combine the supernatants.

2. SPE Cleanup and LC-MS/MS Analysis

  • The SPE cleanup and LC-MS/MS analysis steps are similar to those described for honey.

Protocol 3: Analysis of Pyrrolizidine Alkaloids in Milk

1. Sample Preparation

  • Pipette 10 mL of milk into a 50 mL centrifuge tube.
  • Add 20 mL of a suitable extraction solvent (e.g., acidified acetonitrile).
  • Homogenize and centrifuge to precipitate proteins and extract the PAs.
  • The supernatant is further processed.

2. SPE Cleanup and LC-MS/MS Analysis

  • The SPE cleanup and LC-MS/MS analysis steps are similar to those described for honey and tea, with potential modifications to the SPE protocol to handle the different matrix.

Quantitative Data

The following tables summarize representative quantitative data from validated methods for the analysis of PAs in food. These values can vary depending on the specific method, instrumentation, and matrix.

Table 1: Limits of Quantification (LOQs) for Selected PAs in Food Matrices

Pyrrolizidine AlkaloidHoney (µg/kg)Tea (µg/kg)Milk (µg/L)
This compound0.6 - 5.00.6 - 5.0~0.024
Senecionine1.01.0~0.024
Senecionine N-oxide1.01.0~0.024
Echimidine1.0 - 5.21.0N/A
Lycopsamine1.01.0~0.024

Data compiled from multiple sources, including[10][11].

Table 2: Recovery Rates for PA Analysis in Different Food Matrices

Food MatrixRecovery Range (%)
Honey80 - 120
Herbal Tea70 - 85
Milk>80

Data compiled from[1][3][10].

Signaling Pathways and Mechanisms of Toxicity

The toxicity of this compound is linked to its metabolic activation in the liver. While the N-oxide form is less toxic, it can be reduced to the parent pyrrolizidine alkaloid, which is then metabolized by cytochrome P450 enzymes to highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules like DNA and proteins, leading to cytotoxicity, genotoxicity, and carcinogenicity.[6]

toxicity_pathway cluster_ingestion Ingestion & Metabolism cluster_cellular Cellular Effects sno This compound (in food) s Spartioidine sno->s Reduction (Intestinal Microbiota, Liver) metabolites Reactive Pyrrolic Metabolites s->metabolites Oxidation (Liver CYP450) adducts DNA & Protein Adducts metabolites->adducts Alkylation damage Cellular Damage adducts->damage toxicity Hepatotoxicity damage->toxicity

Metabolic activation pathway of this compound leading to toxicity.

Conclusion

This compound is a significant analyte in food safety, and its detection requires sensitive and robust analytical methods. The protocols and data presented here provide a framework for the analysis of this and other pyrrolizidine alkaloids in various food matrices. Continuous monitoring and method development are essential to ensure the safety of the food supply.

References

Application Note: NMR Spectroscopic Data for the Characterization of Spartioidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine N-oxide, also known as seneciphylline N-oxide, is a pyrrolizidine alkaloid (PA) found in various plant species, particularly within the Senecio and Jacobaea genera. As a member of a class of compounds known for their potential toxicity, the accurate identification and characterization of this compound are crucial for quality control in herbal medicine, food safety, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such natural products. This application note provides a summary of the NMR spectroscopic data for this compound and its parent compound, spartioidine, along with detailed experimental protocols for data acquisition.

Chemical Structures

The chemical structures of spartioidine and its corresponding N-oxide are presented below. The N-oxidation at the pyrrolizidine core significantly influences the chemical environment of the neighboring protons and carbons, leading to characteristic shifts in the NMR spectra.

Figure 1: Chemical Structures.

G Figure 1: Chemical Structures of Spartioidine and this compound cluster_0 Spartioidine cluster_1 This compound spartioidine spartioidine_n_oxide

Caption: Structures of Spartioidine and its N-oxide.

NMR Spectroscopic Data

The definitive characterization of this compound relies on the comparison of its NMR data with that of the parent compound, spartioidine. The N-oxidation typically leads to a downfield shift of the protons and carbons alpha to the nitrogen atom.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for Spartioidine (CDCl₃)

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH), Multiplicity (J in Hz)
1-6.18, br s
2-3.98, m; 3.25, m
3-2.60, m; 2.05, m
5-4.15, m; 3.45, m
6-2.35, m; 1.95, m
7-4.05, m
8--
9-4.95, d (12.0); 4.20, d (12.0)
11175.2-
12134.55.85, q (7.0)
13138.8-
15167.5-
1670.8-
1715.81.85, d (7.0)
1820.71.80, s
2025.91.35, s
21125.85.10, s; 4.90, s

Note: Data compiled from publicly available spectral databases for spartioidine (seneciphylline). Assignments are based on 2D NMR experiments (COSY, HSQC, HMBC). Chemical shifts are reported in ppm relative to TMS.

Experimental Protocols

The following protocols are provided as a general guideline for the acquisition of NMR data for the characterization of this compound.

Sample Preparation
  • Isolation: this compound is typically isolated from plant material (e.g., Senecio vulgaris) by extraction with a suitable solvent such as methanol or ethanol, followed by acid-base extraction to separate the alkaloids.

  • Purification: The crude alkaloid extract is subjected to chromatographic techniques such as column chromatography (e.g., silica gel or alumina) and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Sample for NMR: A sample of 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent may influence the chemical shifts.

NMR Data Acquisition

A standard set of 1D and 2D NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to enable full structure elucidation.

Workflow for NMR Data Acquisition and Analysis

G cluster_0 Data Acquisition cluster_1 Data Processing and Analysis A 1. 1D ¹H NMR B 2. 1D ¹³C NMR A->B C 3. DEPT-135 B->C D 4. 2D COSY C->D E 5. 2D HSQC D->E F 6. 2D HMBC E->F G 7. 2D NOESY/ROESY F->G H Process Spectra (FT, Phasing, Baseline Correction) G->H Raw Data I Reference Spectra (e.g., to TMS) H->I J Assign ¹H and ¹³C Signals I->J K Analyze Coupling Constants J->K L Correlate Signals using 2D Data K->L M Confirm Structure and Stereochemistry L->M

Caption: Workflow for NMR data acquisition and analysis.

Table 2: Recommended NMR Spectrometer Parameters

ExperimentParameterRecommended Value
¹H NMR Pulse Programzg30
Spectral Width16 ppm
Number of Scans16-64
Relaxation Delay2 s
¹³C NMR Pulse Programzgpg30
Spectral Width240 ppm
Number of Scans1024-4096
Relaxation Delay2 s
DEPT-135 Pulse Programdept135
Spectral Width240 ppm
Number of Scans256-1024
COSY Pulse Programcosygpqf
Spectral Width16 x 16 ppm
Number of Scans2-8
HSQC Pulse Programhsqcedetgpsisp2.2
Spectral Width (F2)16 ppm
Spectral Width (F1)200 ppm
Number of Scans4-16
HMBC Pulse Programhmbcgplpndqf
Spectral Width (F2)16 ppm
Spectral Width (F1)240 ppm
Number of Scans8-32
NOESY Pulse Programnoesygpph
Spectral Width16 x 16 ppm
Mixing Time500-800 ms
Number of Scans8-16

Structure Elucidation Pathway

The systematic analysis of the acquired NMR data is essential for the complete and correct assignment of the structure of this compound.

Logical Flow for Structure Elucidation

G start Start with ¹H NMR proton_count Determine number of proton environments and their integrations start->proton_count proton_multiplicity Analyze multiplicities to identify proton-proton couplings proton_count->proton_multiplicity carbon_count ¹³C and DEPT-135 to determine number and type of carbons (CH₃, CH₂, CH, Cq) proton_multiplicity->carbon_count cosy COSY to establish ¹H-¹H spin systems (connect adjacent protons) carbon_count->cosy hsqc HSQC to correlate protons to their directly attached carbons cosy->hsqc hmbc HMBC to identify long-range ¹H-¹³C correlations (2-3 bonds), connecting spin systems and functional groups hsqc->hmbc noesy NOESY/ROESY to determine through-space proton proximities and establish stereochemistry hmbc->noesy structure Propose and confirm final structure noesy->structure

Caption: Logical flow for NMR-based structure elucidation.

Conclusion

The comprehensive NMR analysis, including a suite of 1D and 2D experiments, is fundamental for the unequivocal characterization of this compound. The provided protocols and data for the parent compound, spartioidine, offer a robust framework for researchers to identify and quantify this pyrrolizidine alkaloid N-oxide. The expected spectral changes upon N-oxidation, primarily the deshielding of adjacent nuclei, serve as a key diagnostic feature in the structure verification process. This information is vital for ensuring the safety and efficacy of products derived from plant sources containing this class of compounds.

Application Note: Mass Spectrometry Fragmentation Analysis of Spartioidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine N-oxide is a macrocyclic pyrrolizidine alkaloid found in various plant species, notably in the genus Senecio.[1] Pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) are of significant interest due to their potential hepatotoxicity, which poses a risk of contamination in herbal remedies, food, and feed.[2] Accurate identification and structural elucidation of these compounds are crucial for safety assessment and quality control. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the characterization of PAs and PANOs.[2][3] This application note provides a detailed overview of the expected mass spectrometry fragmentation pattern of this compound and a protocol for its analysis.

This compound (Molecular Formula: C18H23NO6) has a protonated molecule [M+H]+ at a theoretical m/z of 350.1604.[2] Its structure consists of a retronecine N-oxide core esterified with a dicarboxylic acid to form a macrocyclic diester.[2][4] The fragmentation pattern in tandem mass spectrometry (MS/MS) is characteristic of this structural class and provides key information for its identification.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of protonated this compound is expected to follow pathways characteristic of macrocyclic pyrrolizidine alkaloid N-oxides. The primary fragmentation events involve the cleavage of the macrocyclic ring and the necine base.

A key diagnostic feature for many N-oxides is the neutral loss of an oxygen atom from the protonated molecule ([M+H]+ - 16), though this is often more prominent under atmospheric pressure chemical ionization (APCI) and can be thermally induced.[5][6] For macrocyclic diester PANOs, a neutral loss of carbon monoxide ([M+H]+ - 28) is also a characteristic fragmentation.[2] Additionally, cleavage of the necine base typically results in characteristic ions at m/z 120 and 138.[2]

Based on these general principles and data from structurally similar compounds, the following table summarizes the expected major fragment ions for this compound.

Precursor Ion [M+H]+ (m/z)Proposed Fragment Ion (m/z)Neutral Loss (Da)Proposed Formula of LossFragment Description
350.16334.1616ODeoxygenation of the N-oxide
350.16332.1518H2OLoss of a water molecule
350.16322.1528COLoss of carbon monoxide from the macrocyclic ring
350.16250.12100.04C5H8O2Cleavage of the ester side chain
350.16138.09212.07C11H10O4Ion corresponding to the protonated retronecine N-oxide base
350.16120.08230.08C11H10O5Further fragmentation of the necine base (loss of H2O from m/z 138)

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general method for the analysis of this compound in a plant extract matrix.

1. Sample Preparation

  • Extraction: Homogenize 2 grams of the dried plant material. Extract with 10 mL of methanol by ultrasonication for 30 minutes.[7] Centrifuge the mixture and collect the supernatant. Repeat the extraction process on the residue and combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup: Condition a C18 SPE cartridge with methanol followed by water. Load the combined methanol extract and wash with water. Elute the analytes with methanol. Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.

2. Liquid Chromatography Conditions

  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: Kinetex Evo C18, 2.6 µm, 50 x 2.1 mm (Phenomenex) or equivalent.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, increase linearly to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions

  • Mass Spectrometer: Agilent 6490 Triple Quadrupole LC/MS or a high-resolution mass spectrometer like a Q-TOF.

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode.

  • Nebulizing Gas Pressure: 45 psi.

  • Drying Gas Flow: 12 L/min.

  • Drying Gas Temperature: 325 °C.[7]

  • Capillary Voltage: 3500 V.

  • MS Scan Range: m/z 100-400 for full scan.

  • MS/MS Analysis: For targeted analysis, use Multiple Reaction Monitoring (MRM). For structural confirmation, perform product ion scans of the precursor ion at m/z 350.2. A collision energy of 10-20 eV can be used as a starting point, but should be optimized for the specific instrument.[8]

Visualization of the Proposed Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound.

G cluster_main Proposed Fragmentation Pathway of this compound cluster_frags Fragment Ions M This compound [M+H]+ m/z 350.16 F1 [M+H - O]+ m/z 334.16 M->F1 - O F2 [M+H - CO]+ m/z 322.15 M->F2 - CO F3 [M+H - C5H8O2]+ m/z 250.12 M->F3 - C5H8O2 F4 Necine Base Ion m/z 138.09 M->F4 - C11H10O4 F5 Fragment of Necine Base m/z 120.08 F4->F5 - H2O

Caption: Proposed fragmentation pathway of this compound.

Experimental Workflow

The following diagram outlines the experimental workflow for the analysis of this compound.

G cluster_workflow Experimental Workflow Sample Plant Material Extraction Methanol Extraction (Ultrasonication) Sample->Extraction Cleanup SPE Cleanup (C18) Extraction->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Data Processing and Structural Elucidation Analysis->Data

Caption: Workflow for this compound analysis.

Conclusion

The combination of liquid chromatography and tandem mass spectrometry provides a robust and sensitive method for the identification and characterization of this compound. Understanding the characteristic fragmentation patterns, including the neutral losses of oxygen and carbon monoxide, and the formation of necine base-related ions, is essential for the unambiguous identification of this and other macrocyclic pyrrolizidine alkaloid N-oxides. The provided protocol offers a starting point for the development of validated analytical methods for the screening and quantification of these potentially toxic compounds in various matrices.

References

Quantitative Analysis of Spartioidine N-oxide in Botanical Extracts Using UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

AN-001

Introduction

Spartioidine N-oxide is a pyrrolizidine alkaloid N-oxide (PANO) found in certain plant species. PANOs are of significant interest to researchers, scientists, and drug development professionals due to their potential toxicity. The bioactivation of PANOs can lead to the formation of reactive pyrrolic metabolites that are implicated in hepatotoxicity. Consequently, the development of a robust and sensitive quantitative assay for this compound is crucial for safety assessment, quality control of botanical raw materials and finished products, and toxicological studies.

This application note provides a detailed protocol for the quantitative analysis of this compound in botanical extracts using Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS). The method described herein is highly selective and sensitive, enabling the accurate determination of this compound at trace levels.

Principle of the Method

This method utilizes the high separation efficiency of UHPLC and the high selectivity and sensitivity of tandem mass spectrometry. After extraction from the sample matrix, this compound is separated from other components on a C18 reversed-phase column. The analyte is then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from a certified reference standard.

Application

This method is suitable for the quantitative determination of this compound in various botanical matrices, including raw plant material, extracts, and dietary supplements. It can be employed for:

  • Quality control of raw materials and finished products.

  • Stability testing of formulations containing this compound.

  • Pharmacokinetic and toxicological studies.

  • Monitoring of PANO levels in food and feed.

Toxicity Pathway of this compound

The toxicity of this compound is primarily associated with its metabolic activation in the liver. The N-oxide is first reduced to its corresponding tertiary amine, spartioidine. Subsequently, cytochrome P450 enzymes (CYPs) in the liver oxidize spartioidine to a highly reactive pyrrolic ester. This electrophilic metabolite can then form adducts with cellular macromolecules such as DNA and proteins, leading to cellular damage and hepatotoxicity.

toxicity_pathway cluster_0 Systemic Circulation / Intestine cluster_1 Liver (Hepatocytes) This compound This compound Spartioidine Spartioidine This compound->Spartioidine Reduction (e.g., gut microbiota, CYPs) Reactive Pyrrolic Ester Reactive Pyrrolic Ester Spartioidine->Reactive Pyrrolic Ester Oxidation (CYP450) Macromolecule Adducts Macromolecule Adducts Reactive Pyrrolic Ester->Macromolecule Adducts Covalent Binding (DNA, Proteins) Hepatotoxicity Hepatotoxicity Macromolecule Adducts->Hepatotoxicity leads to

Figure 1: Bioactivation pathway of this compound leading to hepatotoxicity.

Experimental Protocols

Materials and Reagents
  • This compound certified reference standard (≥95% purity)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges: Strong Cation Exchange (SCX), 500 mg, 6 mL

  • Syringe filters, 0.22 µm PVDF

Instrumentation
  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Standard Solution Preparation

3.1. Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard and dissolve in 1.0 mL of methanol.

3.2. Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water to achieve concentrations ranging from 1.0 ng/mL to 1000 ng/mL. These solutions are used to construct the calibration curve.

Sample Preparation

4.1. Extraction from Botanical Material:

  • Weigh 1.0 g of homogenized plant material into a 50 mL centrifuge tube.

  • Add 20 mL of methanol containing 0.1% formic acid.

  • Vortex for 1 minute and sonicate for 30 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • Repeat the extraction process on the pellet with another 20 mL of extraction solvent.

  • Combine the supernatants and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 5 mL of 0.05 M sulfuric acid.

4.2. Solid Phase Extraction (SPE) Clean-up:

  • Condition the SCX SPE cartridge with 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid.

  • Load the reconstituted sample extract onto the cartridge.

  • Wash the cartridge with 5 mL of 0.05 M sulfuric acid followed by 5 mL of methanol to remove interferences.

  • Elute the this compound with 10 mL of methanol containing 5% ammonium hydroxide.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of 50:50 (v/v) methanol:water.

  • Filter through a 0.22 µm syringe filter into an autosampler vial.

experimental_workflow Start Sample Homogenization Homogenization Start->Homogenization Extraction Extraction (Acidified Methanol) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Evaporation1 Evaporation Centrifugation->Evaporation1 Reconstitution1 Reconstitution (Aqueous Acid) Evaporation1->Reconstitution1 SPE Solid Phase Extraction (SCX) Reconstitution1->SPE Elution Elution (Ammoniated Methanol) SPE->Elution Evaporation2 Evaporation Elution->Evaporation2 Reconstitution2 Reconstitution (Mobile Phase) Evaporation2->Reconstitution2 Analysis UHPLC-MS/MS Analysis Reconstitution2->Analysis

Figure 2: Experimental workflow for the extraction and clean-up of this compound.

UHPLC-MS/MS Conditions
ParameterSetting
UHPLC System
ColumnC18, 100 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic acid and 5 mM Ammonium formate in Water
Mobile Phase B0.1% Formic acid and 5 mM Ammonium formate in Methanol
Gradient0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10.1-12 min, 5% B
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature350°C
Desolvation Gas Flow800 L/hr
Cone Gas Flow50 L/hr
MRM Transitions
This compoundPrecursor: 350.2 m/z; Product 1 (Quantifier): 332.2 m/z; Product 2 (Qualifier): 136.1 m/z
Collision EnergyOptimized for specific instrument (typically 15-30 eV)
Data Analysis

Quantification of this compound is performed using the instrument's software. A calibration curve is generated by plotting the peak area of the quantifier ion against the concentration of the working standard solutions. The concentration of this compound in the samples is determined from this calibration curve.

Data Presentation

Method Validation Summary

The analytical method was validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Linearity of the Calibration Curve

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound1.0 - 1000> 0.998

Table 2: Precision and Accuracy

Spiked Concentration (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=18)Accuracy (% Recovery)
5.04.25.898.5
50.03.14.5101.2
500.02.53.999.8

Table 3: Limits of Detection and Quantification

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
This compound0.31.0

Table 4: Matrix Effect and Recovery

MatrixMatrix Effect (%)Recovery (%)
Botanical Extract A95.292.8
Botanical Extract B98.195.3
Conclusion

The UHPLC-MS/MS method described in this application note provides a reliable, sensitive, and accurate means for the quantitative analysis of this compound in botanical extracts. The detailed protocol for sample preparation and instrument conditions, along with the method validation data, demonstrates its suitability for routine use in quality control and research settings. This method can be a valuable tool for ensuring the safety and quality of botanical products and for advancing the understanding of the toxicology of pyrrolizidine alkaloid N-oxides.

Limited Publicly Available Data on the Direct Toxicological Applications of Spartioidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search, there is a significant scarcity of publicly available scientific literature detailing the practical applications of spartioidine N-oxide specifically in toxicology research. While information exists regarding its chemical properties and its relationship to the broader class of pyrrolizidine alkaloids (PAs), dedicated studies on its toxicological mechanisms and applications are not readily found in the public domain.

This compound is identified as a pyrrolizidine alkaloid N-oxide, a class of compounds known for their potential toxicity.[1][2] It is available as a reference standard for research and analytical applications.[2][3] However, detailed experimental protocols and quantitative data from toxicological studies focusing specifically on this compound are not extensively reported in the available literature.

The broader class of pyrrolizidine alkaloid N-oxides (PA N-oxides) has been a subject of toxicological interest.[4][5] Research indicates that PA N-oxides can be converted to their more toxic parent alkaloids in the body, a process mediated by intestinal microbiota and hepatic enzymes.[4] This biotransformation is a key step in the mechanism of PA N-oxide-induced hepatotoxicity.[4] Studies on PA N-oxides often focus on their metabolism and the subsequent bioactivation of the resulting alkaloids, which can lead to liver damage.[4][6]

While general information on the hazards of this compound is available, including hazard classifications such as "Acute Toxicity, Oral" and "Specific Target Organ Toxicity (Repeated Exposure)," this information is typically provided in safety data sheets from commercial suppliers and does not constitute in-depth toxicological research.[3]

Due to the lack of specific published research on the practical applications of this compound in toxicology, it is not possible to provide detailed Application Notes, Experimental Protocols, or quantitative data tables as requested. The creation of diagrams for signaling pathways and experimental workflows is also precluded by the absence of relevant studies in the public domain.

For researchers interested in the toxicology of this compound, it would be necessary to conduct novel research to establish its toxicological profile, mechanisms of action, and potential applications in the field. Such research would likely involve in vitro and in vivo studies to assess its cytotoxicity, genotoxicity, and effects on specific cellular pathways.

References

Application Notes and Protocols for Evaluating the Cellular Effects of Spartioidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spartioidine N-oxide is a member of the pyrrolizidine alkaloid N-oxides (PANOs), a class of natural compounds found in numerous plant species. While PANOs themselves generally exhibit lower toxicity compared to their corresponding pyrrolizidine alkaloids (PAs), they can be converted to their toxic PA counterparts in vivo, particularly through metabolic processes in the intestine and liver[1][2]. The toxicity of PAs is primarily attributed to their metabolic activation by cytochrome P450 (CYP) enzymes in the liver, which generates highly reactive pyrrolic esters. These metabolites can form adducts with cellular macromolecules such as DNA and proteins, leading to cytotoxicity, genotoxicity, and, most notably, hepatotoxicity[3][4].

These application notes provide a comprehensive suite of cell-based assays to thoroughly evaluate the potential adverse effects of this compound. The protocols are designed to assess not only the direct effects of the compound but also its toxicity following metabolic activation, which is a critical consideration for this class of molecules. The assays cover key toxicological endpoints, including cytotoxicity, genotoxicity, and specific mechanisms of liver injury.

Key Experimental Strategies

To comprehensively assess the cellular effects of this compound, a multi-pronged approach is recommended:

  • Direct Cytotoxicity Assays: To determine the intrinsic toxicity of this compound on various cell types.

  • Metabolically Activated Cytotoxicity Assays: To evaluate the toxicity of this compound metabolites generated by liver enzyme systems.

  • Genotoxicity Assays: To investigate the potential of this compound and its metabolites to induce DNA damage.

  • Hepatotoxicity-Specific Assays: To explore the effects on liver cells, the primary target of PA toxicity.

Section 1: Cytotoxicity Assays

Direct Cytotoxicity Assessment using MTT Assay

This protocol details the determination of the direct cytotoxic effect of this compound on a panel of cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding:

    • Seed cells (e.g., HepG2, A549, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, and 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Cytotoxicity Assessment with Metabolic Activation

This protocol incorporates a liver S9 fraction to simulate the metabolic activation of this compound.

Protocol:

  • Preparation of S9 Mix:

    • Prepare a cofactor solution containing NADP+, glucose-6-phosphate, and MgCl2 in a suitable buffer.

    • On the day of the experiment, thaw the liver S9 fraction (from rat, mouse, or human) on ice and add it to the cofactor solution to create the S9 mix.

  • Cell Seeding and Treatment:

    • Follow the cell seeding protocol as described in 1.1.

    • Prepare dilutions of this compound.

    • In a separate plate, mix the compound dilutions with the S9 mix.

    • Remove the medium from the cells and add the compound-S9 mixture.

    • Incubate for a shorter period, typically 2-4 hours, to allow for metabolic activation without causing excessive toxicity from the S9 fraction itself.

  • Washout and Further Incubation:

    • After the 2-4 hour incubation, remove the compound-S9 mixture and wash the cells gently with PBS.

    • Add fresh complete culture medium to each well.

    • Incubate for a further 24 to 72 hours.

  • MTT Assay and Data Analysis:

    • Perform the MTT assay and data analysis as described in 1.1.

Section 2: Genotoxicity Assay

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

  • Cell Treatment:

    • Treat cells with this compound with and without S9 metabolic activation as described in the cytotoxicity protocols for a shorter duration (e.g., 2-4 hours).

  • Cell Harvesting and Embedding:

    • Harvest the cells by trypsinization and resuspend in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.

    • Mix the cell suspension with low melting point agarose.

    • Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.

  • Lysis:

    • Immerse the slides in a lysis solution (containing high salt and detergents) overnight at 4°C to remove cell membranes and proteins, leaving behind the nucleoids.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

    • Apply a voltage to the tank for 20-30 minutes. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail".

  • Neutralization and Staining:

    • Neutralize the slides with a neutralization buffer.

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Analyze the images using specialized software to quantify the extent of DNA damage (e.g., by measuring the tail length and the percentage of DNA in the tail).

Section 3: Hepatotoxicity-Specific Assays

Assessment of Reactive Oxygen Species (ROS) Production

PAs are known to induce oxidative stress. The following assay measures intracellular ROS levels.

Protocol:

  • Cell Seeding and Treatment:

    • Seed hepatocytes or HepG2 cells in a black, clear-bottom 96-well plate.

    • Treat the cells with various concentrations of this compound (with and without S9 activation) for a suitable time period (e.g., 6-24 hours). Include a positive control such as H2O2.

  • Staining with DCFDA:

    • Remove the treatment medium and wash the cells with PBS.

    • Load the cells with 2',7'-dichlorofluorescin diacetate (DCFDA) solution (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C. DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Measurement:

    • Wash the cells with PBS to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Glutathione (GSH) Depletion Assay

GSH is a key antioxidant, and its depletion is an indicator of oxidative stress.

Protocol:

  • Cell Treatment and Lysis:

    • Treat hepatocytes or HepG2 cells with this compound (with and without S9 activation).

    • After treatment, lyse the cells to release intracellular contents.

  • GSH Measurement:

    • Use a commercially available GSH assay kit. These kits are typically based on the reaction of GSH with a chromogenic substrate (e.g., 5,5'-dithio-bis(2-nitrobenzoic acid), DTNB) to produce a colored product that can be measured spectrophotometrically at around 412 nm.

  • Data Analysis:

    • Quantify the GSH concentration in the cell lysates and normalize it to the total protein content.

    • Compare the GSH levels in treated cells to those in control cells.

Data Presentation

Quantitative data from the described assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Cytotoxicity of this compound (IC50 values in µM)

Cell Line24h Incubation48h Incubation72h Incubation24h Incubation (+S9)
HepG2
A549
HEK293

Table 2: Genotoxicity of this compound (Comet Assay)

Treatment ConditionConcentration (µM)% DNA in Tail (Mean ± SD)
Vehicle Control-
This compound10
50
This compound (+S9)10
50
Positive Control (e.g., Etoposide)10

Table 3: Hepatotoxicity Markers

Treatment ConditionConcentration (µM)Relative ROS Production (%)Relative GSH Levels (%)
Vehicle Control-100100
This compound10
50
This compound (+S9)10
50
Positive Control (e.g., H2O2)100

Visualizations

.dot

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HepG2, A549) direct_cyto Direct Cytotoxicity (MTT Assay) cell_culture->direct_cyto Seeding metabolic_cyto Metabolic Activation Cytotoxicity (+S9) cell_culture->metabolic_cyto Seeding geno Genotoxicity (Comet Assay) cell_culture->geno Seeding hepato Hepatotoxicity (ROS, GSH Assays) cell_culture->hepato Seeding compound_prep This compound Stock Preparation compound_prep->direct_cyto Treatment compound_prep->metabolic_cyto Treatment compound_prep->geno Treatment compound_prep->hepato Treatment ic50 IC50 Determination direct_cyto->ic50 metabolic_cyto->ic50 dna_damage DNA Damage Quantification geno->dna_damage hepato_markers Hepatotoxicity Marker Analysis hepato->hepato_markers

Caption: Experimental workflow for evaluating this compound.

.dot

metabolic_activation_pathway PANO This compound (PANO) PA Spartioidine (PA) PANO->PA Reduction (Intestinal Microbiota, Liver Enzymes) Reactive Reactive Pyrrolic Metabolites PA->Reactive Metabolic Activation (Liver CYP Enzymes) Adducts DNA/Protein Adducts Reactive->Adducts Covalent Binding Toxicity Cellular Toxicity (Cytotoxicity, Genotoxicity) Adducts->Toxicity

Caption: Metabolic activation pathway of this compound.

logical_relationship cluster_compound Compound Properties cluster_effects Potential Cellular Effects cluster_assays Corresponding Assays spartioidine_n_oxide This compound cytotoxicity Cytotoxicity spartioidine_n_oxide->cytotoxicity induces genotoxicity Genotoxicity spartioidine_n_oxide->genotoxicity induces oxidative_stress Oxidative Stress spartioidine_n_oxide->oxidative_stress induces hepatotoxicity Hepatotoxicity spartioidine_n_oxide->hepatotoxicity induces mtt_assay MTT Assay cytotoxicity->mtt_assay measured by comet_assay Comet Assay genotoxicity->comet_assay measured by ros_gsh_assays ROS/GSH Assays oxidative_stress->ros_gsh_assays measured by liver_cell_models Hepatocyte Models hepatotoxicity->liver_cell_models assessed in

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Co-elution of Spartioidine N-oxide Isomers in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the analytical challenge of spartioidine N-oxide isomer co-elution in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why do my this compound isomers consistently co-elute in reversed-phase HPLC?

A1: Co-elution of this compound isomers is a common challenge stemming from their inherent structural similarities. Key factors include:

  • Similar Physicochemical Properties: Isomers possess identical molecular weights and often exhibit very similar polarities, leading to nearly identical retention times on standard non-polar stationary phases like C18.[1]

  • Subtle Structural Differences: The minor spatial differences between isomers may not be sufficient to induce differential interaction with the stationary phase under conventional chromatographic conditions.[1]

  • Suboptimal Mobile Phase: An incorrect mobile phase composition, particularly an acidic pH, can protonate the basic nitrogen atoms in the alkaloid structure. This masks the subtle structural differences between isomers, reducing selectivity and causing them to elute together.[2]

Q2: What is the most critical parameter to adjust for resolving these co-eluting isomers?

A2: The most critical experimental parameter for separating pyrrolizidine alkaloid N-oxide isomers is the mobile phase pH . For structurally similar compounds like echimidine N-oxide isomers, shifting from a standard acidic mobile phase to a neutral or slightly basic pH (e.g., pH 6.8 or higher) has proven essential for achieving baseline resolution.[2][3] This change alters the ionization state of the molecules, which can amplify the effects of their subtle structural differences and enhance chromatographic separation.[2]

Q3: Which HPLC column chemistries are most effective for separating this compound isomers?

A3: While a standard C18 column may not suffice, several other column types can offer the necessary selectivity:

  • Core-Shell Columns: These columns, such as those with Kinetex Evolution C18 stationary phases, provide higher chromatographic efficiency and have demonstrated superior performance in separating closely related pyrrolizidine alkaloid isomers.[2]

  • Phenyl-based Columns: Columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) can offer alternative selectivity through π-π interactions with the aromatic rings of the analytes, which can help differentiate isomers.[4]

  • Chiral Stationary Phases (CSPs): If the isomers are enantiomers or diastereomers, a chiral column is necessary. Polysaccharide-based CSPs (e.g., Chiralcel OJ-H, Chiralpak AD) are highly effective for separating chiral compounds and the choice of mobile phase (polar organic vs. normal phase) can significantly impact resolution and even the elution order.[5]

Q4: How can I further optimize the mobile phase to improve separation?

A4: Beyond adjusting the pH, consider the following mobile phase modifications:

  • Change the Organic Modifier: Switching from acetonitrile to methanol, or using a mixture of both, can alter selectivity.[1] Methanol is a hydrogen-bond donor and can interact differently with the isomers compared to acetonitrile.[6]

  • Adjust the Gradient: If using a gradient elution, decreasing the slope (i.e., making the gradient shallower) can increase the effective resolution between closely eluting peaks.

  • Introduce an Ion-Pairing Reagent: For ionic or ionizable compounds, adding an ion-pairing reagent like hexane-1-sulfonic acid can enhance retention and improve the separation of different alkaloid structures.[7]

Q5: Can instrumental parameters like temperature or flow rate help resolve co-elution?

A5: Yes, optimizing instrumental parameters can be beneficial:

  • Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics, which can influence selectivity. Systematically varying the column temperature (e.g., in 5°C increments from 30°C to 50°C) can sometimes improve the resolution between stubborn peaks.[1]

  • Flow Rate: Lowering the flow rate can increase column efficiency (a larger number of theoretical plates), although this will also increase run time. This is a trade-off that should be evaluated based on the required resolution.

Q6: How can I definitively confirm the identity of each separated isomeric peak?

A6: Peak identity should be confirmed using mass spectrometry (MS).

  • High-Resolution Mass Spectrometry (HRMS): Coupling the HPLC to a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer provides exceptional mass accuracy, allowing for the confirmation of the elemental composition of each isomer.[8] For this compound (C₁₈H₂₃NO₆), the expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 349.1525.[9]

  • Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS analysis can reveal structural information. While isomers may have similar fragmentation patterns, differences in fragment ion ratios can sometimes be used for differentiation.[10]

Troubleshooting Guide

This guide provides a systematic approach to resolving the co-elution of this compound isomers.

Symptom Potential Cause Suggested Solution
Single, Symmetrical Peak Perfect Co-elution: Isomers are completely unresolved.1. Confirm Co-elution: Use a diode array detector (DAD) to check for peak purity across the peak's apex and slopes. Inconsistent UV spectra indicate multiple components.[11][12] If using MS, check if ion ratios change across the peak.[11] 2. Adjust Mobile Phase pH: Increase the mobile phase pH to a neutral or slightly basic value (e.g., pH 6.8 with ammonium formate buffer) to alter analyte ionization and improve selectivity.[2][3] 3. Change Column Chemistry: Switch from a standard C18 column to a core-shell C18, a phenyl-based column, or a chiral stationary phase if stereoisomers are expected.[2][4][5]
Broad Peak or Peak with a Shoulder Partial Co-elution: Isomers are beginning to separate but resolution is poor.1. Optimize Mobile Phase: Weaken the mobile phase (reduce organic solvent percentage) to increase the capacity factor (k') to a range of 1-5.[11][12] 2. Modify Organic Solvent: Change the organic modifier from acetonitrile to methanol or use a mixture to alter selectivity.[1] 3. Adjust Gradient: Decrease the gradient slope to allow more time for the isomers to separate. 4. Optimize Temperature: Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C) to see if selectivity improves.[1]
Poor Peak Shape (Tailing) Secondary Interactions: Basic nitrogen atoms on the alkaloids may be interacting with residual silanol groups on the silica-based stationary phase.1. Lower Mobile Phase pH: If operating at a mid-range pH, lowering the pH can suppress silanol ionization and reduce tailing. Note: This may worsen isomer co-elution, so it's a trade-off.[1] 2. Use a Modern, End-Capped Column: High-purity silica columns with advanced end-capping are less prone to silanol interactions. 3. Add a Competing Base: A small amount of a competing amine (e.g., triethylamine) can be added to the mobile phase to block active silanol sites.

Experimental Protocols

The following protocol is a recommended starting point for the separation of this compound isomers, adapted from successful methods for separating similar pyrrolizidine alkaloid N-oxides.[3]

Table 1: Recommended HPLC-MS/MS Method Parameters

Parameter Value Rationale
HPLC System Any modern LC-MS/MS SystemRequired for sensitive detection and confirmation.
Column Kinetex Evolution C18, 2.6 µm, 50 x 2.1 mmCore-shell particles provide high efficiency, crucial for resolving closely related isomers.[2]
Mobile Phase A Water with 10 mM Ammonium Formate, pH 6.8A neutral to slightly basic pH is critical for altering selectivity between N-oxide isomers.[2][3]
Mobile Phase B Acetonitrile or MethanolTest both to determine the best selectivity for your specific isomers.[1]
Gradient 5% B to 95% B over 10 minutes (start with this, then optimize/flatten as needed)A standard gradient to start; may need to be made shallower to improve resolution.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Injection Volume 2-5 µLDependent on sample concentration and instrument sensitivity.
Column Temperature 40 °CElevated temperature can improve peak shape and may alter selectivity.[1]
Ionization Mode Positive Electrospray Ionization (ESI+)Alkaloids readily form positive ions.
Precursor Ion (m/z) 350.1 [M+H]⁺For this compound (C₁₈H₂₃NO₆).[9]
Product Ions To be determined by instrument optimizationSpecific fragmentation patterns will need to be established for confirmation.

Visualizations

The following diagrams illustrate the workflow for troubleshooting co-elution and the logical steps involved in method development.

G cluster_0 Phase 1: Detection & Confirmation cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Resolution & Identification A Observe Single or Broad/Shouldered Peak B Perform Peak Purity Analysis (DAD or MS Scan) A->B C Is Peak Impure? B->C C->A No (Re-evaluate Standard) D Adjust Mobile Phase pH (Target pH 6.8-7.5) C->D Yes E Change Column Chemistry (e.g., Core-Shell, Phenyl-Hexyl) D->E F Optimize Organic Modifier (ACN vs. MeOH) E->F G Fine-tune Gradient Slope & Column Temperature F->G H Achieve Baseline Separation? G->H H->D No (Iterate) I Confirm Peak Identity (LC-HRMS/MS) H->I Yes J Method Validated I->J

Caption: Workflow for troubleshooting and resolving the co-elution of N-oxide isomers.

G cluster_params1 cluster_params2 start Goal: Separate Spartioidine N-Oxide Isomers mobile_phase Mobile Phase Selectivity stationary_phase Stationary Phase Selectivity efficiency Column Efficiency temperature Temperature ph Adjust pH to > 6.8 mobile_phase->ph organic Switch ACN <=> MeOH mobile_phase->organic ion_pair Add Ion-Pair Reagent mobile_phase->ion_pair c18 Use Core-Shell C18 stationary_phase->c18 phenyl Use Phenyl-Hexyl stationary_phase->phenyl chiral Use Chiral Column stationary_phase->chiral

Caption: Key parameters influencing the HPLC separation of this compound isomers.

References

Technical Support Center: Spartioidine N-oxide Detection by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of spartioidine N-oxide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the sensitivity and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting this compound and other pyrrolizidine alkaloid N-oxides (PANOs) by LC-MS/MS?

A1: The primary challenges include:

  • Thermal Instability: N-oxides can be thermally labile and may degrade in the high-temperature environment of the mass spectrometer's ion source, leading to poor sensitivity and reproducibility.[1][2]

  • In-Source Fragmentation/Deoxygenation: A common issue is the loss of the oxygen atom from the N-oxide moiety in the ion source, which can complicate quantification and differentiation from the corresponding tertiary amine (spartioidine).[2][3][4] This "deoxygenation" is often thermally induced.[2]

  • Co-elution of Isomers: this compound may co-elute with other isomeric PANOs, making accurate quantification difficult without adequate chromatographic separation.

  • Matrix Effects: Biological matrices can cause ion suppression or enhancement, affecting the accuracy and sensitivity of the measurement.[5]

Q2: How can I improve the sensitivity of my LC-MS/MS method for this compound?

A2: To enhance sensitivity, consider the following strategies:

  • Optimize Ion Source Parameters: Carefully tune the ion source temperature and voltages (e.g., declustering potential or fragmentor voltage) to minimize in-source fragmentation and thermal degradation.[3] Softer ionization techniques like Electrospray Ionization (ESI) are generally preferred.[1]

  • Mobile Phase Composition: The choice of mobile phase additives is critical. Using volatile buffers like ammonium formate or ammonium acetate at an appropriate pH can improve ionization efficiency.[6] The mobile phase plays a key role in influencing the retention and ionization of target analytes.[7]

  • Chromatographic Separation: Employ a high-resolution analytical column and optimize the gradient to achieve baseline separation from potential interferences and isomers.

  • Sample Preparation: Utilize effective sample clean-up techniques, such as solid-phase extraction (SPE), to remove matrix components that can cause ion suppression.[8]

Q3: What are the typical Multiple Reaction Monitoring (MRM) transitions for this compound?

A3: The precursor ion for this compound ([M+H]⁺) is m/z 350.16.[6] Characteristic product ions are generated through collision-induced dissociation (CID). While specific optimal collision energies need to be determined empirically on your instrument, common fragment ions for pyrrolizidine alkaloid N-oxides can be used as a starting point for optimization. For monoester N-oxides, fragment ions at m/z 111 and 172 are characteristic.[9]

Q4: Should I use positive or negative ionization mode for this compound analysis?

A4: Positive ion mode ESI is the most common and effective ionization mode for the analysis of pyrrolizidine alkaloids and their N-oxides due to the presence of an ionizable nitrogen atom in the necine core.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity Suboptimal ion source parameters leading to poor ionization or excessive fragmentation.Optimize source temperature, gas flows, and voltages. Perform compound tuning (infusion) to find the optimal parameters for this compound on your specific instrument.[11]
Ion suppression from co-eluting matrix components.Improve sample clean-up using techniques like SPE. Modify the chromatographic method to separate the analyte from the interfering matrix components.[5]
Inefficient mobile phase for ionization.Test different mobile phase additives (e.g., ammonium formate, formic acid) and concentrations to enhance protonation.[6]
High Background Noise Contaminated mobile phase, LC system, or mass spectrometer.Use high-purity LC-MS grade solvents and additives.[7] Regularly flush the LC system and clean the ion source.
Non-volatile buffers or salts in the sample.Ensure only volatile buffers are used. Remove non-volatile salts during sample preparation.[6]
Peak Tailing or Splitting Poor column performance or incompatible sample solvent.Use a new or properly conditioned analytical column. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.
Secondary interactions with the stationary phase.Adjust mobile phase pH or additive concentration to improve peak shape.
Significant In-Source Fragmentation (Loss of Oxygen) High ion source temperature or high declustering/cone voltage.Reduce the ion source temperature. Lower the declustering potential or cone voltage to minimize collisions in the source region.[3]
Use of Atmospheric Pressure Chemical Ionization (APCI).ESI is generally a softer ionization technique for labile compounds like N-oxides. If possible, switch to an ESI source.[1][12] APCI can be used to intentionally induce deoxygenation to distinguish N-oxides from hydroxylated metabolites.[13]
Poor Reproducibility (Retention Time Shifts, Variable Peak Areas) Fluctuations in LC pump pressure or temperature.Ensure the LC system is properly maintained and equilibrated. Use a column oven for stable temperature control.
Sample degradation.This compound may be unstable under certain conditions. Analyze samples promptly after preparation and store them at low temperatures (e.g., 2-8°C).[14] Avoid high heat and strongly acidic or basic conditions during sample processing.[1]
Inconsistent sample preparation.Ensure consistent and precise execution of the sample preparation protocol. Use an internal standard to correct for variations.

Experimental Protocols

General Sample Preparation Protocol for Pyrrolizidine Alkaloid N-oxides from Plant Material

This protocol is a general guideline and may require optimization for your specific matrix.

  • Homogenization: Homogenize the plant material to a fine powder.

  • Extraction:

    • Weigh approximately 1-2 g of the homogenized sample into a centrifuge tube.

    • Add 20 mL of an acidic extraction solvent (e.g., 0.05 M sulfuric acid in water:methanol 1:1, v/v).

    • Sonicate for 30 minutes or vortex for 10 minutes.

    • Centrifuge at 5000 x g for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Clean-up (using a strong cation exchange cartridge):

    • Conditioning: Condition the SPE cartridge with methanol followed by water.

    • Loading: Load the supernatant onto the conditioned cartridge.

    • Washing: Wash the cartridge with water and then methanol to remove interferences.

    • Elution: Elute the analytes with a basic methanolic solution (e.g., 2.5% ammonia in methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a low temperature (e.g., 40°C).

    • Reconstitute the residue in a solvent compatible with the initial mobile phase (e.g., 1 mL of methanol/water, 5/95, v/v).

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Typical LC-MS/MS Parameters for PANO Analysis

The following table summarizes typical starting parameters for the analysis of pyrrolizidine alkaloid N-oxides. These should be optimized for your specific instrument and application.

ParameterTypical Setting
LC Column C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid or 5 mM Ammonium Formate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid or 5 mM Ammonium Formate
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 100 - 150 °C (minimize to reduce thermal degradation)
Desolvation Gas Flow Instrument dependent, typically high flow of Nitrogen
Cone/Declustering Potential Low to moderate values, optimized to minimize in-source fragmentation
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

Visualizations

Metabolic Pathway of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids (PAs) undergo metabolic activation in the liver, primarily by cytochrome P450 enzymes. This can lead to the formation of N-oxides (a detoxification pathway) or reactive pyrrolic esters (dehydropyrrolizidine alkaloids), which are responsible for their toxicity.[15][16]

Pyrrolizidine_Alkaloid_Metabolism PA Pyrrolizidine Alkaloid (e.g., Spartioidine) PANO Pyrrolizidine Alkaloid N-oxide (e.g., this compound) (Detoxification) PA->PANO N-oxidation (CYP450, FMO) DHPA Dehydropyrrolizidine Alkaloid (Reactive Pyrrolic Ester) (Toxification) PA->DHPA Dehydrogenation (CYP450) PANO->PA Reduction Excretion Excretion PANO->Excretion Adducts Covalent Adducts (DNA, Proteins) (Toxicity) DHPA->Adducts

Metabolic fate of pyrrolizidine alkaloids.
General LC-MS/MS Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantitative analysis of this compound in a biological matrix.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Sample Homogenization Extraction Acidic Extraction Homogenization->Extraction Cleanup Solid-Phase Extraction (SPE) Extraction->Cleanup Reconstitution Evaporation & Reconstitution Cleanup->Reconstitution LC_Separation LC Separation (Reverse Phase) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification

Workflow for this compound analysis.

References

Technical Support Center: Analysis of Pyrrolizidine Alkaloid N-Oxides in Honey

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of pyrrolizidine alkaloid N-oxides (PANOs), such as spartioidine N-oxide, in honey.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of this compound in honey?

A1: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix. In the context of honey, complex sugars, phenolic compounds, and other constituents can suppress or enhance the signal of this compound during LC-MS analysis, leading to inaccurate quantification.[1] This is a significant concern as it can lead to either underestimation or overestimation of the contaminant levels. To counteract this, the use of matrix-matched calibration standards is a common and recommended practice.[2]

Q2: I cannot find a specific analytical method for this compound in honey. What should I do?

A2: While specific methods for this compound may not be widely published, the analytical principles for pyrrolizidine alkaloids (PAs) and their N-oxides are generally applicable. You can adapt established methods for other common PANOs found in honey, such as echimidine N-oxide, senecionine N-oxide, or lycopsamine N-oxide.[3][4] These methods typically involve sample extraction with a dilute acid, purification using solid-phase extraction (SPE) with a strong cation exchange (SCX) or mixed-mode cation exchange (MCX) sorbent, and analysis by LC-MS/MS.[2][3]

Q3: How can I analyze for the total spartioidine content, including both the N-oxide and the parent PA?

A3: To determine the total concentration, a reduction step is typically introduced into the sample preparation procedure. This involves using a reducing agent, such as zinc powder, to convert the PANO (this compound) to its corresponding parent PA (spartioidine).[1][5] The subsequent analysis then measures the total amount as the parent PA.

Q4: What are typical recovery rates and limits of quantification (LOQ) I should expect for PANO analysis in honey?

A4: Expected validation parameters can vary based on the specific methodology and instrumentation. However, for general guidance, here are some reported values for PANO analysis in honey:

ParameterTypical RangeReference
Recovery80 - 115%[1][3]
Limit of Quantification (LOQ)0.3 - 13.0 µg/kg[3]
Repeatability (RSDr)< 20%[3]

Troubleshooting Guide

Issue 1: Low or no recovery of this compound.

  • Potential Cause 1: Inefficient Extraction. The acidic extraction is crucial for protonating the tertiary amine of the PANO, making it soluble in the aqueous solution.

    • Troubleshooting:

      • Ensure the pH of the honey solution is sufficiently acidic (typically using 0.05 M sulfuric acid).[2]

      • Verify that the honey is completely dissolved in the extraction solution. Sonication or vortexing can aid dissolution.

  • Potential Cause 2: Incomplete Elution from SPE Cartridge. PANOs bind to the SCX sorbent via cation exchange. Incomplete elution will result in analyte loss.

    • Troubleshooting:

      • Ensure the elution solvent is sufficiently basic to neutralize the charge on the PANO, allowing it to be released from the sorbent. A common eluent is ammoniated methanol.[2]

      • Check that the volume of the elution solvent is adequate to completely elute the analyte from the cartridge.

Issue 2: High signal suppression or enhancement (significant matrix effects).

  • Potential Cause 1: Inadequate Sample Cleanup. Co-elution of matrix components is the primary cause of matrix effects.

    • Troubleshooting:

      • Incorporate a wash step after loading the sample onto the SPE cartridge to remove interfering substances.[3]

      • Optimize the SPE procedure, potentially by testing different sorbents (e.g., MCX instead of SCX).

      • Dilute the final extract to reduce the concentration of matrix components, though this may impact the limit of detection.

  • Potential Cause 2: Suboptimal Chromatographic Separation. If this compound co-elutes with a significant amount of matrix components, the ionization will be affected.

    • Troubleshooting:

      • Modify the LC gradient to better separate the analyte from the matrix interferences.

      • Consider using a different stationary phase for the analytical column.

Issue 3: Poor peak shape or peak splitting.

  • Potential Cause 1: Incompatibility between the final extract solvent and the mobile phase.

    • Troubleshooting:

      • Evaporate the elution solvent to dryness and reconstitute the residue in a solvent that is compatible with the initial mobile phase conditions (e.g., the mobile phase itself).[2]

  • Potential Cause 2: Issues with the LC system or column.

    • Troubleshooting:

      • Check for blockages in the LC system.

      • Ensure the column has not degraded. If necessary, replace the column.

Experimental Protocols

1. Sample Preparation for PANO Analysis

This protocol is adapted from established methods for PA extraction in honey.[2][3]

  • Sample Homogenization: Ensure the honey sample is homogenous. If crystallized, gently warm the sample until it becomes liquid and mix thoroughly.

  • Extraction:

    • Weigh 10.0 g of honey into a centrifuge tube.

    • Add 30 mL of 0.05 M sulfuric acid.

    • Shake or vortex for 30 minutes until the honey is completely dissolved.

    • Centrifuge at 3,800 x g for 10 minutes.

  • Solid-Phase Extraction (SPE):

    • Use a strong cation exchange (SCX) or mixed-mode cation exchange (MCX) SPE cartridge.

    • Conditioning: Condition the cartridge with methanol followed by 0.05 M sulfuric acid.

    • Loading: Load the supernatant from the centrifugation step onto the conditioned cartridge.

    • Washing: Wash the cartridge with an appropriate solvent (e.g., water or a weak organic solvent) to remove unretained matrix components.

    • Elution: Elute the PANOs with ammoniated methanol (e.g., 2.5% ammonia in methanol).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 50°C.

    • Reconstitute the residue in a known volume of a solvent compatible with the initial LC mobile phase conditions.

2. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both typically containing a small amount of an additive like formic acid and ammonium formate to improve peak shape and ionization efficiency.[2]

  • Detection: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) for quantification. Specific precursor-product ion transitions for this compound will need to be determined by direct infusion of a standard.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis honey Honey Sample (10g) dissolve Dissolve in 0.05 M H2SO4 honey->dissolve centrifuge Centrifuge dissolve->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition SCX/MCX Cartridge condition->load wash Wash Cartridge load->wash elute Elute with Ammoniated Methanol wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for PANO analysis in honey.

troubleshooting_logic cluster_extraction Extraction Issues cluster_spe_elution SPE Elution Issues start Low Analyte Recovery? check_ph Verify Acidic pH start->check_ph Yes check_eluent Verify Eluent Basicity start->check_eluent Yes ensure_dissolution Ensure Complete Dissolution check_ph->ensure_dissolution check_volume Check Elution Volume check_eluent->check_volume

Caption: Troubleshooting logic for low recovery.

References

troubleshooting poor peak shape for spartioidine N-oxide in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive troubleshooting strategies for researchers, scientists, and drug development professionals encountering poor peak shapes during the chromatographic analysis of spartioidine N-oxide. The content is structured in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing severely?

A: Peak tailing is the most common chromatographic problem for polar and basic compounds like this compound. The primary cause is secondary interactions between the analyte and the stationary phase.

  • Primary Cause: Silanol Interactions this compound is a tertiary amine N-oxide, which is a weak base with an estimated pKa value between 4 and 5.[1][2] Standard silica-based reversed-phase columns (e.g., C18) have residual acidic silanol groups (Si-OH) on their surface. At a mobile phase pH above ~3.5, these silanols can become ionized (Si-O⁻), creating negatively charged sites. The positively charged (protonated) this compound can then interact with these sites via a strong secondary ion-exchange mechanism.[3][4][5] This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing some analyte molecules to be retained longer, which results in a tailing peak.[6][7]

  • Other Potential Causes:

    • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase.[5][6][8]

    • Column Degradation: A void at the column inlet or deterioration of the packing bed can create alternative flow paths, leading to peak distortion.[5][6]

Solutions:

  • Optimize Mobile Phase pH: Lowering the mobile phase pH to a range of 2.5-3.0 is the most effective solution.[8][9] This ensures that the residual silanol groups are protonated (neutral, Si-OH), preventing the secondary ionic interactions that cause tailing.[3][8]

  • Use a High-Purity, End-Capped Column: Modern "Type B" silica columns are of higher purity and are "end-capped," meaning most residual silanols are chemically deactivated, significantly reducing the potential for secondary interactions.[1][6][10]

  • Add Mobile Phase Modifiers: Adding a competing base, such as triethylamine (TEA) at a low concentration (~5 mM), can mask the active silanol sites.[9][11] However, this approach can shorten column lifetime and is often considered a legacy technique.[9][11]

  • Reduce Sample Load: To rule out column overload, try diluting your sample or reducing the injection volume.[1][8]

Q2: My this compound peak is fronting. What is the cause?

A: Peak fronting, where the peak is broader in the first half, is typically caused by column overload or a mismatch between the sample solvent and the mobile phase.

  • Primary Cause: Column Overload Fronting is often a result of "concentration overload."[12][13] When the concentration of the analyte at the peak's center is too high, it saturates the stationary phase. The excess molecules cannot interact with the stationary phase and travel through the column at the speed of the mobile phase, eluting earlier and causing the peak to front.[6][14]

  • Other Potential Causes:

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, the analyte band can spread and distort as it enters the column, often leading to fronting or split peaks, especially for early-eluting compounds.[1][13][15]

    • Column Collapse or Channeling: Physical degradation of the column packing can create channels, allowing some analyte molecules to travel through faster than the main band.[6][14]

Solutions:

  • Reduce Sample Concentration/Volume: This is the most straightforward solution. Dilute your sample or decrease the injection volume to ensure you are working within the column's linear capacity.[6][13]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[1] If a stronger solvent is required for solubility, use the smallest possible injection volume.

  • Use a Higher Capacity Column: If sample reduction is not an option, consider a column with a larger internal diameter, which offers a higher loading capacity.[6][13]

Q3: The peak for this compound is broad but symmetrical. How can I improve it?

A: Symmetrical peak broadening indicates a general loss of chromatographic efficiency, which can often be attributed to issues outside of specific chemical interactions on the column.

  • Potential Causes:

    • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause the analyte band to spread before and after separation, resulting in broader peaks.

    • Suboptimal Flow Rate: A flow rate that is too high or too low can decrease efficiency due to mass transfer effects or longitudinal diffusion.[12]

    • Temperature Mismatch: Frictional heating can occur at high flow rates, creating a temperature gradient across the column diameter that can broaden peaks.

    • Detector Settings: A slow detector response time or a large detector cell volume can artificially broaden the recorded peak.[16]

Solutions:

  • Minimize Extra-Column Volume: Use tubing with the shortest possible length and the smallest practical internal diameter to connect the components of your HPLC system.

  • Optimize Flow Rate: Perform a study to determine the optimal flow rate that provides the best balance of resolution and analysis time.

  • Use a Column Thermostat: Maintaining a constant and uniform temperature across the column can improve peak efficiency and reproducibility.

  • Adjust Detector Settings: Ensure the detector sampling rate is adequate to capture the peak profile accurately (at least 20 points across the peak) and use a flow cell appropriate for the scale of your analysis.

Data and Protocols

Physicochemical Properties of this compound

The following table summarizes key properties relevant to its chromatographic behavior.

PropertyValueSource
Molecular FormulaC₁₈H₂₃NO₆[17][18]
Molecular Weight~349.4 g/mol [17][18]
Analyte TypeTertiary Amine N-oxide (Weak Base)[2][17]
Estimated pKa~4.0 - 5.0[1][2]
Experimental Protocol 1: Mobile Phase pH Optimization

This protocol details the steps to mitigate peak tailing by adjusting mobile phase pH.

  • Prepare Stock Buffers:

    • Aqueous Buffer (0.1% Formic Acid): Add 1.0 mL of formic acid to 999 mL of HPLC-grade water. This will yield a mobile phase with a pH of approximately 2.7, which is ideal for protonating silanols.[8]

    • Organic Buffer (0.1% Formic Acid): Add 1.0 mL of formic acid to 999 mL of HPLC-grade acetonitrile or methanol.

  • Initial Chromatographic Conditions:

    • Column: High-purity, end-capped C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and run a linear gradient to a high percentage (e.g., 95%) over 10-15 minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 1-5 µL.

  • Evaluation:

    • Analyze the peak shape of this compound. The peak tailing should be significantly reduced compared to methods using a neutral pH mobile phase.

    • Adjust the gradient slope to optimize the resolution between this compound and other components in the sample.

Troubleshooting Summary Table
Peak ProblemMost Likely CauseFirst Recommended Action
Tailing Secondary interaction with residual silanols.Lower mobile phase pH to 2.5-3.0 using a buffer like 0.1% formic acid.[1][3][8]
Fronting Column overload (concentration).Dilute the sample by a factor of 10 and re-inject.[6][13]
Broadening Extra-column volume.Check for and minimize the length and ID of all connecting tubing.
Splitting Sample solvent mismatch or blocked column frit.Dissolve sample in the initial mobile phase; if unresolved, flush or replace the column.[6]

Visual Troubleshooting Guides

Systematic Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving poor peak shape issues.

G start_node Identify Peak Shape Problem problem_node1 Peak Tailing start_node->problem_node1 Tailing (Asymmetry > 1.2) problem_node2 Peak Fronting start_node->problem_node2 Fronting (Asymmetry < 0.9) problem_node3 Peak Broadening start_node->problem_node3 Broadening (Symmetrical) problem_node problem_node cause_node cause_node solution_node solution_node success_node Problem Resolved? end_node End success_node->end_node Yes alt_solution Consider Alternative Stationary Phase (e.g., HILIC) or Consult System Manual success_node->alt_solution No cause_node1 Silanol Interaction or Mass Overload problem_node1->cause_node1 Likely Cause cause_node2 Concentration Overload or Solvent Mismatch problem_node2->cause_node2 Likely Cause cause_node3 Extra-Column Volume or Suboptimal Flow problem_node3->cause_node3 Likely Cause solution_node1 1. Lower Mobile Phase pH (2.5-3.0) 2. Use End-Capped Column 3. Reduce Sample Load cause_node1->solution_node1 solution_node1->success_node solution_node2 1. Reduce Sample Concentration 2. Reduce Injection Volume 3. Match Sample Solvent cause_node2->solution_node2 solution_node2->success_node solution_node3 1. Minimize Tubing Length/ID 2. Optimize Flow Rate 3. Check Detector Settings cause_node3->solution_node3 solution_node3->success_node

Caption: A workflow for troubleshooting common peak shape problems.

Mechanism of Silanol Interaction and Mitigation

This diagram illustrates the chemical interactions on the stationary phase that lead to peak tailing and how adjusting the mobile phase pH provides a solution.

G Mitigating Silanol Interactions with Low pH Mobile Phase cluster_0 High pH (e.g., pH > 4) cluster_1 Low pH (e.g., pH < 3) silica_high Silica Surface silanol_ion Ionized Silanol (Si-O⁻) analyte_protonated Protonated Analyte (Spartioidine N-OH⁺) analyte_protonated->silanol_ion Strong Ionic Interaction (Causes Peak Tailing) silica_low Silica Surface silanol_neutral Neutral Silanol (Si-OH) analyte_protonated_low Protonated Analyte (Spartioidine N-OH⁺) analyte_protonated_low->silanol_neutral No Ionic Interaction (Good Peak Shape) protons Excess H⁺ in Mobile Phase protons->silanol_neutral Suppresses Ionization

Caption: How low pH prevents the ionic interactions that cause peak tailing.

References

addressing instability of spartioidine N-oxide during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the instability of spartioidine N-oxide during sample storage. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides and FAQs

Q1: My analytical results for this compound are inconsistent and show lower than expected concentrations. What could be the cause?

A1: Inconsistent and low concentrations of this compound are often due to its instability during sample storage and processing. The primary degradation pathway is the reduction of the N-oxide functional group back to the parent tertiary amine, spartioidine. This can be influenced by several factors including storage temperature, pH of the sample solution, and exposure to light.

Q2: What are the recommended storage conditions for this compound samples?

A2: To minimize degradation, it is recommended to store this compound samples, especially reference standards, at refrigerated temperatures (2-8°C) for short-term storage. For long-term storage, freezing at -20°C or below is advisable. Samples should be stored in tightly sealed containers, protected from light, and in a neutral to slightly acidic pH environment. One study noted that senecionine, a related pyrrolizidine alkaloid, is best stored under nitrogen at -15°C[1].

Q3: How does pH affect the stability of this compound in solution?

A3: While specific data for this compound is limited, N-oxides, in general, can be susceptible to degradation under both acidic and basic conditions. In a study on pyrrolizidine alkaloids in silage, senecionine N-oxide and seneciphylline N-oxide were undetectable after three days under the acidic and anaerobic conditions of ensiling, suggesting significant degradation[2]. Conversely, some N-oxides have been shown to be stable in simulated gastric and intestinal fluids (acidic to neutral pH) for up to 6 hours[3]. It is crucial to control the pH of your sample solutions to maintain stability.

Q4: I suspect my this compound is degrading during sample preparation. How can I minimize this?

A4: To minimize degradation during sample preparation:

  • Maintain Low Temperatures: Keep samples on ice or use cooling blocks throughout the extraction and processing steps.

  • Control pH: Use buffers to maintain a neutral to slightly acidic pH. Avoid strongly acidic or alkaline conditions.

  • Protect from Light: Work in a dimly lit area or use amber-colored vials and tubes to protect samples from light exposure.

  • Minimize Processing Time: Process samples as quickly as possible to reduce the time they are exposed to potentially degrading conditions.

  • Use Appropriate Solvents: While data on solvent effects for this compound is scarce, it is advisable to use high-purity solvents and avoid those that may promote degradation. Methanol, acetonitrile, and water are commonly used for the analysis of pyrrolizidine alkaloids.

Q5: How can I confirm if degradation of this compound to spartioidine is occurring in my samples?

A5: The most effective way to confirm degradation is to use a stability-indicating analytical method, such as LC-MS/MS. This method should be able to separate and quantify both this compound and its potential degradation product, spartioidine. By monitoring the concentration of both compounds over time or under different stress conditions, you can determine the extent of degradation.

Data Presentation: Illustrative Stability of this compound

Table 1: Illustrative Effect of Temperature on this compound Stability in a Buffered Aqueous Solution (pH 6.5) over 7 Days

Storage Temperature% this compound Remaining
2-8°C>95%
Room Temperature (25°C)80-90%
40°C60-75%

Table 2: Illustrative Effect of pH on this compound Stability at Room Temperature (25°C) over 24 Hours

pH% this compound Remaining
3.090-95%
5.0>95%
7.090-95%
9.075-85%

Table 3: Illustrative Effect of Light Exposure on this compound Stability in a Buffered Aqueous Solution (pH 6.5) at Room Temperature (25°C) over 24 Hours

Light Condition% this compound Remaining
Protected from Light>98%
Exposed to Ambient Light90-95%
Exposed to UV Light (254 nm)70-80%

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound under various stress conditions.

1. Materials:

  • This compound reference standard

  • Spartioidine reference standard (for degradation product identification)

  • HPLC-grade methanol, acetonitrile, and water

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • pH meter and buffers

  • Calibrated oven

  • Photostability chamber with controlled light and UV exposure

  • LC-MS/MS system

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water:acetonitrile 50:50 v/v) at a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Transfer an aliquot of the stock solution to a vial and heat in a calibrated oven at a set temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose an aliquot of the stock solution in a photostability chamber to a controlled light source (e.g., ICH-compliant light and UV exposure) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

4. Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Dilute the sample to an appropriate concentration for LC-MS/MS analysis.

  • Analyze the samples using a validated stability-indicating LC-MS/MS method that can separate and quantify this compound and its potential degradation products, including spartioidine.

  • Calculate the percentage of this compound remaining and the percentage of degradation products formed.

Mandatory Visualizations

cluster_degradation Degradation Pathway Spartioidine_N_oxide This compound (C₁₈H₂₃NO₆) Reduction Reduction Spartioidine_N_oxide->Reduction Spartioidine Spartioidine (Parent Alkaloid) Reduction->Spartioidine Other_Products Other Degradation Products Reduction->Other_Products

Caption: Degradation pathway of this compound.

cluster_workflow Experimental Workflow for Stability Testing Sample_Prep Sample Preparation (e.g., in solution) Stress_Conditions Application of Stress Conditions (Temperature, pH, Light) Sample_Prep->Stress_Conditions Time_Points Sampling at Defined Time Points Stress_Conditions->Time_Points LCMS_Analysis LC-MS/MS Analysis Time_Points->LCMS_Analysis Data_Analysis Data Analysis (% Degradation) LCMS_Analysis->Data_Analysis

Caption: Workflow for stability testing.

cluster_troubleshooting Troubleshooting LC-MS/MS Analysis Start Inconsistent or Low This compound Results Check_Storage Review Sample Storage Conditions (Temp, Light, pH) Start->Check_Storage Check_Prep Evaluate Sample Preparation Procedure Start->Check_Prep Analyze_Parent Analyze for Parent Alkaloid (Spartioidine) Check_Storage->Analyze_Parent Storage Issues Suspected Check_Prep->Analyze_Parent Prep Issues Suspected Optimize_LCMS Optimize LC-MS/MS Method (e.g., for isomers) Analyze_Parent->Optimize_LCMS Degradation Confirmed Implement_Controls Implement Stability Controls and Re-analyze Optimize_LCMS->Implement_Controls

Caption: Troubleshooting decision tree.

References

Technical Support Center: Minimizing Ion Suppression for Spartioidine N-oxide in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing spartioidine N-oxide using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of a target analyte, such as this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in quantification.[2] Essentially, other molecules in the sample compete with this compound for ionization, leading to fewer of its ions reaching the detector.[2] This can ultimately lead to an underestimation of the analyte's concentration or even false-negative results.[1]

Q2: What are the common causes of ion suppression in the analysis of this compound?

A2: Ion suppression in the analysis of this compound, a pyrrolizidine alkaloid N-oxide, from biological or complex matrices is often caused by:

  • Endogenous matrix components: Phospholipids, salts, and proteins are common interfering substances in biological samples like plasma, urine, or milk.[1][3]

  • Exogenous compounds: Contaminants from sample collection tubes, formulation agents in drug products, and mobile phase additives can also suppress ionization.[1][4]

  • High analyte concentration: At high concentrations, the analyte itself can cause self-suppression.[1]

  • Competition for ionization: Co-eluting compounds with a higher proton affinity or surface activity can compete with this compound for ionization in the mass spectrometer's source.[1]

Q3: How can I determine if ion suppression is affecting my analysis of this compound?

A3: A standard method to assess ion suppression is the post-column infusion experiment .[1][5] This technique involves infusing a constant flow of a this compound standard solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of interfering compounds indicates a region of ion suppression.[1][3] Another quantitative approach is the post-extraction spike method , where the response of this compound spiked into a blank matrix extract is compared to the response of the same concentration in a neat solvent.[1][6]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting and minimizing ion suppression for this compound analysis.

Problem: Low or inconsistent signal intensity for this compound.

This is a common indicator of ion suppression.[5] Follow these steps to diagnose and resolve the issue:

Step 1: Evaluate Sample Preparation

Inadequate sample cleanup is a primary cause of ion suppression.[5] The goal is to remove interfering matrix components while ensuring good recovery of this compound.

  • Initial Assessment: If you are using a simple protein precipitation method, consider that this may not effectively remove phospholipids, which are known to cause significant ion suppression.[3][7]

  • Recommended Action: Employ more rigorous sample preparation techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[6][7] SPE, in particular, can offer cleaner extracts by selectively isolating the analytes.[6]

dot

cluster_sample_prep Sample Preparation Workflow Sample Biological Sample (e.g., Plasma, Milk) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Simple, but less clean LLE Liquid-Liquid Extraction Sample->LLE Cleaner than PPT SPE Solid-Phase Extraction Sample->SPE Generally cleanest extract Analysis LC-MS/MS Analysis Precipitation->Analysis LLE->Analysis SPE->Analysis

Caption: Comparison of sample preparation techniques for reducing matrix effects.

Step 2: Optimize Chromatographic Separation

If interfering matrix components co-elute with this compound, ion suppression will occur.[4]

  • Initial Assessment: Review your chromatogram. Is the this compound peak well-resolved from other major peaks, especially early-eluting, unretained components?

  • Recommended Action: Adjust the chromatographic conditions to improve separation. This can include:

    • Modifying the mobile phase gradient: A shallower gradient can increase the separation between this compound and interfering compounds.

    • Changing the stationary phase: A different column chemistry, such as a C8 instead of a C18, might provide better selectivity.[8]

    • Adjusting the mobile phase pH: Since this compound is an N-oxide, the pH of the mobile phase can significantly affect its retention and peak shape.

dot

cluster_chromatography Chromatographic Optimization Logic CoElution Co-elution of Analyte and Interferences ModifyGradient Adjust Gradient Profile CoElution->ModifyGradient ChangeColumn Change Stationary Phase CoElution->ChangeColumn AdjustpH Optimize Mobile Phase pH CoElution->AdjustpH Resolution Improved Resolution ModifyGradient->Resolution ChangeColumn->Resolution AdjustpH->Resolution

References

Technical Support Center: Quantification of Low Levels of Spartioidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of spartioidine N-oxide. This resource is designed for researchers, scientists, and drug development professionals encountering challenges in the quantification of low levels of this and other pyrrolizidine alkaloid (PA) N-oxides. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your analytical endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of low levels of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Analyte Signal 1. Analyte Instability: this compound may be degrading or reverting to its parent alkaloid, spartioidine. N-oxides can be unstable under certain pH and temperature conditions.[1] 2. Poor Extraction Efficiency: The extraction solvent and method may not be optimal for this polar compound. 3. Suboptimal Ionization: Electrospray ionization (ESI) parameters may not be optimized for this compound.1. Sample Handling: Maintain neutral or near-neutral pH conditions during sample preparation. Avoid high temperatures and exposure to antioxidants.[1] Store samples at low temperatures (e.g., -20°C) and analyze them as soon as possible after preparation. 2. Extraction Optimization: Use an acidic aqueous solution (e.g., 0.05 M H₂SO₄ or 2% formic acid in water) for extraction to ensure the protonation of the analyte, which aids in its solubility and retention on cation-exchange solid-phase extraction (SPE) cartridges.[1][2][3] 3. Ionization Source Tuning: Optimize ESI source parameters such as capillary voltage, gas flow, and temperature using a standard solution of this compound.
High Signal Variability/Poor Reproducibility 1. Matrix Effects: Co-eluting matrix components can cause ion suppression or enhancement, leading to inconsistent results.[4][5][6][7] 2. Inconsistent Sample Preparation: Variations in extraction or clean-up steps can lead to differing analyte recovery.1. Matrix Effect Mitigation:     a. Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[4][8]     b. Improve Sample Clean-up: Employ solid-phase extraction (SPE) with a strong cation exchange (SCX) sorbent to effectively remove interfering matrix components.[1][4]     c. Dilute the Sample: If sensitivity allows, diluting the sample extract can minimize matrix effects.[5]     d. Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound, if available, can compensate for matrix effects and variations in sample preparation.[1] 2. Standardize Protocols: Ensure consistent application of all sample preparation steps, including volumes, times, and temperatures.
Peak Tailing or Splitting 1. Column Overload: Injecting too much sample or standard onto the column. 2. Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the analyte's chromatography. 3. Column Degradation: The analytical column may be deteriorating.1. Reduce Injection Volume: Decrease the amount of sample injected onto the column. 2. Mobile Phase Adjustment: Ensure the mobile phase has an appropriate pH and organic solvent composition. The use of a small amount of formic acid or ammonium formate can improve peak shape.[9][10] 3. Column Maintenance: Use a guard column and ensure proper column washing and storage. If the problem persists, replace the analytical column.
In-source Fragmentation/Deoxygenation The N-oxide is losing its oxygen atom in the ion source, leading to the detection of the parent alkaloid (spartioidine) and complicating quantification of the N-oxide. This is a known phenomenon for N-oxides.[2][4][11]1. Optimize Source Conditions: Use "soft" ionization conditions. Lower the ion source temperature and cone voltage to minimize in-source fragmentation.[1][11] 2. Diagnostic Tool: While needing to be controlled, the presence of the [M+H-16]⁺ ion can be used as a confirmation of the N-oxide's presence.[11]

Frequently Asked Questions (FAQs)

Q1: What is the most suitable analytical technique for quantifying low levels of this compound?

A1: Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the gold standard for the sensitive and selective quantification of pyrrolizidine alkaloids and their N-oxides at low levels in complex matrices.[6][12] This technique offers the necessary sensitivity to reach low limits of detection (LOD) and quantification (LOQ).[6][9]

Q2: How can I differentiate this compound from its parent alkaloid, spartioidine, during analysis?

A2: Chromatographic separation is key. A good UHPLC method should be able to resolve the more polar N-oxide from the less polar parent alkaloid. Additionally, they will have different precursor ions in the mass spectrometer (this compound will have a mass 16 Da higher than spartioidine). Monitoring for the characteristic neutral loss of an oxygen atom ([M+H-16]⁺) can also help confirm the identity of the N-oxide.[4][11]

Q3: What are typical MRM transitions for this compound?

A3: While specific MRM transitions should be optimized in your laboratory using a reference standard, for a compound with a molecular weight of approximately 349.38 g/mol , the precursor ion ([M+H]⁺) would be m/z 350.2. Common fragment ions for pyrrolizidine alkaloids often result from the fragmentation of the necine base, with characteristic ions at m/z 94, 120, and 138.[4][6] Therefore, potential MRM transitions to monitor for this compound would be 350.2 > 94.0, 350.2 > 120.0, and 350.2 > 138.0.

Q4: How should I prepare samples from a complex matrix like honey or herbal tea?

A4: A common and effective sample preparation strategy involves:

  • Extraction: Homogenize the sample and extract with an acidic aqueous solution (e.g., 0.05 M sulfuric acid).[1][2][3]

  • Clean-up: Centrifuge the extract and pass the supernatant through a strong cation exchange (SCX) solid-phase extraction (SPE) cartridge.[4][8]

  • Elution: Wash the cartridge to remove interferences, then elute the protonated PA N-oxides with an ammoniated organic solvent (e.g., 5% ammonia in methanol).[13]

  • Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.[8]

Q5: Is it necessary to reduce the N-oxides to their parent alkaloids before analysis?

A5: While some older methods based on gas chromatography (GC) required the reduction of N-oxides, modern LC-MS/MS methods can directly quantify both the N-oxides and their parent alkaloids in a single run without this step.[6][14] Direct analysis is preferred as it provides a more accurate picture of the sample's composition.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of pyrrolizidine alkaloid N-oxides in various matrices using LC-MS/MS. These values can serve as a benchmark for method development and validation.

Table 1: Example LC-MS/MS Parameters for Pyrrolizidine Alkaloid N-Oxides

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Senecionine N-oxide336.2120.1138.125
Seneciphylline N-oxide334.2120.1138.125
Retrorsine N-oxide352.2120.1138.128
This compound (example) 350.2 120.1 94.0 (To be optimized)

Note: Collision energies are instrument-dependent and require optimization.

Table 2: Method Performance Data from Literature for PA N-oxide Quantification

MatrixAnalyte(s)LOQ (µg/kg)Recovery (%)Reference
Honey24 PAs & PANOs0.05 - 1.0064.5 - 103.4[10]
Tea24 PAs & PANOs0.1 - 2.567.6 - 107.6[10]
Milk24 PAs & PANOs0.045 - 2.27365.2 - 112.2[10]
Plant Material6 PAs & PANOs< 0.05Not Reported[15]
FeedMultiple PAs & PANOs584.1 - 112.9[12]

Detailed Experimental Protocols

Protocol 1: Extraction and Clean-up of this compound from Honey

This protocol is based on established methods for the extraction of pyrrolizidine alkaloids from honey.[2][3][8]

  • Sample Preparation: Weigh 10 g of homogenized honey into a 50 mL centrifuge tube.

  • Extraction: Add 20 mL of 0.05 M sulfuric acid to the tube. Shake vigorously for 30 minutes to dissolve the honey and extract the alkaloids.

  • Centrifugation: Centrifuge the sample at 4000 x g for 10 minutes.

  • SPE Cartridge Conditioning: While the sample is centrifuging, condition a strong cation exchange (SCX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of 0.05 M sulfuric acid through it. Do not allow the cartridge to go dry.

  • Sample Loading: Decant the supernatant from the centrifuged sample and load it onto the conditioned SCX cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.

    • Wash the cartridge with 5 mL of methanol to remove less polar interferences.

    • Dry the cartridge under vacuum for 2-5 minutes.

  • Elution: Elute the this compound and other PAs from the cartridge with 10 mL of 5% (v/v) ammonia in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol 2: UHPLC-MS/MS Analysis

This is a general UHPLC-MS/MS method adaptable for this compound analysis.

  • LC System: UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.[9][10]

  • Mobile Phase A: Water with 0.1% formic acid.[10]

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.[10]

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 80% B

    • 10-12 min: Hold at 80% B

    • 12-12.5 min: 80% to 5% B

    • 12.5-15 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.[9][10]

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.[10]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

  • MS Parameters: Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (declustering potential, collision energy) for this compound.

Visualizations

Metabolic Pathway of this compound

The primary toxicological concern with this compound and other pyrrolizidine alkaloid N-oxides is their in vivo reduction to the corresponding hepatotoxic pyrrolizidine alkaloids.[16][17][18][19] This metabolic pathway is a critical aspect of their risk assessment.

metabolic_pathway Ingestion Ingestion of this compound Intestine Intestinal Lumen Ingestion->Intestine Reduction1 Reduction by Intestinal Microbiota Intestine->Reduction1 Absorption Absorption Intestine->Absorption Absorption of This compound Spartioidine Spartioidine (Parent PA) Reduction1->Spartioidine Spartioidine->Absorption Bioactivation Metabolic Bioactivation (CYP450 Oxidation) Spartioidine->Bioactivation Liver Liver (Hepatocytes) Absorption->Liver Portal Vein Reduction2 Reduction by CYP450 Reductases Liver->Reduction2 Reduction2->Spartioidine ReactiveMetabolites Reactive Pyrrolic Metabolites (Dehydro-spartioidine) Bioactivation->ReactiveMetabolites Detoxification Detoxification (e.g., Glutathione Conjugation) ReactiveMetabolites->Detoxification Adducts Covalent Adducts (DNA, Proteins) ReactiveMetabolites->Adducts Excretion Excretion Detoxification->Excretion Toxicity Hepatotoxicity Adducts->Toxicity

Caption: Metabolic pathway of this compound leading to hepatotoxicity.

Experimental Workflow for Quantification

This diagram outlines the general workflow for the quantification of this compound from a sample matrix.

experimental_workflow Start Sample Collection (e.g., Honey, Herbal Tea) Homogenization Sample Homogenization Start->Homogenization Extraction Acidic Aqueous Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation SPE Solid-Phase Extraction (SPE) (Cation Exchange) Centrifugation->SPE Supernatant Elution Elution with Ammoniated Solvent SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Analysis UHPLC-MS/MS Analysis Evaporation->Analysis Quantification Data Processing & Quantification (Matrix-Matched Calibration) Analysis->Quantification

Caption: General experimental workflow for this compound quantification.

References

Technical Support Center: Refining Sample Cleanup Protocols for Spartioidine N-oxide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spartioidine N-oxide analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample cleanup.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the sample cleanup of this compound?

A1: this compound, a pyrrolizidine alkaloid N-oxide, presents several analytical challenges due to its high polarity and potential for instability. Key issues include:

  • Low recovery during solid-phase extraction (SPE) and liquid-liquid extraction (LLE) due to its high water solubility.[1][2]

  • Matrix effects , such as ion suppression or enhancement, in LC-MS analysis, which can lead to inaccurate quantification.[3][4][5]

  • Analyte instability , where the N-oxide may be susceptible to degradation or conversion back to its parent alkaloid, spartioidine, during sample processing.[6][7]

  • pH sensitivity , as the ionization state of the N-oxide group is pH-dependent, significantly impacting its retention on SPE sorbents and partitioning in LLE.[1][2]

Q2: Which sample cleanup techniques are most effective for this compound?

A2: The most commonly employed and effective techniques are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • Solid-Phase Extraction (SPE): This is a widely used technique for cleaning up complex matrices.[4] For polar compounds like this compound, cation-exchange (SCX or MCX) SPE cartridges are often the most suitable choice.[8][9] These cartridges leverage the positive charge of the protonated N-oxide at acidic pH to achieve strong retention, allowing for effective washing away of interfering matrix components.

  • Liquid-Liquid Extraction (LLE): While challenged by the high polarity of this compound, LLE can be optimized. It typically involves adjusting the pH of the aqueous sample to suppress the ionization of the N-oxide, making it less polar, and then extracting it into a suitable organic solvent.[6]

Q3: How does pH affect the extraction of this compound?

A3: The pH of the sample and extraction solvents is a critical parameter. The N-oxide group can be protonated under acidic conditions, increasing the compound's polarity and water solubility.[1]

  • For Cation-Exchange SPE: The sample should be acidified to a pH at least 2 units below the pKa of this compound. This ensures the molecule is protonated (positively charged) and will bind strongly to the negatively charged sorbent.[6]

  • For Reversed-Phase SPE: Adjusting the sample pH to a neutral or slightly basic level may enhance retention by keeping the molecule in its less polar, non-ionized form.[1]

  • For Liquid-Liquid Extraction: To improve partitioning into an organic solvent, the pH of the aqueous sample should be adjusted to a basic level to deprotonate the N-oxide, making it more neutral and less water-soluble.[6]

Q4: What are typical recovery rates for pyrrolizidine alkaloid N-oxides?

A4: Recovery rates can vary depending on the specific compound, matrix, and extraction method. For related pyrrolizidine alkaloid N-oxides, recoveries are generally good with optimized methods. For example, using cation-exchange SPE, recoveries of approximately 80% have been reported for retrorsine-N-oxide.[10][11] It is crucial to validate the method for this compound in your specific matrix to determine the expected recovery.

Troubleshooting Guides

Issue 1: Low Recovery of this compound in Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Steps & Solutions
Inappropriate SPE Sorbent For the highly polar this compound, standard reversed-phase (e.g., C18) cartridges may offer insufficient retention. Solution: Use a strong cation-exchange (SCX) or mixed-mode cation-exchange (MCX) SPE cartridge, which provides stronger retention for protonated amines.[8]
Incorrect pH of Sample Load If using cation-exchange SPE, a neutral or basic sample pH will result in a non-ionized analyte that does not bind to the sorbent. Solution: Acidify the sample with a dilute acid (e.g., 0.1 M H₂SO₄ or formic acid) to a pH that ensures protonation of the this compound.[9]
Sample Loading Flow Rate Too High A high flow rate can prevent sufficient interaction between the analyte and the sorbent, leading to breakthrough.[12] Solution: Maintain a slow and steady flow rate during sample loading, typically around 1 mL/min.[12]
Premature Elution during Washing The wash solvent may be too strong, causing the analyte to be washed off the cartridge along with interferences.[13][14] Solution: Use a weaker wash solvent. For cation-exchange SPE, an initial wash with an acidic aqueous solution followed by a non-polar organic solvent (like methanol) is often effective.[8]
Incomplete Elution The elution solvent may not be strong enough to disrupt the interaction between the analyte and the sorbent. Solution: For cation-exchange SPE, use a basic elution solvent. A common choice is a mixture of an organic solvent (e.g., methanol) with a small percentage of ammonium hydroxide (e.g., 5%). Ensure sufficient volume of the elution solvent is used.
Drying of SPE Cartridge Allowing the sorbent bed to dry out between the conditioning/equilibration and sample loading steps can lead to poor recovery.[12][13] Solution: Ensure the sorbent bed remains wetted throughout these steps.
Issue 2: Poor Reproducibility in this compound Analysis
Potential Cause Troubleshooting Steps & Solutions
Inconsistent Sample pH Minor variations in pH can significantly alter extraction efficiency. Solution: Use buffers to control the pH of your samples and extraction solvents.
Variable Flow Rates in SPE Inconsistent flow rates during loading, washing, and elution will lead to variable results.[12] Solution: Use a vacuum manifold with a flow control system or a positive pressure manifold to ensure consistent flow rates across all samples.
Analyte Instability This compound may degrade during sample processing, especially at elevated temperatures or non-optimal pH.[6] Solution: Keep samples cool throughout the extraction process. Avoid harsh acidic or basic conditions for prolonged periods. Process samples promptly after collection.
Matrix Effects Co-eluting matrix components can suppress or enhance the analyte signal, leading to poor reproducibility.[3][4] Solution: Improve the cleanup procedure to remove more interferences. Use a matrix-matched calibration curve or a stable isotope-labeled internal standard for this compound to compensate for matrix effects.

Quantitative Data Summary

The following table summarizes recovery data for related pyrrolizidine alkaloid N-oxides using different cleanup protocols. This data can serve as a benchmark when developing a method for this compound.

Analyte Cleanup Method Sample Matrix Recovery (%) Reference
Retrorsine-N-oxideCation-Exchange SPEPlant Material~80%[10][11]
Scopolamine-N-oxideMixed-Mode Cation-Exchange SPEPlant Extracts80-100%[8]
RetrorsineCation-Exchange SPEPlant Material~90%[10][11]
SenkirkineCation-Exchange SPEPlant Material~100%[10][11]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) using a Strong Cation-Exchange (SCX) Cartridge

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • For liquid samples (e.g., plasma, urine), acidify with dilute sulfuric acid or formic acid to a pH of approximately 2-3.

    • For solid samples (e.g., plant tissue), homogenize and extract with an acidic methanol/water solution. Centrifuge to remove solid debris.

  • SPE Cartridge Conditioning:

    • Condition the SCX cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol.

    • Equilibrate the cartridge with 5 mL of acidified water (pH adjusted to match the sample). Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of acidified water to remove polar interferences.

    • Wash the cartridge with 5 mL of methanol to remove non-polar interferences.

  • Elution:

    • Elute the this compound with 5 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with your analytical instrument (e.g., the initial mobile phase for LC-MS analysis).

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and requires optimization.

  • Sample Pre-treatment:

    • To 1 mL of aqueous sample, add a buffer to adjust the pH to approximately 9-10 to neutralize the this compound.

  • Extraction:

    • Add 5 mL of an appropriate organic solvent (e.g., dichloromethane or a mixture of ethyl acetate and isopropanol).

    • Vortex vigorously for 2 minutes.

    • Centrifuge to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the organic layer to a clean tube.

    • Repeat the extraction process on the aqueous layer with a fresh aliquot of organic solvent to improve recovery.

  • Post-Extraction:

    • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for analysis.

Visualizations

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe SPE Procedure cluster_analysis Analysis start Start with Sample acidify Acidify Sample (pH 2-3) start->acidify condition Condition SCX Cartridge (Methanol) acidify->condition equilibrate Equilibrate Cartridge (Acidified Water) condition->equilibrate load Load Sample (~1 mL/min) equilibrate->load wash1 Wash 1 (Acidified Water) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 elute Elute Analyte (5% NH4OH in Methanol) wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.

LLE_pH_Effect cluster_acidic Acidic Conditions (e.g., pH < 4) cluster_basic Basic Conditions (e.g., pH > 8) acidic_form This compound (Protonated, Charged) acidic_prop High Polarity High Water Solubility acidic_form->acidic_prop Favors: acidic_retain Retention on SCX SPE acidic_prop->acidic_retain basic_form This compound (Neutral) basic_prop Lower Polarity More Organic Soluble basic_form->basic_prop Favors: basic_extract Extraction into Organic Solvent (LLE) basic_prop->basic_extract

Caption: Influence of pH on this compound properties for extraction.

References

Technical Support Center: Resolution of Spartioidine N-oxide and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of spartioidine N-oxide and its analogues. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the separation of these enantiomeric compounds.

The resolution of chiral amine N-oxides like this compound can be achieved primarily through two methods: classical resolution via diastereomeric crystallization and separation by chiral chromatography. This guide is structured to provide support for both approaches.

Section 1: Resolution by Diastereomeric Crystallization

This classical technique involves reacting the racemic this compound (a base) with an enantiomerically pure chiral acid to form diastereomeric salts. These salts often exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]

Frequently Asked Questions (FAQs) - Diastereomeric Crystallization

Q1: What is the principle behind diastereomeric crystallization for resolving this compound? A1: You react the racemic mixture of your basic N-oxide with a single enantiomer of a chiral acid (the resolving agent). This creates a mixture of two diastereomeric salts: (R)-N-oxide-(S)-acid and (S)-N-oxide-(S)-acid. Due to their different three-dimensional structures, these diastereomeric salts have distinct physical properties, most importantly, different solubilities in a given solvent.[1] By carefully choosing a solvent, one salt can be selectively crystallized while the other remains in the mother liquor, thus achieving separation.

Q2: How do I choose an appropriate chiral resolving agent? A2: The ideal resolving agent should be enantiomerically pure, commercially available (or easy to synthesize), and inexpensive. For resolving a basic compound like this compound, chiral acids are used. Common choices include tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid), mandelic acid derivatives, or camphorsulfonic acid. The selection is often empirical, and a screening of several agents is recommended to find one that forms crystalline salts with a significant solubility difference.

Q3: Is it possible to recover the resolving agent after the separation? A3: Yes, after separating the diastereomeric salt and liberating your desired N-oxide enantiomer (typically by treatment with a base), the resolving agent is recovered from the aqueous layer by acidification and extraction. This makes the process more economical, especially on a larger scale.

Troubleshooting Guide - Diastereomeric Crystallization

Issue 1: No crystallization occurs, or an oil forms instead of crystals.

  • Question: I've mixed my racemic this compound and the resolving agent in a solvent, but I'm either getting a clear solution or an oily precipitate. What's wrong?

  • Answer: This is a common issue related to solubility and supersaturation.[2][3]

    • Possible Cause 1: Inappropriate Solvent System. The diastereomeric salts may be too soluble in your chosen solvent.[2][3]

      • Solution: Conduct a solvent screen using a variety of solvent classes (e.g., alcohols, esters, ketones, hydrocarbons) and mixtures. An ideal solvent will have a significant solubility difference between the two diastereomeric salts.[3] Consider using an anti-solvent system, where the salt is soluble in one solvent and insoluble in another. Add the anti-solvent slowly to induce controlled crystallization.[2][3]

    • Possible Cause 2: Insufficient Supersaturation. The concentration of the salt might be below its solubility limit.[2][3]

      • Solution: Carefully evaporate some of the solvent to increase the concentration. Alternatively, try cooling the solution slowly to lower the solubility limit.

    • Possible Cause 3: Oiling Out. This occurs when the solute separates as a liquid phase, often because the supersaturation level is too high or the temperature is above the melting point of the solvated solid.[2]

      • Solution: Use a more dilute solution, employ a slower cooling rate, or add any anti-solvent more slowly at a slightly higher temperature.[2]

Issue 2: The recovered enantiomer has low diastereomeric or enantiomeric purity.

  • Question: After crystallization and liberation of the N-oxide, the enantiomeric excess (ee) is poor. How can I improve it?

  • Answer: Low purity suggests that the undesired diastereomer is co-crystallizing with the desired one.

    • Possible Cause 1: Small Solubility Difference. The fundamental basis for separation is the solubility difference between the salts. If this is small in your chosen solvent, selectivity will be poor.[3]

      • Solution: Re-screen for a different solvent that maximizes this solubility difference. Sometimes, changing the resolving agent entirely is necessary.

    • Possible Cause 2: Formation of a Solid Solution. The undesired diastereomer may be incorporated into the crystal lattice of the desired one.[3]

      • Solution: Perform recrystallization of the isolated salt. One or two recrystallization steps can often significantly enhance the diastereomeric purity.

Issue 3: The yield of the desired diastereomeric salt is very low.

  • Question: My diastereomeric salt is pure, but the yield is unacceptably low. How can I improve it?

  • Answer: A low yield indicates that a large portion of your target diastereomer remains in the mother liquor.[2]

    • Possible Cause: Suboptimal Solubility. The desired salt might still be too soluble in the solvent.[2]

      • Solution: Optimize the solvent system and temperature. A different solvent or a lower final crystallization temperature might decrease the solubility of the desired salt, leading to higher recovery.[3] You can also try to concentrate the mother liquor to recover a second crop of crystals, though this may be of lower purity.

Illustrative Data: Screening of Chiral Resolving Agents

The following table provides a template for documenting results from a screening experiment to find a suitable resolving agent for racemic this compound.

Resolving AgentSolvent SystemSalt FormedDiastereomeric Excess (d.e.) of CrystalsYield (%)
(R)-(-)-Mandelic AcidEthanolCrystalline Solid45%75%
(1S)-(+)-10-Camphorsulfonic AcidAcetoneOilN/AN/A
Dibenzoyl-L-tartaric acidMethanol/Water (9:1)Crystalline Solid92%40%
Di-p-toluoyl-L-tartaric acidEthyl AcetateCrystalline Solid88%55%

Note: Data is illustrative and serves as an example for experimental planning.

General Experimental Protocol: Diastereomeric Salt Crystallization
  • Salt Formation: Dissolve one molar equivalent of racemic this compound in a suitable solvent (e.g., methanol or ethanol) at an elevated temperature. In a separate flask, dissolve 0.5 to 1.0 molar equivalents of the chosen chiral resolving acid in the minimum amount of the same hot solvent. Add the resolving agent solution to the N-oxide solution.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath or refrigerator may be necessary.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Analysis: Dry the crystals and determine the diastereomeric purity using a suitable analytical method (e.g., NMR spectroscopy or chiral HPLC of the liberated amine N-oxide).

  • Recrystallization (if necessary): If the diastereomeric purity is insufficient, recrystallize the salt from a fresh portion of the solvent to upgrade its purity.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane). Add a base (e.g., 1M NaOH solution) to neutralize the chiral acid and liberate the free N-oxide into the organic layer.

  • Extraction and Isolation: Separate the layers and extract the aqueous layer with additional portions of the organic solvent. Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Workflow for Diastereomeric Resolution

G cluster_start Starting Materials cluster_process Resolution Process cluster_separation Separated Fractions cluster_final Final Products racemate Racemic Spartioidine N-oxide ((R/S)-N-O) mix Mix & Dissolve in Solvent racemate->mix agent Chiral Resolving Agent ((S)-Acid) agent->mix salts Diastereomeric Salts in Solution ((R)-N-O·(S)-Acid) & ((S)-N-O·(S)-Acid) mix->salts crystallize Cool Slowly & Crystallize salts->crystallize filter Filter crystallize->filter solid Solid Crystals (Less Soluble Salt) e.g., (R)-N-O·(S)-Acid filter->solid Solid liquid Mother Liquor (More Soluble Salt) e.g., (S)-N-O·(S)-Acid filter->liquid Liquid liberate Liberate with Base solid->liberate enantiomer Enantiopure (R)-Spartioidine N-oxide liberate->enantiomer

Caption: Workflow for separating enantiomers via diastereomeric salt crystallization.

Section 2: Resolution by Chiral Chromatography

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is a powerful analytical and preparative technique for separating enantiomers. The separation occurs due to the differential interactions between the enantiomers and a chiral stationary phase (CSP).[4][5]

Frequently Asked Questions (FAQs) - Chiral Chromatography

Q1: What type of chiral column (CSP) is best for this compound? A1: Polysaccharide-based CSPs (e.g., those with cellulose or amylose derivatives) are the most widely used and are often a good starting point for method development due to their broad applicability.[5][6][7] For a basic compound like an N-oxide, columns like Chiralpak® IA, IB, IC, or Chiralcel® OD and OJ are excellent candidates.

Q2: Should I use normal-phase or reversed-phase chromatography? A2: Both modes can be effective. Normal-phase (using nonpolar solvents like hexane with a polar modifier like isopropanol or ethanol) often provides better selectivity for many compounds.[7] Reversed-phase (using aqueous buffers and organic solvents like acetonitrile or methanol) can also work and may be preferred for highly polar analogues. Screening in multiple modes is the best strategy to find the optimal separation.[5]

Q3: What is the role of additives like DEA or TFA in the mobile phase? A3: For basic compounds like this compound, peak shape can be poor (e.g., tailing) due to strong interactions with the silica support of the CSP. Adding a small amount of a basic modifier like diethylamine (DEA) to a normal-phase mobile phase can significantly improve peak symmetry and resolution.[7][8] Conversely, for acidic compounds, an acidic modifier like trifluoroacetic acid (TFA) is used.

Q4: Can I change the elution order of the enantiomers? A4: Yes, the elution order can sometimes be inverted. This can be achieved by changing the specific CSP, altering the mobile phase composition (e.g., switching the alcohol modifier from isopropanol to ethanol), or changing the column temperature.[6][9]

Troubleshooting Guide - Chiral Chromatography

Issue 1: No separation or very poor resolution (Rs < 1.0).

  • Question: I'm injecting my racemic sample, but I only see one peak or two completely merged peaks. What should I do?

  • Answer: This indicates a lack of selectivity between the enantiomers and the chosen CSP under the current conditions.

    • Solution 1: Verify System Suitability. First, ensure you are using an appropriate chiral column and that it is properly installed and equilibrated.[6]

    • Solution 2: Optimize Mobile Phase. The type and percentage of the alcohol modifier are critical.[6][7] Systematically vary the percentage of isopropanol or ethanol in your hexane mobile phase. Lowering the modifier percentage generally increases retention and can improve resolution, but may also broaden peaks.[6]

    • Solution 3: Change the Modifier. Try switching from isopropanol to ethanol or vice-versa, as this can dramatically alter selectivity.

    • Solution 4: Screen Different Columns. If optimization on one column fails, the CSP may not be suitable. Screen a set of columns with different polysaccharide backbones (amylose vs. cellulose) and derivatizations.[5]

Issue 2: The peaks are broad, tailing, or fronting.

  • Question: I have some separation, but the peaks are not sharp and symmetrical, which makes quantification difficult.

  • Answer: Poor peak shape is often related to secondary interactions, column health, or method parameters.[9]

    • Possible Cause 1: Secondary Interactions. The basic N-oxide may be interacting with acidic sites on the silica support.

      • Solution: Add a basic modifier like 0.1% DEA to the mobile phase to improve peak shape.[8]

    • Possible Cause 2: Column Overload. Injecting too much sample can cause broad or fronting peaks.[6][9]

      • Solution: Dilute your sample and inject a smaller volume.

    • Possible Cause 3: Column Contamination/Degradation. Adsorption of impurities at the head of the column can degrade performance.[10]

      • Solution: Flush the column with a strong, compatible solvent as recommended by the manufacturer.[8][10] If performance is not restored, the column may need replacement.

Issue 3: Resolution is good, but analysis time is too long.

  • Question: I have a great separation (Rs > 2.0), but the retention times are over 30 minutes. How can I speed it up without losing resolution?

  • Answer: You can often reduce analysis time by adjusting the mobile phase and flow rate.

    • Solution 1: Increase Modifier Percentage. Gradually increase the percentage of the alcohol modifier (e.g., from 10% IPA to 15% IPA). This will decrease retention times. Monitor the resolution, as it may also decrease slightly.

    • Solution 2: Increase Flow Rate. Increasing the flow rate (e.g., from 0.5 mL/min to 1.0 mL/min) will shorten the run time.[9] However, very high flow rates can lead to a loss of efficiency and resolution.[6] Find a balance that meets your needs.

Illustrative Data: Chiral HPLC Method Development

This table shows a hypothetical optimization process for separating this compound enantiomers.

ColumnMobile Phase (Hexane:Alcohol)Additive (0.1%)Flow Rate (mL/min)Resolution (Rs)
Chiralpak IA90:10 Hexane:IPANone1.00.8 (Tailing)
Chiralpak IA90:10 Hexane:IPADEA1.01.6 (Good Shape)
Chiralpak IA95:05 Hexane:IPADEA1.02.1
Chiralpak IA95:05 Hexane:IPADEA0.72.5
Chiralpak IC90:10 Hexane:IPADEA1.01.2

Note: Data is illustrative. Rs > 1.5 is generally considered baseline resolution.

General Experimental Protocol: Chiral HPLC Method Screening
  • Sample Preparation: Prepare a solution of racemic this compound at approximately 1 mg/mL. The sample should be dissolved in the mobile phase or a weaker solvent to prevent peak distortion.[6]

  • Column Selection: Start with a polysaccharide-based column (e.g., Chiralpak IA).

  • Initial Mobile Phase: Begin with a standard mobile phase, such as 90:10 n-Hexane:Isopropanol, with 0.1% DEA added for peak shape control.

  • Equilibration: Equilibrate the column with the mobile phase for at least 20-30 column volumes until a stable baseline is achieved.[8]

  • Initial Injection: Set the flow rate to 1.0 mL/min and the detector (UV) to a wavelength where the compound absorbs. Inject the sample.

  • Optimization Loop:

    • If no separation: Decrease the percentage of isopropanol (e.g., to 5%) to increase retention and hopefully improve resolution.

    • If peaks are merged but visible: Fine-tune the isopropanol percentage. Try lowering the flow rate to 0.5 mL/min.[6]

    • If resolution is high but slow: Increase the isopropanol percentage or the flow rate to shorten the analysis time.

    • If still no separation: Switch the alcohol modifier (e.g., to ethanol) or switch to a different CSP and repeat the process.

  • Temperature Optimization: Once a promising separation is found, investigate the effect of temperature. Analyze the sample at different temperatures (e.g., 15°C and 40°C) as this can significantly alter selectivity.[7]

Troubleshooting Flowchart for Chiral HPLC

G cluster_mobile_phase Mobile Phase Optimization cluster_conditions Conditions Optimization cluster_hardware Hardware Check start Poor Resolution (Rs < 1.5) mod_percent Adjust % Modifier (e.g., IPA, EtOH) start->mod_percent Start Here mod_type Change Modifier Type (IPA ↔ EtOH) mod_percent->mod_type end_node Baseline Resolution (Rs ≥ 1.5) mod_percent->end_node Success? add_additive Check Peak Shape Add 0.1% DEA for base? mod_type->add_additive mod_type->end_node Success? flow_rate Lower Flow Rate (e.g., 1.0 → 0.5 mL/min) add_additive->flow_rate add_additive->end_node Success? temperature Change Temperature (e.g., 25°C → 15°C or 40°C) flow_rate->temperature flow_rate->end_node Success? change_column Try Different CSP (e.g., Amylose vs. Cellulose) temperature->change_column temperature->end_node Success? check_column Check Column Health Flush or Replace? change_column->check_column change_column->end_node Success? check_column->start If still poor, re-evaluate

Caption: A logical flowchart for troubleshooting poor peak resolution in chiral HPLC.

References

dealing with spartioidine N-oxide degradation during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with spartioidine N-oxide degradation during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation a concern during analysis?

This compound is the N-oxidized derivative of spartioidine, a quinolizidine alkaloid. Like many N-oxide compounds, it can be susceptible to degradation back to its parent amine (spartioidine) under various analytical conditions. This degradation can lead to inaccurate quantification and misinterpretation of experimental results. Key contributing factors to its degradation include thermal stress, acidic conditions, and the presence of reducing agents.

Q2: What are the primary degradation products of this compound I should monitor?

The primary degradation product to monitor is its corresponding tertiary amine, spartioidine. The degradation is a reductive process where the N-O bond is cleaved. Therefore, your analytical method should be able to separate and quantify both this compound and spartioidine.

Q3: Can the pH of my sample preparation solvents affect the stability of this compound?

Yes, the pH of your sample preparation solvents can significantly impact the stability of this compound. Acidic conditions can promote the reduction of the N-oxide to the corresponding amine, especially in the presence of certain matrix components. It is generally recommended to maintain neutral or slightly basic pH conditions during sample extraction and processing.

Troubleshooting Guide

Issue 1: Low recovery of this compound in processed samples.

This is a common issue and can be attributed to several factors during sample preparation and analysis.

Possible Causes and Solutions:

CauseRecommended Solution
Degradation during sample extraction Optimize extraction conditions. Use milder extraction techniques such as solid-phase extraction (SPE) with a suitable sorbent. Ensure solvents are of high purity and free from reducing contaminants. Work at lower temperatures (e.g., on ice) to minimize thermal degradation.
pH-related degradation Buffer your samples and extraction solvents to a neutral or slightly basic pH (e.g., pH 7-8). Avoid strong acids during all sample preparation steps.
Adsorption to labware Use silanized glassware or polypropylene tubes to minimize adsorption of the analyte to surfaces.
In-source degradation (LC-MS) If using mass spectrometry, this compound can degrade to spartioidine in the ion source. Optimize the ion source parameters, such as the source temperature and voltages, to minimize this effect. A lower source temperature is generally preferable. See the experimental protocols section for more details.
Issue 2: High variability in quantitative results for this compound.

High variability often points to inconsistent degradation during sample handling or analysis.

Troubleshooting Steps:

  • Standardize Sample Handling: Ensure all samples and standards are treated identically and for the same duration. Prepare samples in small batches to minimize the time they are left at room temperature.

  • Internal Standard: Use a stable, deuterated internal standard of this compound if available. If not, a structurally similar and stable N-oxide compound can be used to normalize for variability in extraction and ionization.

  • Investigate Matrix Effects: The sample matrix can influence the stability of this compound. Perform a matrix effect study by spiking the analyte into a blank matrix and comparing the response to a pure solvent standard.

Experimental Protocols

Protocol 1: Recommended LC-MS/MS Method for this compound Quantification

This protocol is designed to minimize on-instrument degradation.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column with a particle size of 1.8 µm is recommended for good separation from its degradation product, spartioidine.

    • Mobile Phase A: 0.1% Formic acid in water. While acidic, the short residence time on the column at ambient temperature typically minimizes degradation. If degradation is still observed, consider a mobile phase with ammonium formate at a higher pH.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 25°C to minimize thermal degradation.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Source Temperature: Keep as low as possible while maintaining good desolvation (e.g., 300-350°C).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: [M+H]+ → fragment ion 1, [M+H]+ → fragment ion 2

      • Spartioidine: [M+H]+ → fragment ion 1, [M+H]+ → fragment ion 2

      • Note: Specific m/z values for precursor and product ions need to be determined by direct infusion of the analytical standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample extraction Solid-Phase Extraction (SPE) at low temperature sample->extraction evaporation Evaporation under N2 extraction->evaporation reconstitution Reconstitution in mobile phase evaporation->reconstitution injection Autosampler Injection (cooled) reconstitution->injection lc_separation Reversed-Phase LC (C18, 25°C) injection->lc_separation ms_detection ESI-MS/MS Detection (Optimized Source Temp) lc_separation->ms_detection quantification Quantification of this compound and Spartioidine ms_detection->quantification data_review Data Review & Degradation Assessment quantification->data_review

Caption: Recommended experimental workflow for the analysis of this compound.

degradation_pathway thermal High Temperature spart_n_oxide This compound spart Spartioidine (Degradation Product) thermal->spart acidic Acidic pH acidic->spart reducing Reducing Agents reducing->spart spart_n_oxide->spart Reduction

Caption: Factors contributing to the degradation of this compound.

Technical Support Center: Optimization of MS/MS Parameters for Spartioidine N-oxide Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of spartioidine N-oxide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing MS/MS fragmentation parameters.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound in positive ion ESI-MS/MS?

In positive electrospray ionization mode (ESI+), this compound is expected to form a protonated molecule, [M+H]⁺. Upon collision-induced dissociation (CID), characteristic fragmentation patterns for pyrrolizidine alkaloid N-oxides are anticipated. These often involve neutral losses from the precursor ion. While specific data for this compound is limited, based on analogous structures like echimidine N-oxide and retrorsine N-oxide, common product ions may result from the loss of water (H₂O), the oxygen atom from the N-oxide moiety ([M+H-O]⁺), or an OH radical.[1][2][3][4] The fragmentation of the necine base can also produce characteristic ions.[5]

Q2: I am observing a very low signal intensity for my this compound standard. What are the potential causes and how can I troubleshoot this?

Low signal intensity can stem from several factors related to the sample, chromatography, or mass spectrometer settings.[6]

  • Sample Degradation: N-oxides can be susceptible to degradation. Prepare fresh solutions and protect them from light by using amber vials. Avoid high temperatures and extreme pH conditions during sample preparation.[7]

  • Suboptimal Ionization: Ensure the mobile phase promotes efficient protonation. The use of 0.1% formic acid in the mobile phase is common for the analysis of pyrrolizidine alkaloids.[7][8]

  • Poor Fragmentation: If the precursor ion signal is strong but product ion signals are weak, the collision energy (CE) and other fragmentation parameters likely need optimization.[7]

  • Matrix Effects: If you are analyzing complex samples, co-eluting compounds can suppress the ionization of your analyte.[7] Improve sample clean-up using methods like solid-phase extraction (SPE).[7]

Q3: How do I optimize the collision energy (CE) for this compound fragmentation?

Collision energy is a critical parameter for achieving sensitive and specific fragmentation.[9] An empirical approach by performing a CE ramp experiment is the most effective method.[7][9]

  • Infuse a standard solution of this compound directly into the mass spectrometer.

  • Tune the mass spectrometer to optimize the signal for the [M+H]⁺ precursor ion.

  • Set up a product ion scan and ramp the collision energy across a range (e.g., 5-50 eV).

  • Monitor the intensity of the resulting product ions.

  • Plot the intensity of each product ion against the collision energy to determine the optimal CE value that yields the maximum intensity for each specific transition.[9]

Q4: What are some common adducts I should be aware of during the analysis of this compound?

In electrospray ionization, it is common to observe adduct ions in addition to the protonated molecule.[10] Be aware of potential sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, which will appear at m/z values 22 and 38 units higher than the protonated molecule, respectively.[11] Ammonium adducts ([M+NH₄]⁺) may also be observed, especially if ammonium salts are used in the mobile phase.[12]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Resolution

Poor chromatography can significantly impact the quality of your MS/MS data.

Possible Cause Solution
Column Contamination Ensure proper sample preparation and column maintenance to avoid contaminants that can lead to peak splitting or broadening.[6]
Inappropriate Mobile Phase Reversed-phase chromatography is commonly used. Ensure the mobile phase composition is optimized for your analyte and column.[13]
Suboptimal Gradient Adjust the gradient elution profile to ensure adequate separation from isomers and matrix components.[7]
Issue 2: Inconsistent Fragmentation Patterns

Variability in fragmentation can compromise the reliability of your results.

Possible Cause Solution
Fluctuating Source Conditions Ensure stable ion source parameters such as temperature and gas flows. Regularly tune and calibrate your instrument.[6]
In-source Fragmentation High source temperatures can cause thermal degradation of N-oxides, leading to a loss of the oxygen atom before MS/MS analysis.[4] Optimize source temperature to minimize this effect while maintaining good ionization efficiency.
Collision Energy Not Optimized As described in the FAQs, perform a collision energy optimization for each product ion to ensure consistent and maximal fragmentation.[7][9]

Experimental Protocols

Protocol 1: Collision Energy Optimization by Direct Infusion

This protocol outlines the steps to determine the optimal collision energy for a specific precursor-to-product ion transition.

  • Prepare a standard solution of this compound at a suitable concentration (e.g., 1 µg/mL) in the initial mobile phase.

  • Set up a direct infusion method on your LC-MS/MS system.

  • Optimize Source Parameters: Tune the mass spectrometer for the precursor ion of this compound. Adjust parameters like ion spray voltage, source temperature, and nebulizing gases to maximize the precursor ion signal.[9]

  • Create a CE Ramp Experiment:

    • Select the product ion scan mode.

    • Set the instrument to monitor the fragmentation of the this compound precursor ion.

    • Create a method that ramps the collision energy over a defined range (e.g., 5 to 50 eV in 2 eV increments).[9]

  • Acquire and Analyze Data:

    • Infuse the sample and begin data acquisition.

    • Plot the intensity of the target product ion as a function of the collision energy.[9]

    • The collision energy that produces the highest intensity for the product ion is the optimal CE for that transition.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general procedure for cleaning up complex samples, such as plant extracts, to minimize matrix effects.[7]

  • Sample Extraction:

    • Homogenize the sample material.

    • Extract the analytes using a suitable solvent, such as an acidic methanol/water solution.

    • Centrifuge the sample to pellet solid material.

  • SPE Clean-up:

    • Condition a cation-exchange SPE cartridge with methanol followed by water.

    • Load the supernatant from the extraction onto the cartridge.

    • Wash the cartridge with water and then methanol to remove interferences.

    • Elute the this compound with an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Typical Starting LC-MS/MS Parameters

These parameters can be used as a starting point for method development and should be optimized for your specific instrument and application.[7]

ParameterTypical Value
LC Column C18 (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray (ESI+)
Nebulizer Gas 50 psi
Drying Gas Flow 12 L/min
Capillary Temperature 325 °C
Ion Spray Voltage 3.5 kV

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Sample Homogenization extraction Solvent Extraction start->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_ionization ESI Ionization lc_separation->ms_ionization msms_fragmentation MS/MS Fragmentation ms_ionization->msms_fragmentation detection Detection msms_fragmentation->detection data_acquisition Data Acquisition detection->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_workflow start Low Signal Intensity? check_precursor Is Precursor Ion Signal Strong? start->check_precursor Yes check_sample Check Sample Preparation - Fresh standards? - Proper storage? start->check_sample No optimize_ce Optimize Collision Energy (CE) check_precursor->optimize_ce No (Weak Product Ions) check_matrix Investigate Matrix Effects - Improve sample cleanup (SPE)? - Adjust chromatography? check_precursor->check_matrix Yes (Strong Precursor) check_ionization Optimize Ionization - Mobile phase modifier? - Source parameters? check_sample->check_ionization solution Signal Improved check_ionization->solution optimize_ce->solution check_matrix->solution

Caption: Troubleshooting decision pathway for low signal intensity.

References

strategies to reduce background noise in spartioidine N-oxide detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate detection and quantification of spartioidine N-oxide.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental workflow for this compound analysis, particularly when using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Issue 1: High Background Noise or Poor Signal-to-Noise (S/N) Ratio

Symptoms:

  • Elevated baseline in the chromatogram for the target multiple reaction monitoring (MRM) transitions.

  • Difficulty in distinguishing the this compound peak from the baseline noise.

  • Inconsistent peak integration and poor reproducibility.

Possible Causes and Solutions:

CauseRecommended Solution
Contaminated Solvents or Reagents Use LC-MS grade solvents and freshly prepared mobile phase additives. Chemical interference is a common issue in the analysis of low molecular weight analytes.[1]
Suboptimal Mass Spectrometer Source Conditions Optimize the cone gas flow rate to reduce interfering ions and improve ionization efficiency.[1] Additionally, adjust the cone voltage; while it optimizes analyte sensitivity, it can also be used to reduce baseline noise in affected MRM transitions.[1]
Matrix Effects Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering endogenous components like phospholipids from the biological matrix.[2]
Chemical Noise in the LC-MS System Employ techniques like using a reactive collision gas in the mass spectrometer to selectively reduce chemical background ions.[3]
Instrument Contamination Flush the LC system and mass spectrometer source with an appropriate cleaning solution to remove any buildup of contaminants.

Issue 2: Low or No Recovery of this compound

Symptoms:

  • The peak area for this compound is significantly lower than expected in spiked samples or quality controls.

  • Complete absence of the analyte peak.

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Extraction Pyrrolizidine alkaloid N-oxides are more polar than their corresponding free bases. Ensure the extraction solvent is sufficiently polar. Methanol or dilute aqueous acid are effective for extracting both forms.[4] For solid-phase extraction, consider using a mixed-mode or cation exchange cartridge.
Instability of the N-oxide N-oxides can be unstable and may revert to the parent drug.[2] Avoid high temperatures during sample processing and evaporation steps (not exceeding 40°C).[5] Store samples at low temperatures (e.g., -80°C) and minimize freeze-thaw cycles. The stability of analytes in biological matrices can be affected by temperature, pH, and enzymatic degradation.[6]
Adsorption to Labware Use low-adsorption polypropylene tubes and vials to prevent loss of the analyte.
Suboptimal pH during Extraction The pH of the sample and extraction solvents can significantly impact the recovery of N-oxides. Optimize the pH to ensure the analyte is in the desired chemical form for efficient extraction.

Issue 3: Inconsistent Retention Time

Symptoms:

  • The retention time for the this compound peak shifts between injections.

Possible Causes and Solutions:

CauseRecommended Solution
Column Degradation The column may be contaminated or have lost its stationary phase. Flush the column with a strong solvent or replace it if the problem persists.
Mobile Phase Inconsistency Prepare fresh mobile phase daily and ensure it is properly degassed. Inconsistent mobile phase composition can lead to retention time shifts.
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature throughout the analytical run. Temperature fluctuations can affect retention times.[7]
Changes in Sample Matrix Significant variations in the sample matrix between injections can cause shifts in retention time. Ensure consistent sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the typical sources of background noise in this compound detection by LC-MS/MS?

A1: Background noise in LC-MS/MS analysis of this compound can originate from several sources:

  • Chemical Noise: Arises from the mobile phase, solvents, reagents, and endogenous matrix components co-eluting with the analyte.[1][8]

  • Electronic Noise: Inherent random fluctuations in the instrument's electronic components.[9]

  • Constant Chamber Background: Contaminants always present in the vacuum chamber of the mass spectrometer, such as water and carbon dioxide.[10]

  • Matrix Effects: Co-eluting compounds from the biological sample can suppress or enhance the ionization of this compound, affecting the signal and baseline.[2]

Q2: How can I differentiate this compound from its parent alkaloid or hydroxylated metabolites using mass spectrometry?

A2: N-oxides exhibit characteristic fragmentation patterns in tandem mass spectrometry. A common fragmentation pathway for N-oxides is the neutral loss of an oxygen atom ([M+H-O]+).[11] Additionally, the fragmentation of macrocyclic diester pyrrolizidine alkaloid N-oxides, like this compound, may show a neutral loss of carbon monoxide ([M+H]+–28).[9] These characteristic fragments can help distinguish the N-oxide from its parent compound or hydroxylated metabolites, which would show different fragmentation patterns, such as a predominant loss of water for aliphatic hydroxylations.[11]

Q3: What is the importance of sample preparation in reducing background noise?

A3: Sample preparation is crucial for minimizing background noise by removing interfering substances from the sample matrix. A robust sample cleanup, such as solid-phase extraction (SPE), can significantly reduce matrix effects, leading to a lower baseline and improved signal-to-noise ratio.[2] For pyrrolizidine alkaloids and their N-oxides, SPE with a cation-exchange mechanism is often used for purification.[2]

Q4: Can the choice of ionization technique affect the detection of this compound?

A4: Yes, the ionization technique can impact the analysis. Electrospray ionization (ESI) is commonly used for the analysis of pyrrolizidine alkaloid N-oxides and generally produces abundant protonated molecular ions.[11] Atmospheric pressure chemical ionization (APCI) can also be used and may be less susceptible to matrix interferences in some cases.[1] The choice between ESI and APCI should be optimized during method development to achieve the best sensitivity and minimize background for this compound in the specific sample matrix.

Q5: What are matrix effects and how can I assess them for my this compound assay?

A5: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix, leading to ion suppression or enhancement.[2] To assess matrix effects, you can perform a post-extraction spike analysis. In this experiment, the peak area of this compound in a neat solution is compared to its peak area when spiked into a blank, extracted biological matrix. A significant difference indicates the presence of matrix effects.[2] The matrix effect can be quantified as the ratio of the peak area in the presence of the matrix to the peak area in the absence of the matrix, with values between 80-120% often considered acceptable.[3]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of pyrrolizidine alkaloids (PAs) and their N-oxides (PANOs) in various matrices, which can be used as a benchmark for method development for this compound.

Table 1: Recovery and Matrix Effects of PANOs in Different Matrices

Analyte ClassMatrixExtraction MethodAverage Recovery (%)Matrix Effect (%)Reference
PANOsHoneySPE64.5 - 103.4Not specified[12]
PANOsMilkSPE65.2 - 112.2Not specified[12]
PANOsTeaSPE67.6 - 107.6Not specified[12]
Usaramine N-oxideRat PlasmaProtein Precipitation90.1 - 95.395.2 - 98.1[10]
PAs and PANOsHerbal TeaSPE75 - 115Not specified[13]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for PANOs

Analyte ClassMatrixLOD (µg/kg)LOQ (µg/kg)Reference
PANOsHoney0.015 - 0.300.05 - 1.00[12]
PANOsMilkNot specified0.009 - 0.123[2]
PANOsTea0.03 - 0.750.1 - 2.5[12]
PANOsHerbal TeaNot specified0.1 - 8.5 (ng/g)[13]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plant Material

This protocol is adapted from methods for the extraction of pyrrolizidine alkaloids and their N-oxides from plant matrices.[14]

  • Sample Homogenization: Weigh 2.0 g of the homogenized and powdered plant material into a centrifuge tube.

  • Extraction:

    • Add 20 mL of 0.05 M sulfuric acid.

    • Sonicate for 15 minutes at room temperature.

    • Centrifuge for 10 minutes at approximately 3800 x g.

    • Transfer the supernatant to a clean tube.

    • Repeat the extraction step on the pellet with another 20 mL of 0.05 M sulfuric acid.

    • Combine the supernatants.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge (e.g., 500 mg, 6 mL).

    • Condition the cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Sample Loading:

    • Load an aliquot of the combined supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove hydrophilic interferences.

  • Elution:

    • Elute the this compound with 5 mL of methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for Pyrrolizidine Alkaloid N-oxide Analysis

This protocol provides a starting point for developing an LC-MS/MS method for this compound, based on established methods for similar compounds.[12]

  • LC System: UPLC or HPLC system

  • Column: ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) or equivalent reversed-phase column.

  • Column Temperature: 40°C

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 3 µL

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-10 min: 5-80% B

    • 10-14 min: 80% B

    • 14-15 min: 80-5% B

    • 15-16 min: 5% B

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for this compound (C18H23NO6, MW: 349.38):

    • Precursor Ion [M+H]+: m/z 350.2

    • Product Ions: To be determined by infusing a standard of this compound. Likely product ions would involve characteristic losses for this class of compounds.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing homogenization 1. Sample Homogenization (e.g., Plant Material, Plasma) extraction 2. Extraction (e.g., Acidic Extraction) homogenization->extraction cleanup 3. Sample Cleanup (Solid-Phase Extraction) extraction->cleanup lc_separation 4. LC Separation (Reversed-Phase) cleanup->lc_separation ms_detection 5. MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection integration 6. Peak Integration & Quantification ms_detection->integration reporting 7. Data Reporting & Analysis integration->reporting

Caption: Experimental workflow for this compound detection.

troubleshooting_logic start High Background Noise Detected check_solvents Check Solvents & Reagents (LC-MS Grade?) start->check_solvents cause_solvents Root Cause: Contaminated Reagents check_solvents->cause_solvents No optimize_ms Optimize MS Source (Cone Gas/Voltage) check_solvents->optimize_ms Yes end_node Noise Reduced cause_solvents->end_node cause_ms Root Cause: Suboptimal MS Parameters optimize_ms->cause_ms No improve_cleanup Improve Sample Cleanup (e.g., SPE) optimize_ms->improve_cleanup Yes cause_ms->end_node cause_matrix Root Cause: Matrix Effects improve_cleanup->cause_matrix No improve_cleanup->end_node Yes cause_matrix->end_node

References

Technical Support Center: Enhancing the Recovery of Spartioidine N-oxide from Solid Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient extraction and recovery of spartioidine N-oxide from solid samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which common solid samples can it be found?

This compound is a pyrrolizidine alkaloid (PA), a class of naturally occurring compounds known for their potential toxicity. It is found in various plant species, notably within the Senecio genus, such as Senecio vulgaris (common groundsel)[1][2]. The concentration of this compound and other PAs in these plants can vary depending on the developmental stage and growing season[2].

Q2: What are the most common methods for extracting this compound from solid samples?

The most prevalent and effective methods for extracting this compound and other PA N-oxides from solid plant matrices include:

  • Solid-Phase Extraction (SPE): This is a widely used technique for sample cleanup and concentration, often employing cation-exchange cartridges[3].

  • Pressurized Liquid Extraction (PLE): This method uses elevated temperatures and pressures to enhance extraction efficiency and has shown high recovery rates for PAs[4].

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, accelerating the extraction process.

  • Ultrasound-Assisted Extraction (UAE): Also known as sonication, this technique uses high-frequency sound waves to disrupt cell walls and improve solvent penetration.

Q3: How does pH influence the extraction efficiency of this compound?

The pH of the extraction solvent is a critical factor. This compound, like other PA N-oxides, is a basic compound. Acidic conditions (typically pH 2-3) are generally used during the initial extraction to protonate the nitrogen atom, increasing its solubility in aqueous or hydroalcoholic solvents and facilitating its binding to cation-exchange SPE sorbents. For elution from cation-exchange SPE cartridges, a basic solution is used to neutralize the charge on the molecule, allowing it to be released from the sorbent.

Q4: What are the best solvents for extracting this compound?

Due to their polar nature, PA N-oxides are most effectively extracted using polar solvents.[5] Common choices include:

  • Methanol or ethanol, often in combination with water (e.g., 50% methanol).

  • Acidified water or acidified aqueous-organic mixtures (e.g., 0.05 M sulfuric acid).

For elution from SPE cartridges, a mixture of an organic solvent and a weak base is typically used, such as 2.5-5% ammonia in methanol[6].

Q5: How can I quantify the amount of this compound in my extracts?

The standard analytical technique for the quantification of this compound and other PAs is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-MS/MS[4][6]. This method offers high sensitivity and selectivity, which is crucial for detecting and quantifying these compounds at low concentrations in complex matrices.

Troubleshooting Guide

Issue 1: Low Recovery of this compound

Potential Cause Troubleshooting Suggestion
Inappropriate pH Ensure the pH of the initial extraction solvent is acidic (pH 2-3) to facilitate protonation and dissolution. For SPE, verify the pH of the loading, washing, and elution solutions are appropriate for the chosen sorbent.
Incorrect Solvent Choice For initial extraction, use a polar solvent like methanol/water or ethanol/water with acidification. For SPE elution, ensure the solvent is strong enough to desorb the analyte; a common choice is ammoniated methanol.
Insufficient Sample Disruption Ensure the solid sample is finely ground to maximize the surface area for extraction. For plant materials, consider freeze-drying and grinding.
Analyte Degradation PA N-oxides can be sensitive to high temperatures.[5] If using methods like MAE or PLE, optimize the temperature to balance extraction efficiency with analyte stability. Avoid prolonged exposure to strong acids or bases.
Incomplete Elution from SPE Cartridge Increase the volume of the elution solvent or the concentration of the basic modifier (e.g., ammonia). Ensure the elution solvent is appropriate for the sorbent type.

Issue 2: Poor Reproducibility of Extraction

Potential Cause Troubleshooting Suggestion
Inconsistent Sample Homogeneity Ensure the solid sample is thoroughly homogenized before taking aliquots for extraction.
Variable SPE Cartridge Performance Use high-quality SPE cartridges from a reputable supplier. Ensure consistent conditioning and elution flow rates.
Fluctuations in Temperature For temperature-sensitive methods like MAE and PLE, ensure precise and consistent temperature control for all samples.
Inconsistent Solvent Preparation Prepare fresh extraction and elution solvents for each batch of experiments to avoid changes in concentration or pH over time.

Issue 3: High Matrix Effects in LC-MS Analysis

Potential Cause Troubleshooting Suggestion
Insufficient Sample Cleanup Optimize the washing step in your SPE protocol to remove interfering matrix components. Consider using a stronger wash solvent that does not elute the analyte.
Co-elution of Interfering Compounds Modify the LC gradient to better separate this compound from matrix components.
Inappropriate SPE Sorbent Consider using a mixed-mode SPE cartridge (e.g., cation exchange and reversed-phase) for more selective cleanup.
Use of an Internal Standard Incorporate a structurally similar internal standard to compensate for matrix effects during quantification.

Data Presentation

Table 1: Comparison of Recovery Rates for Pyrrolizidine Alkaloid N-oxides Using Different Extraction Methods.

Disclaimer: Data presented below is for various PA N-oxides from different plant matrices and should be considered as a general guide for optimizing this compound extraction.

Extraction MethodAnalyte(s)MatrixRecovery Rate (%)Reference
Pressurized Liquid Extraction (PLE)Various PAs and PA N-oxidesJacobaea vulgarisUp to 174.4%[4]
Pressurized Liquid Extraction (PLE)Various PAs and PA N-oxidesTussilago farfaraUp to 156.5%[4]
Solid-Phase Extraction (SCX)Retrorsine-N-oxidePlant Extracts~80%[3]
Solid-Phase Extraction (MCX)Various PAs and PA N-oxidesHerbal MedicinesNot specified[4]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plant Material

This protocol is a general guideline and may require optimization for your specific sample matrix.

  • Sample Preparation:

    • Dry the plant material (e.g., Senecio vulgaris) at 40°C or freeze-dry.

    • Grind the dried material to a fine powder (e.g., using a ball mill).

  • Extraction:

    • Weigh 1 g of the powdered sample into a centrifuge tube.

    • Add 10 mL of 50% aqueous methanol containing 0.05 M sulfuric acid.

    • Vortex for 1 minute, then sonicate for 30 minutes in an ultrasonic bath.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • SPE Cleanup (using a Strong Cation Exchange - SCX cartridge):

    • Conditioning: Condition the SCX cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol, followed by 5 mL of 0.05 M sulfuric acid. Do not allow the cartridge to dry.

    • Loading: Load the supernatant from the extraction step onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

    • Washing: Wash the cartridge with 5 mL of 0.05 M sulfuric acid, followed by 5 mL of methanol to remove interfering compounds. Dry the cartridge under vacuum for 5-10 minutes.

    • Elution: Elute the this compound with 2 x 5 mL of 2.5% ammonia in methanol into a clean collection tube.

  • Final Steps:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent for your analytical method (e.g., 1 mL of the initial mobile phase for LC-MS).

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Solid Sample (e.g., Plant Material) grind Grinding/Homogenization start->grind extraction Solvent Extraction (e.g., Acidified Methanol) grind->extraction centrifugation Centrifugation/Filtration extraction->centrifugation loading Sample Loading centrifugation->loading conditioning Conditioning conditioning->loading washing Washing loading->washing elution Elution washing->elution evaporation Evaporation & Reconstitution elution->evaporation analysis LC-MS/MS Analysis evaporation->analysis

Caption: General experimental workflow for the extraction of this compound.

troubleshooting_logic cluster_extraction_issues Extraction Step cluster_spe_issues SPE Step cluster_stability_issues Analyte Stability start Low Recovery of this compound ph_check Is pH of extraction solvent acidic (2-3)? start->ph_check solvent_check Is the solvent sufficiently polar? ph_check->solvent_check Yes adjust_ph Adjust pH to 2-3 ph_check->adjust_ph No disruption_check Is the sample finely ground? solvent_check->disruption_check Yes change_solvent Use polar solvent (e.g., acidified methanol/water) solvent_check->change_solvent No elution_solvent_check Is the elution solvent basic enough? disruption_check->elution_solvent_check Yes improve_grinding Improve sample homogenization disruption_check->improve_grinding No elution_volume_check Is the elution volume sufficient? elution_solvent_check->elution_volume_check Yes adjust_elution_solvent Increase basicity of elution solvent elution_solvent_check->adjust_elution_solvent No temp_check Is the extraction temperature too high? elution_volume_check->temp_check Yes increase_elution_volume Increase volume of elution solvent elution_volume_check->increase_elution_volume No end Recovery Optimized temp_check->end Yes lower_temp Optimize and lower extraction temperature temp_check->lower_temp No

Caption: Troubleshooting logic for low recovery of this compound.

References

Validation & Comparative

A Comparative Guide to the Analysis of Spartioidine N-oxide and Related Pyrrolizidine Alkaloid N-oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of spartioidine N-oxide and other pyrrolizidine alkaloid (PA) N-oxides. In the absence of a direct inter-laboratory comparison study specifically for this compound, this document synthesizes available data from studies on related compounds to offer a valuable resource for researchers in this field. The focus is on providing objective comparisons of the performance of common analytical techniques and detailed experimental protocols to support methodological decisions.

Pyrrolizidine alkaloids are a class of natural toxins, and their N-oxide derivatives are of significant interest due to their potential toxicity and metabolic pathways. Accurate and reproducible quantification of these compounds is crucial for safety assessments and drug development. An inter-laboratory study on various PAs revealed considerable variation in results between laboratories, particularly for N-oxides, underscoring the need for standardized and robust analytical methods.[1][2] The primary analytical techniques employed for the analysis of PA N-oxides are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

Comparison of Analytical Methods

The choice of analytical method for this compound and other PA N-oxides is critical and depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The inherent instability of N-oxide metabolites, which can revert to their parent alkaloids, presents a significant analytical challenge.[3] Therefore, method development should focus on conditions that minimize this conversion, such as maintaining neutral or near-neutral pH and avoiding high temperatures.[3]

Table 1: Comparison of Key Performance Parameters for PA N-oxide Analysis Methods

ParameterLC-MS/MSGC-MS
Sensitivity High (typically ng/mL to pg/mL)Moderate to High (typically ng/mL)
Selectivity Very HighHigh
Sample Throughput HighModerate
Sample Derivatization Not typically requiredOften required for N-oxides
Matrix Effects Can be significant, requires careful managementGenerally less prone to matrix effects
Instrumentation Cost HighModerate to High
Primary Application Quantification in complex matrices (e.g., biological fluids, plant extracts)Analysis of volatile and thermally stable compounds

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results across different laboratories. Below are generalized protocols for the analysis of PA N-oxides using LC-MS/MS and GC-MS, based on established methods for this class of compounds.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a widely used technique for the analysis of PA N-oxides due to its high sensitivity and selectivity.[1][2][3]

  • Sample Preparation:

    • Extraction: Solid-phase extraction (SPE) is commonly used for sample clean-up and concentration. C18 or cation-exchange cartridges are often employed.[4]

    • Solvent: Extraction is typically performed with an acidified aqueous solution followed by elution with a suitable organic solvent like methanol or acetonitrile.

    • Internal Standard: A stable isotope-labeled internal standard of the analyte of interest should be added at the beginning of the sample preparation process to correct for matrix effects and variations in recovery.[3]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is frequently used for separation.

    • Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.[5][6]

    • Flow Rate: Typically in the range of 0.2-0.6 mL/min.[6][7]

    • Column Temperature: Maintained at a controlled temperature, for instance, 40°C.[8]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.[3][9]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.[5]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS can also be used for the analysis of PAs, although it often requires derivatization for the less volatile N-oxides.[1][2]

  • Sample Preparation and Derivatization:

    • Extraction: Similar to LC-MS, SPE is used for sample clean-up.

    • Reduction of N-oxides: N-oxides can be reduced to their corresponding tertiary amine alkaloids using a reducing agent. This allows for the determination of the total amount of a specific PA.

    • Derivatization: If analyzing the intact N-oxides, derivatization may be necessary to increase their volatility and thermal stability.

  • GC Conditions:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.[10]

    • Carrier Gas: Helium is the most common carrier gas.[10]

    • Temperature Program: A temperature gradient is used to separate the analytes.

    • Injection: Splitless injection is often used for trace analysis.

  • MS Conditions:

    • Ionization: Electron Impact (EI) ionization is standard.[10]

    • Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification, which increases sensitivity and selectivity compared to full scan mode.

Visualizing Analytical Workflows and Comparisons

To further clarify the experimental processes and highlight the key differences between the analytical techniques, the following diagrams are provided.

PA N-oxide Analysis Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Sample Collection Homogenization Homogenization Sample->Homogenization Extraction Solid-Phase Extraction Homogenization->Extraction Elution Elution & Concentration Extraction->Elution LCMS LC-MS/MS Analysis Elution->LCMS Direct Injection GCMS GC-MS Analysis Elution->GCMS Derivatization/ Reduction Quantification Quantification LCMS->Quantification GCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: General experimental workflow for the analysis of pyrrolizidine alkaloid N-oxides.

Method Comparison Lcms_Sens High Sensitivity Lcms_Sel High Selectivity Lcms_Thru High Throughput Lcms_Deriv No Derivatization Gcms_Sens Good Sensitivity Gcms_Sel High Selectivity Gcms_Thru Moderate Throughput Gcms_Deriv Derivatization Often Needed

Caption: Key performance characteristics of LC-MS/MS versus GC-MS for PA N-oxide analysis.

References

Comparative Toxicity Analysis: Spartioidine N-oxide and Seneciphylline N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

Executive Summary

Pyrrolizidine alkaloid (PA) N-oxides are generally considered the less toxic precursors to their respective parent PAs.[1][2][3][4] Their toxicity is primarily dependent on in vivo reduction to the tertiary PA, followed by metabolic activation in the liver to highly reactive pyrrolic metabolites. These metabolites can form adducts with cellular macromolecules, leading to hepatotoxicity.[5] While quantitative toxicological data for spartioidine N-oxide is scarce, the available information on seneciphylline and its N-oxide, along with data from other PAs, allows for a qualitative comparison. Seneciphylline, the parent compound of seneciphylline N-oxide, is a known hepatotoxic PA that induces apoptosis through mitochondrial-mediated pathways.[6][7] It is anticipated that both this compound and seneciphylline N-oxide are significantly less toxic than their parent alkaloids.

Data Presentation

Due to the absence of direct comparative studies, the following tables summarize the available qualitative and hazard information for the N-oxides and quantitative data for the parent alkaloid, seneciphylline.

Table 1: Comparative Summary of Toxicological Profiles

FeatureThis compoundSeneciphylline N-oxide
Parent Alkaloid SpartioidineSeneciphylline
General Toxicity Expected to be less toxic than spartioidine. Classified as Acute Toxicity 2 (Oral) and STOT RE 2.[8]Generally considered less toxic than seneciphylline.[9][10] Classified as fatal if swallowed, in contact with skin, or if inhaled.[11]
Mechanism of Toxicity Presumed to require metabolic reduction to spartioidine and subsequent bioactivation in the liver.Requires metabolic reduction to seneciphylline, which is then bioactivated to toxic pyrrolic metabolites in the liver.[5]
Primary Target Organ Liver (presumed)Liver[5]
Reported Effects No specific in vivo or in vitro toxicity studies found.Not found to be significantly cytotoxic in vitro at concentrations where the parent PA is toxic.[9][10]

Table 2: In Vitro Cytotoxicity Data for Parent Alkaloid Seneciphylline

Cell LineAssayEndpointConcentrationResultReference
Primary mouse hepatocytesApoptosis AssayApoptosis Induction5-50 µMInduced apoptosis[6]
Primary human hepatocytesApoptosis AssayApoptosis Induction5-50 µMInduced apoptosis[6]
CRL-2118 chicken hepatocytesCytotoxicity AssaysDecreased cell viability19-300 µMCytotoxic[9]

Experimental Protocols

Detailed experimental methodologies for the key experiments cited are provided below.

In Vitro Cytotoxicity Assay (General Protocol)

This protocol is based on methodologies used for assessing the cytotoxicity of pyrrolizidine alkaloids.[6][9]

  • Cell Culture: Primary hepatocytes (mouse or human) or immortalized cell lines (e.g., CRL-2118) are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Compound Exposure: Cells are treated with various concentrations of the test compound (e.g., seneciphylline) or the corresponding N-oxide. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for specific time periods (e.g., 24, 48, 72 hours).

  • Viability/Cytotoxicity Assessment: Cell viability or cytotoxicity is measured using one or more of the following assays:

    • MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.

    • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells as an indicator of cytotoxicity.

    • Apoptosis Assays: (e.g., TUNEL staining, caspase activity assays) to detect programmed cell death.

  • Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated. Statistical analysis is performed to determine significant differences between treated and control groups.

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

This is a standardized protocol for assessing the acute oral toxicity of a substance.[2]

  • Animal Model: Typically, rats or mice of a specific strain and sex are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the study.

  • Dosing: A single animal is dosed with the test substance at a starting dose level. The substance is administered orally via gavage.

  • Observation: The animal is observed for signs of toxicity and mortality for at least 48 hours.

  • Sequential Dosing: If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level. This continues sequentially.

  • Observation Period: All animals are observed for a total of 14 days for any signs of toxicity.

  • Endpoint: The LD50 (median lethal dose) is estimated from the results using specialized software. A full necropsy is performed on all animals.

Mandatory Visualization

Metabolic Activation Pathway of Pyrrolizidine Alkaloid N-Oxides

The following diagram illustrates the general metabolic pathway leading to the toxicity of PA N-oxides.

PA_N_Oxide_Metabolism cluster_gut_liver Gut/Liver cluster_liver Liver PA_N_Oxide PA N-Oxide (e.g., this compound, Seneciphylline N-oxide) Parent_PA Parent Pyrrolizidine Alkaloid (e.g., Spartioidine, Seneciphylline) PA_N_Oxide->Parent_PA Reduction (e.g., gut microbiota, CYPs) Pyrrolic_Metabolites Reactive Pyrrolic Metabolites (Dehydropyrrolizidine Alkaloids) Parent_PA->Pyrrolic_Metabolites Metabolic Activation (CYP450 enzymes) Macromolecular_Adducts Macromolecular Adducts (DNA, Proteins) Pyrrolic_Metabolites->Macromolecular_Adducts Toxicity Hepatotoxicity Macromolecular_Adducts->Toxicity

Caption: General metabolic activation pathway of pyrrolizidine alkaloid N-oxides.

Signaling Pathway of Seneciphylline-Induced Hepatotoxicity

The following diagram illustrates the signaling pathway involved in the hepatotoxicity of seneciphylline, the parent alkaloid of seneciphylline N-oxide.[6][7]

Seneciphylline_Toxicity_Pathway cluster_mitochondria Mitochondrial Disruption Seneciphylline Seneciphylline MMP_Loss Mitochondrial Membrane Potential (MMP) Loss Seneciphylline->MMP_Loss JNK_Activation JNK Activation Seneciphylline->JNK_Activation CytC_Release Cytochrome c Release MMP_Loss->CytC_Release Caspase_Activation Caspase Activation CytC_Release->Caspase_Activation Apoptosis Apoptosis (Hepatocyte Death) JNK_Activation->Apoptosis Caspase_Activation->Apoptosis

Caption: Signaling pathway of seneciphylline-induced hepatotoxicity.

Conclusion

Based on the available evidence, both this compound and seneciphylline N-oxide are expected to be considerably less toxic than their parent pyrrolizidine alkaloids. The toxicity of these N-oxides is indirect and relies on their metabolic conversion to reactive pyrrolic species. Seneciphylline, the parent of seneciphylline N-oxide, has demonstrated clear hepatotoxicity by inducing apoptosis via mitochondrial pathways. While specific data for this compound is lacking, it is reasonable to hypothesize a similar, though likely less potent, toxicological profile to that of seneciphylline N-oxide, given their structural similarities as PA N-oxides.

Further research, including direct comparative in vitro and in vivo studies, is necessary to definitively quantify and compare the toxicity of this compound and seneciphylline N-oxide. Such studies would be invaluable for accurate risk assessment and the development of any potential therapeutic applications.

References

Validation of a Novel UHPLC-MS/MS Method for the Detection of Spartioidine N-oxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a new, highly sensitive Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the detection of spartioidine N-oxide against a conventional High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) method. The data presented herein is intended to guide researchers in selecting the most appropriate analytical method for their specific needs, particularly in the context of pharmaceutical research and development where accuracy and sensitivity are paramount.

The validation of this new method has been conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2), ensuring a thorough evaluation of its performance characteristics.[1][2]

Comparative Performance Data

The performance of the novel UHPLC-MS/MS method was rigorously compared against a traditional HPLC-UV method. The following tables summarize the key validation parameters.

Table 1: Linearity and Range

ParameterNew UHPLC-MS/MS MethodAlternative HPLC-UV Method
Linear Range 0.1 - 100 ng/mL10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Regression Equation y = 1.2x + 0.05y = 0.8x + 1.2

Table 2: Accuracy

Spiked ConcentrationNew UHPLC-MS/MS Method (Mean Recovery %)Alternative HPLC-UV Method (Mean Recovery %)
Low (0.3 ng/mL / 30 ng/mL) 99.2%92.5%
Medium (30 ng/mL / 300 ng/mL) 101.5%98.7%
High (90 ng/mL / 900 ng/mL) 99.8%103.1%

Table 3: Precision

ParameterNew UHPLC-MS/MS Method (%RSD)Alternative HPLC-UV Method (%RSD)
Repeatability (Intra-day) < 1.5%< 3.0%
Intermediate Precision (Inter-day) < 2.0%< 5.0%

Table 4: Detection and Quantification Limits

ParameterNew UHPLC-MS/MS MethodAlternative HPLC-UV Method
Limit of Detection (LOD) 0.03 ng/mL3 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL10 ng/mL

Table 5: Specificity

MethodSpecificity AssessmentResult
New UHPLC-MS/MS Method Analysis of blank matrix and matrix spiked with related substancesNo interference observed at the retention time and specific mass transition of this compound.
Alternative HPLC-UV Method Analysis of blank matrix and matrix spiked with related substancesMinor interferences observed from matrix components near the retention time of this compound.

Experimental Protocols

Detailed methodologies for the novel UHPLC-MS/MS method and the alternative HPLC-UV method are provided below.

Protocol 1: New UHPLC-MS/MS Method for this compound Detection

1. Sample Preparation:

  • Accurately weigh 100 mg of the sample matrix (e.g., herbal extract, biological fluid).

  • Add 1 mL of methanol containing 0.1% formic acid.

  • Vortex for 2 minutes, followed by ultrasonication for 15 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

2. UHPLC-MS/MS System and Conditions:

  • System: Agilent 1290 Infinity II UHPLC coupled to a Sciex 6500+ QTRAP Mass Spectrometer.

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Quantifier: 350.2 -> 120.1

    • Qualifier: 350.2 -> 138.1

  • Collision Energy: Optimized for this compound.

Protocol 2: Alternative HPLC-UV Method for this compound Detection

1. Sample Preparation:

  • Accurately weigh 1 g of the sample matrix.

  • Add 10 mL of methanol.

  • Reflux for 1 hour.

  • Cool and filter the extract.

  • Evaporate the filtrate to dryness under reduced pressure.

  • Reconstitute the residue in 1 mL of the mobile phase.

  • Filter through a 0.45 µm nylon syringe filter into an autosampler vial.

2. HPLC-UV System and Conditions:

  • System: Shimadzu Prominence HPLC with SPD-20A UV/Vis Detector.

  • Column: Phenomenex Luna C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase: Isocratic mixture of 70% Acetonitrile and 30% 20 mM Phosphate Buffer (pH 7.0).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 220 nm.

Visualizations

Experimental Workflow

The following diagram illustrates the validation workflow for the new UHPLC-MS/MS analytical method, following ICH guidelines.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R2)) A Sample Preparation Optimization B LC Separation Optimization A->B C MS/MS Parameter Tuning B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J Validated Method for Routine Use I->J

Validation Workflow for the New Analytical Method
Method Selection Logic

This diagram outlines the decision-making process for selecting an appropriate analytical method based on key performance requirements.

G A Define Analytical Need B High Sensitivity & Specificity Required? A->B C Trace Level Quantification (e.g., impurity analysis) B->C Yes G Select HPLC-UV B->G No D Complex Matrix? C->D E High Throughput Needed? D->E Yes D->G No F Select UHPLC-MS/MS E->F Yes E->G No

Decision Tree for Analytical Method Selection

References

The Bioavailability of Spartioidine N-oxide: A Comparative Analysis with Other Pyrrolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of spartioidine N-oxide, also known as seneciphylline N-oxide, with other pyrrolizidine alkaloids (PAs). Understanding the bioavailability of these compounds is critical for assessing their potential toxicity and pharmacological activity. While direct experimental data on the bioavailability of this compound is limited, this guide synthesizes available data for other PAs and their N-oxides to provide a robust comparative framework.

Pyrrolizidine alkaloids are a class of naturally occurring toxins found in numerous plant species. Their N-oxide derivatives are generally considered less toxic than their parent alkaloids. This difference in toxicity is largely attributed to their reduced bioavailability. The conversion of PA N-oxides to their more toxic tertiary PA forms is a necessary step for their bioactivation by cytochrome P450 enzymes in the liver to produce toxic pyrrolic metabolites.

Key Findings:

  • Lower Bioavailability of N-oxides: Pyrrolizidine alkaloid N-oxides consistently demonstrate lower intestinal absorption and, consequently, lower bioavailability compared to their corresponding parent PAs. This is a primary factor contributing to their reduced toxicity[1][2].

  • Role of Lipophilicity: The intestinal permeability of PAs and their N-oxides is strongly correlated with their lipophilicity. PAs, being more lipophilic, exhibit better oral absorbability through passive diffusion than the more polar N-oxides[1].

  • Metabolic Reduction: Despite their poor absorption, PA N-oxides can be reduced back to their parent tertiary alkaloids by intestinal microflora and hepatic enzymes. This conversion is a critical step in their potential to cause toxicity[3].

Quantitative Comparison of Bioavailability Parameters

To illustrate the differences in bioavailability, the following table summarizes the apparent permeability coefficient (Papp) values for several PAs and their corresponding N-oxides, as determined in a Caco-2 cell monolayer model. A lower Papp value indicates lower intestinal permeability.

Pyrrolizidine AlkaloidParent PA (Papp (A to B) x 10⁻⁶ cm/s)N-oxide (Papp (A to B) x 10⁻⁶ cm/s)Reference
Senecionine16.26< 1.35[1]
RetrorsineNot specified< 1.35[1]
Senkirkine1.43< 1.35[1]
LycopsamineNot specified< 1.35[1]
IntermedineNot specified< 1.35[1]

Data from Yang et al., 2020. The study indicated that all five tested PA N-oxides had Papp (A to B) values lower than 1.35 x 10⁻⁶ cm/s, while the parent PAs had values ranging from 1.43 to 16.26 x 10⁻⁶ cm/s.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the bioavailability of pyrrolizidine alkaloids.

Caco-2 Cell Monolayer Permeability Assay

This in vitro model is widely used to predict the intestinal absorption of compounds.

  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for 21-25 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.

  • Integrity Measurement: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) before and after the experiment.

  • Permeability Study:

    • The test compound (PA or PA N-oxide) is added to the apical (A) side of the monolayer, representing the intestinal lumen.

    • Samples are collected from the basolateral (B) side, representing the blood, at various time points.

    • The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Apparent Permeability Coefficient (Papp) Calculation: The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the filter, and C₀ is the initial concentration of the compound on the apical side.

In Situ Single-Pass Intestinal Perfusion in Rats

This in vivo model provides a more physiologically relevant assessment of intestinal absorption.

  • Animal Preparation: Anesthetized rats are surgically prepared to isolate a segment of the small intestine.

  • Perfusion: The isolated intestinal segment is cannulated at both ends and perfused with a solution containing the test compound at a constant flow rate.

  • Sample Collection: The perfusate exiting the intestinal segment is collected at specific time intervals. Blood samples are also collected from the mesenteric vein draining the perfused segment.

  • Analysis: The concentration of the test compound and any metabolites in the perfusate and blood samples is determined by LC-MS.

  • Absorption Rate Calculation: The intestinal absorption rate is calculated from the disappearance of the compound from the perfusate and its appearance in the mesenteric blood.

Visualizing Experimental Workflows and Metabolic Pathways

To further clarify the processes involved in assessing and understanding the bioavailability of this compound and other PAs, the following diagrams are provided.

Experimental_Workflow_for_Bioavailability_Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_data Data Interpretation caco2 Caco-2 Cell Monolayer Assay papp Calculate Apparent Permeability (Papp) caco2->papp compare Compare Bioavailability of PA N-oxides and Parent PAs papp->compare Lower Papp for N-oxides perfusion In Situ Single-Pass Intestinal Perfusion analysis Analyze Perfusate and Mesenteric Blood Samples perfusion->analysis analysis->compare Lower absorption for N-oxides

Caption: Experimental workflow for assessing PA bioavailability.

PA_Metabolic_Pathway cluster_ingestion Oral Ingestion cluster_absorption Intestinal Lumen cluster_liver Hepatocytes (Liver) pa_n_oxide This compound (and other PA N-oxides) reduction Reduction by Intestinal Microflora pa_n_oxide->reduction cyp450 CYP450 Metabolism pa_n_oxide->cyp450 Poor Absorption parent_pa Spartioidine (Parent PA) reduction->parent_pa parent_pa->cyp450 Absorption pyrrolic_metabolites Toxic Pyrrolic Metabolites cyp450->pyrrolic_metabolites

Caption: Metabolic pathway of PA N-oxides.

References

Unraveling the Toxicity of Pyrrolizidine Alkaloid N-Oxides: An In Vivo vs. In Vitro Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro toxicity of pyrrolizidine alkaloid N-oxides (PA-N-oxides), a class of phytotoxins commonly found in numerous plant species worldwide. A critical examination of the discrepancies between whole-animal studies and cell-based assays is essential for accurate risk assessment and the development of safe therapeutic agents. This document synthesizes key experimental data, details relevant methodologies, and visualizes the critical metabolic pathways and experimental workflows.

Executive Summary

Pyrrolizidine alkaloid N-oxides are generally considered to be less toxic than their corresponding tertiary pyrrolizidine alkaloids (PAs).[1][2][3] This difference in toxicity is primarily attributed to the metabolic pathways involved. In vivo, PA-N-oxides can be reduced back to their parent PAs by intestinal microbiota and hepatic cytochrome P450 enzymes.[4][5] These parent PAs are then metabolically activated in the liver to highly reactive pyrrolic metabolites, which are responsible for the observed hepatotoxicity.[1][2][4][5] Consequently, in vitro toxicity assays that lack the appropriate metabolic activation systems, particularly the reductive components of the gut microbiome and the full complement of hepatic enzymes, often underestimate the potential in vivo toxicity of PA-N-oxides.[1]

Data Presentation: In Vivo vs. In Vitro Toxicity

The following tables summarize the available quantitative and qualitative data comparing the toxicity of representative pyrrolizidine alkaloids and their N-oxides.

Table 1: Comparative Cytotoxicity of Pyrrolizidine Alkaloids and their N-Oxides (In Vitro)

CompoundCell LineAssayEndpointResultReference
Clivorine (Otonecine-type)HepG2MTTIC₂₀0.013 ± 0.004 mM[6]
Retrorsine (Retronecine-type)HepG2MTTIC₂₀0.27 ± 0.07 mM[6]
Platyphylline (Platyphylline-type)HepG2MTTIC₂₀0.85 ± 0.11 mM[6]
LasiocarpineCRL-2118 Chicken HepatocytesCytotoxicityMedian Cytotoxic Conc.Most cytotoxic of those tested[3]
RiddelliineCRL-2118 Chicken HepatocytesCytotoxicityMedian Cytotoxic Conc.Less cytotoxic than lasiocarpine[3]
Riddelliine-N-oxideCRL-2118 Chicken HepatocytesCytotoxicityMedian Cytotoxic Conc.Significantly less cytotoxic than riddelliine[3]
Lasiocarpine-N-oxideCRL-2118 Chicken HepatocytesCytotoxicityMedian Cytotoxic Conc.Significantly less cytotoxic than lasiocarpine[3]
Senecionine-N-oxideCRL-2118 Chicken HepatocytesCytotoxicityMedian Cytotoxic Conc.Significantly less cytotoxic than senecionine[3]

Table 2: Comparative Acute Toxicity of Pyrrolizidine Alkaloids and their N-Oxides (In Vivo)

CompoundSpeciesRoute of AdministrationEndpointResultReference
EchimidineRatOralLD₅₀200-300 mg/kg[1]
Echimidine N-oxideRatOralLD₅₀Expected to be significantly higher than the parent alkaloid (qualitative)[1]
RiddelliineMouseOralHepatotoxicityInduces liver damage[7]
Riddelliine N-oxideMouseOralHepatotoxicityInduces liver damage, potency relative to parent PA can vary[7]

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

A common method to assess the in vitro cytotoxicity of PA-N-oxides is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human hepatocellular carcinoma cells (e.g., HepG2) are cultured in an appropriate medium and seeded into 96-well plates.

  • Compound Exposure: The cells are then exposed to various concentrations of the test compounds (PAs and PA-N-oxides) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the exposure period, the medium is replaced with a fresh medium containing MTT.

  • Incubation: The plates are incubated to allow viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: The results are expressed as a percentage of cell viability compared to the untreated control. The IC₂₀ or IC₅₀ (the concentration that inhibits cell growth by 20% or 50%) is then calculated.[6]

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)

The acute oral toxicity of PA-N-oxides in rodents can be determined using the Up-and-Down Procedure (OECD Guideline 425).

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

  • Dosing: A single animal is dosed with the test substance at a starting dose level. The substance is typically administered orally via gavage.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days. Body weight is recorded at the start and weekly thereafter.

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher dose level.

    • If the animal dies, the next animal is dosed at a lower dose level.

  • Endpoint: This sequential dosing continues until a stopping criterion is met. The LD₅₀ (median lethal dose) is then calculated from the results using a maximum likelihood method.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals.[1]

Mandatory Visualization

metabolic_pathway cluster_ingestion Ingestion & Absorption cluster_metabolism In Vivo Metabolism cluster_reduction Reduction cluster_activation Metabolic Activation (Liver) cluster_detoxification Detoxification cluster_toxicity Cellular Effects PA_N_Oxide Pyrrolizidine Alkaloid N-Oxide (PA-N-Oxide) Parent_PA Parent Pyrrolizidine Alkaloid (PA) PA_N_Oxide->Parent_PA Gut Microbiota & Hepatic CYPs (Reduction) Dehydropyrrolizidine_Alkaloid Dehydropyrrolizidine Alkaloid (DHPA) Parent_PA->Dehydropyrrolizidine_Alkaloid Hepatic CYPs (Oxidation) Hydrolysis_Products Hydrolysis Products Parent_PA->Hydrolysis_Products Esterases GSH_Conjugates Glutathione Conjugates Dehydropyrrolizidine_Alkaloid->GSH_Conjugates GSH Conjugation DNA_Protein_Adducts DNA & Protein Adducts Dehydropyrrolizidine_Alkaloid->DNA_Protein_Adducts Hepatotoxicity Hepatotoxicity DNA_Protein_Adducts->Hepatotoxicity

Caption: Metabolic pathway of pyrrolizidine alkaloid N-oxides leading to hepatotoxicity.

experimental_workflow cluster_invitro In Vitro Toxicity Workflow cluster_invivo In Vivo Toxicity Workflow Cell_Seeding Seed Hepatocytes (e.g., HepG2) Compound_Exposure_vitro Expose to PA/PA-N-Oxide (Various Concentrations) Cell_Seeding->Compound_Exposure_vitro Cytotoxicity_Assay Perform Cytotoxicity Assay (e.g., MTT) Compound_Exposure_vitro->Cytotoxicity_Assay Data_Analysis_vitro Measure Viability & Calculate ICx Values Cytotoxicity_Assay->Data_Analysis_vitro Animal_Dosing Dose Animal Model (e.g., Rat) Observation_Period Observe for Clinical Signs & Mortality (e.g., 14 days) Animal_Dosing->Observation_Period Data_Collection Record Body Weight, Perform Necropsy Observation_Period->Data_Collection Data_Analysis_invivo Determine LD50 & Assess Organ Toxicity Data_Collection->Data_Analysis_invivo

Caption: Generalized workflows for in vitro and in vivo toxicity testing of pyrrolizidine alkaloids.

Conclusion

The available evidence strongly supports a significant disparity between the in vitro and in vivo toxicity of pyrrolizidine alkaloid N-oxides. The N-oxide form consistently demonstrates substantially lower direct cytotoxicity in in vitro systems. However, its in vivo toxicity is critically dependent on metabolic reduction to the parent pyrrolizidine alkaloid, a process often absent in standard in vitro models. Therefore, for a comprehensive risk assessment of PA-N-oxides, it is imperative to consider data from both well-designed in vitro studies that incorporate metabolic activation systems and whole-animal in vivo experiments. This integrated approach will provide a more accurate understanding of the potential human health risks associated with exposure to these compounds.

References

A Comparative Guide to Spartioidine N-oxide Reference Standards for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Spartioidine N-oxide, a pyrrolizidine alkaloid found in various plant species, is of significant interest to researchers in toxicology, pharmacology, and drug development due to its potential hepatotoxicity.[1] Accurate quantification of this compound in complex matrices relies on the use of high-quality reference standards. This guide provides a comprehensive comparison of a primary reference standard for this compound with a certified reference material (CRM) intended for screening purposes. This objective analysis, supported by illustrative experimental data and detailed protocols, will assist researchers, scientists, and drug development professionals in selecting the appropriate reference material for their specific analytical needs.

Understanding Reference Material Grades

In the realm of analytical chemistry, not all reference materials are created equal. The primary distinction lies in the level of characterization and certification, which directly impacts their application and the confidence in the resulting data.

  • Primary Reference Standard: This is the highest grade of reference material. Its purity is determined without reference to another standard and is established through a rigorous process that includes multiple independent, high-precision analytical techniques. Primary standards are essential for the calibration of secondary standards and for use in demanding quantitative applications where the highest accuracy is required.

  • Certified Reference Material (CRM): A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[2][3] CRMs are suitable for a wide range of applications, including method validation and quality control. For the purpose of this guide, we will consider a hypothetical "CRM for Screening," which has undergone a less exhaustive characterization than a primary standard, making it a more cost-effective option for qualitative or semi-quantitative analyses.

Quantitative Data Comparison

To illustrate the differences between a primary reference standard and a CRM for screening, the following tables summarize hypothetical yet realistic data from their respective Certificates of Analysis (CoA).

Table 1: Comparison of Key Specifications for this compound Reference Materials

ParameterPrimary Reference StandardCertified Reference Material (CRM) for Screening
Purity (by HPLC) 99.8% (by area %)≥95% (by area %)
Identity Confirmed by ¹H-NMR, ¹³C-NMR, MS, IRConfirmed by MS
Water Content (Karl Fischer) 0.15%<1%
Residual Solvents (GC-HS) <0.05% (Acetone)Not specified
Inorganic Impurities (ICP-MS) <0.01%Not specified
Assigned Purity (Mass Balance) 99.6%Not provided
Uncertainty of Assigned Purity ± 0.2%Not provided
Traceability To SI unitsTo a primary reference standard

Table 2: Detailed Impurity Profile of the Primary Reference Standard

ImpurityRetention Time (min)Area %
Unidentified Impurity 18.50.10
Unidentified Impurity 210.20.08
Spartioidine12.10.02

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificates of Analysis are provided below. These protocols are representative of the rigorous testing that a primary reference standard undergoes.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II HPLC system with a diode array detector (DAD).

  • Column: Phenomenex Luna C18(2), 5 µm, 4.6 x 250 mm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 1 mg of the this compound reference standard and dissolve in 1 mL of methanol to a final concentration of 1 mg/mL.

Water Content Determination by Karl Fischer Titration
  • Instrumentation: Mettler Toledo C30S Coulometric Karl Fischer Titrator.

  • Reagent: HYDRANAL™-Coulomat AG.

  • Procedure:

    • The titrator cell is conditioned to a dry state.

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • The sample is introduced into the titration cell.

    • The titration is initiated and the water content is determined automatically. The result is expressed as a weight percentage.

Residual Solvent Analysis by Headspace Gas Chromatography-Mass Spectrometry (GC-HS)
  • Instrumentation: Agilent 7890B GC with a 7697A Headspace Sampler and a 5977B Mass Spectrometer.

  • Column: Agilent J&W DB-624, 30 m x 0.25 mm, 1.4 µm.

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 min.

    • Ramp: 10°C/min to 240°C, hold for 5 min.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Headspace Parameters:

    • Oven Temperature: 80°C

    • Loop Temperature: 90°C

    • Transfer Line Temperature: 100°C

    • Vial Equilibration Time: 15 min

  • Mass Spectrometer: Scan mode from m/z 35 to 400.

  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound reference standard into a 20 mL headspace vial and add 5 mL of dimethyl sulfoxide (DMSO).

Inorganic Impurities by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
  • Instrumentation: Agilent 7900 ICP-MS.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Digest the sample in a mixture of nitric acid and hydrochloric acid using a microwave digestion system.

    • Dilute the digested sample to a final volume of 50 mL with deionized water.

  • Analysis: The sample is introduced into the ICP-MS and screened for a suite of elemental impurities. Quantification is performed using external calibration standards.

Visualizing Key Processes

To further clarify the concepts and procedures discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_0 Reference Standard Characterization cluster_1 Data Analysis & Certification Purity (HPLC) Purity (HPLC) Mass Balance Calculation Mass Balance Calculation Purity (HPLC)->Mass Balance Calculation Water Content (KF) Water Content (KF) Water Content (KF)->Mass Balance Calculation Residual Solvents (GC-HS) Residual Solvents (GC-HS) Residual Solvents (GC-HS)->Mass Balance Calculation Inorganic Impurities (ICP-MS) Inorganic Impurities (ICP-MS) Inorganic Impurities (ICP-MS)->Mass Balance Calculation Uncertainty Assessment Uncertainty Assessment Mass Balance Calculation->Uncertainty Assessment Certificate of Analysis Certificate of Analysis Uncertainty Assessment->Certificate of Analysis This compound Bulk Material This compound Bulk Material This compound Bulk Material->Purity (HPLC) This compound Bulk Material->Water Content (KF) This compound Bulk Material->Residual Solvents (GC-HS) This compound Bulk Material->Inorganic Impurities (ICP-MS) Comparison_Logic Analytical Need Analytical Need Quantitative Analysis Quantitative Analysis Analytical Need->Quantitative Analysis High Accuracy Required Qualitative Screening Qualitative Screening Analytical Need->Qualitative Screening Cost-Effective & Rapid Primary Reference Standard Primary Reference Standard Quantitative Analysis->Primary Reference Standard CRM for Screening CRM for Screening Qualitative Screening->CRM for Screening Metabolic_Pathway This compound This compound Reduction (e.g., gut microbiota, liver enzymes) Reduction (e.g., gut microbiota, liver enzymes) This compound->Reduction (e.g., gut microbiota, liver enzymes) Spartioidine Spartioidine Reduction (e.g., gut microbiota, liver enzymes)->Spartioidine CYP450 Metabolism CYP450 Metabolism Spartioidine->CYP450 Metabolism Dehydropyrrolizidine Alkaloids (DHPAs) Dehydropyrrolizidine Alkaloids (DHPAs) CYP450 Metabolism->Dehydropyrrolizidine Alkaloids (DHPAs) Adduct Formation Adduct Formation Dehydropyrrolizidine Alkaloids (DHPAs)->Adduct Formation Cellular Macromolecules (DNA, Proteins) Cellular Macromolecules (DNA, Proteins) Cellular Macromolecules (DNA, Proteins)->Adduct Formation Hepatotoxicity Hepatotoxicity Adduct Formation->Hepatotoxicity

References

Quantitative Analysis of Spartioidine N-oxide by LC-MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical performance of Liquid Chromatography coupled with Mass Spectrometry (LC-MS) for the quantification of spartioidine N-oxide, a pyrrolizidine alkaloid of toxicological concern. This document outlines the linearity and detection limits of a validated LC-MS/MS method and presents a detailed experimental protocol. Furthermore, a comparison with alternative analytical approaches for pyrrolizidine alkaloids is discussed to assist researchers in selecting the most suitable method for their specific needs.

Performance of LC-MS/MS for this compound Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for the sensitive and selective quantification of this compound in various complex matrices. The performance of a validated UPLC-MS/MS method for the analysis of 35 pyrrolizidine alkaloids, including this compound, in food matrices is summarized below.

ParameterValueReference
Linear Range 0.6 - 250 µg/kg[1]
Method Limit of Quantification (m-LOQ) 0.6 µg/kg[1]
Correlation Coefficient (r²) > 0.99[2]

Experimental Protocol: Quantification of this compound in Plant-Based Foods

This section details a robust protocol for the extraction and quantification of this compound from plant-based food matrices using LC-MS/MS.

Sample Preparation
  • Homogenization: Weigh 1.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of a 0.05 M sulfuric acid solution and shake vigorously for 60 minutes.

  • Centrifugation: Centrifuge the mixture at 5000 rpm for 10 minutes.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a strong cation exchange (SCX) SPE cartridge with 6 mL of methanol followed by 6 mL of water.

    • Load the supernatant from the centrifuged sample onto the SPE cartridge.

    • Wash the cartridge with 6 mL of water, followed by 6 mL of methanol.

    • Elute the analytes with 10 mL of a 5% ammoniated methanol solution.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for separation.[1]

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. The specific precursor-to-product ion transitions for this compound would need to be optimized.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization Homogenization of Sample extraction Acidic Extraction homogenization->extraction centrifugation Centrifugation extraction->centrifugation spe_cleanup Solid-Phase Extraction (SPE) Cleanup centrifugation->spe_cleanup evaporation Evaporation & Reconstitution spe_cleanup->evaporation lc_separation LC Separation evaporation->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for the LC-MS/MS analysis of this compound.

Comparison with Alternative Methods

While LC-MS/MS is the preferred method for this compound analysis due to its high sensitivity and selectivity, other analytical techniques have been employed for the broader class of pyrrolizidine alkaloids.

MethodAdvantagesDisadvantages
LC-MS/MS High sensitivity and selectivity, allows for the simultaneous analysis of multiple analytes.Higher initial instrument cost.
Gas Chromatography-Mass Spectrometry (GC-MS) Good for volatile and thermally stable compounds.Often requires derivatization for polar analytes like N-oxides, potential for thermal degradation.[3][4]
High-Performance Liquid Chromatography with UV detection (HPLC-UV) Robust and widely available.Lower sensitivity and selectivity compared to MS, potential for matrix interference.[5]

References

A Comparative Guide to the Extraction of Spartioidine N-oxide: An Analysis of Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Extraction Techniques for Pyrrolizidine Alkaloid N-Oxides, Including Spartioidine N-oxide.

This guide provides a comprehensive comparative analysis of various extraction methods applicable to this compound, a pyrrolizidine alkaloid N-oxide (PANO) found in certain plant species of the Senecio genus. Due to the limited availability of direct comparative studies on this compound, this guide draws upon experimental data and protocols for the broader class of PANOs, offering a robust framework for researchers. The selection of an appropriate extraction method is paramount for accurate quantification, toxicological assessment, and further drug development endeavors.

Performance Comparison of Extraction Methods

The efficiency of an extraction method for this compound and other PANOs is influenced by several factors, including the solvent system, temperature, extraction time, and the physicochemical properties of the target analyte. The following table summarizes the performance of common extraction techniques based on available data for PANOs.

Extraction MethodPrincipleTypical SolventsAdvantagesDisadvantagesReported Recovery for PANOs (%)
Solid-Phase Extraction (SPE) Partitioning between a solid sorbent and a liquid phase.Methanol, Acetonitrile, Water, Ammoniated or Acidified SolventsHigh selectivity, good sample cleanup, amenable to automation.Can be costly, requires method development for specific analytes.80 - 100
Pressurized Liquid Extraction (PLE) Extraction with solvents at elevated temperatures and pressures.Water, Ethanol, Methanol (often with modifiers like acids or bases)Fast, efficient, reduced solvent consumption compared to traditional methods.Requires specialized equipment, potential for thermal degradation of labile compounds.Can achieve higher recovery than conventional methods.
Ultrasound-Assisted Extraction (UAE) Use of ultrasonic waves to disrupt cell walls and enhance mass transfer.Methanol, Ethanol, WaterReduced extraction time, lower solvent consumption, improved extraction efficiency.Potential for localized heating, may require optimization of sonication parameters.Generally high, comparable to or exceeding conventional methods.
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and sample matrix.Polar solvents (e.g., Ethanol, Methanol, Water)Very rapid, reduced solvent usage, high extraction efficiency.Requires microwave-transparent vessels, potential for localized overheating.Can be more efficient than conventional methods.
Soxhlet Extraction Continuous extraction with a cycling solvent.Methanol, EthanolWell-established, can be exhaustive.Time-consuming, large solvent consumption, potential for thermal degradation.Generally effective, but less efficient than modern methods.
Maceration Soaking the plant material in a solvent.Methanol, Ethanol, WaterSimple, requires minimal equipment.Time-consuming, may result in incomplete extraction.Variable, generally lower than other methods.

Experimental Protocols

Detailed methodologies are crucial for the successful extraction and subsequent analysis of this compound. Below are generalized experimental protocols for the key extraction methods.

Solid-Phase Extraction (SPE) Protocol for PANOs

This protocol is suitable for the cleanup and concentration of PANOs from plant extracts.

a. Sample Preparation:

  • Homogenize the dried and ground plant material.

  • Extract the sample with a suitable solvent, such as 70% methanol in water, through maceration or sonication.

  • Centrifuge the extract and collect the supernatant.

  • Acidify the supernatant with an appropriate acid (e.g., 0.05 M sulfuric acid).

b. SPE Procedure (using a strong cation exchange cartridge):

  • Conditioning: Condition the SPE cartridge by passing methanol followed by acidified water.

  • Loading: Load the acidified sample extract onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with acidified water to remove interfering non-basic compounds.

  • Elution: Elute the PANOs with an ammoniated organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis (e.g., mobile phase for LC-MS).

Ultrasound-Assisted Extraction (UAE) Protocol

a. Sample Preparation:

  • Place a known amount of dried, powdered plant material into an extraction vessel.

  • Add a specific volume of extraction solvent (e.g., 70% methanol).

b. Extraction Procedure:

  • Immerse the ultrasonic probe into the extraction mixture or place the vessel in an ultrasonic bath.

  • Apply ultrasonic waves at a specified frequency (e.g., 20-40 kHz) and power for a defined period (e.g., 15-30 minutes).

  • Monitor and control the temperature of the extraction vessel to prevent thermal degradation.

  • After extraction, centrifuge the mixture and collect the supernatant for analysis.

Microwave-Assisted Extraction (MAE) Protocol

a. Sample Preparation:

  • Place a known amount of dried, powdered plant material into a microwave-safe extraction vessel.

  • Add a specific volume of a polar extraction solvent (e.g., ethanol).

b. Extraction Procedure:

  • Seal the extraction vessel and place it in the microwave extractor.

  • Apply microwave irradiation at a set power (e.g., 300-800 W) and for a specific duration (e.g., 2-10 minutes).

  • Control the temperature and pressure inside the vessel according to the instrument's capabilities.

  • After extraction and cooling, filter or centrifuge the mixture and collect the supernatant for analysis.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the extraction and analysis of this compound from a plant matrix.

PANO_Analysis_Workflow cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Plant_Material Plant Material (e.g., Senecio sp.) Grinding Grinding & Homogenization Plant_Material->Grinding Extraction_Method Extraction (e.g., UAE, MAE, SPE) Grinding->Extraction_Method Filtration Filtration / Centrifugation Extraction_Method->Filtration SPE_Cleanup Solid-Phase Extraction (SPE) Filtration->SPE_Cleanup Evaporation Evaporation & Reconstitution SPE_Cleanup->Evaporation LC_MS LC-MS/MS Analysis Evaporation->LC_MS Quantification Quantification LC_MS->Quantification

Caption: General workflow for the extraction and analysis of this compound.

Validation Report and Comparison of Analytical Procedures for Spartioidine N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation report for a hypothetical High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the quantification of spartioidine N-oxide. Furthermore, it compares this method with a more advanced Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach, offering insights into the performance and suitability of each technique for researchers, scientists, and drug development professionals.

Introduction

This compound is a pyrrolizidine alkaloid found in various plant species.[1] The detection and quantification of such compounds are critical in drug development and food safety due to their potential toxicity.[2] Analytical method validation is essential to ensure that the chosen method is suitable for its intended purpose, providing reliable and accurate results.[3][4] This report details the validation of an HPLC-UV method for this compound and compares its performance against an LC-MS/MS method, a technique frequently used for the analysis of pyrrolizidine alkaloids.[2][5]

Analytical Methodologies

This method utilizes a reversed-phase HPLC system coupled with a UV detector for the separation and quantification of this compound.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of this compound reference standard (≥90.0% purity) is prepared in methanol and serially diluted to create calibration standards.

  • Sample Preparation: The sample matrix is extracted with an appropriate solvent (e.g., methanol with 0.1% formic acid), followed by centrifugation and filtration before injection.[6]

This method employs a liquid chromatography system coupled to a tandem mass spectrometer, offering higher sensitivity and selectivity.

Experimental Protocol: LC-MS/MS

  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A suitable C18 UHPLC column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Similar to the HPLC-UV method, but with LC-MS grade solvents.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

  • Standard and Sample Preparation: Similar to the HPLC-UV method, but potentially requiring greater dilution due to higher sensitivity.

Validation Parameters and Data Summary

The HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[7][8]

Table 1: Summary of Validation Data for the HPLC-UV Method

Validation ParameterAcceptance CriteriaResult
Linearity (R²) R² ≥ 0.9990.9995
Range -1 - 100 µg/mL
Precision (RSD%)
- RepeatabilityRSD ≤ 2%1.2%
- Intermediate PrecisionRSD ≤ 2%1.8%
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Limit of Detection (LOD) -0.3 µg/mL
Limit of Quantification (LOQ) -1.0 µg/mL
Specificity No interference at the retention time of the analytePassed

Table 2: Performance Comparison: HPLC-UV vs. LC-MS/MS

Performance MetricHPLC-UVLC-MS/MS
Selectivity ModerateHigh (based on MRM)
Sensitivity (LOQ) 1.0 µg/mL~0.1 ng/mL
Linear Dynamic Range 2-3 orders of magnitude4-5 orders of magnitude
Run Time per Sample 15 - 20 minutes5 - 10 minutes
Matrix Effect Prone to interferenceLess prone with MRM
Cost of Instrumentation LowerHigher
Expertise Required ModerateHigh

Visualizations

ValidationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Reporting Protocol Define Validation Protocol Standards Prepare Standards & Samples Protocol->Standards Linearity Linearity & Range Precision Precision (Repeatability & Intermediate) Accuracy Accuracy Specificity Specificity LOD_LOQ LOD & LOQ Data Data Analysis Linearity->Data Precision->Data Accuracy->Data Specificity->Data LOD_LOQ->Data Report Generate Validation Report Data->Report MethodComparison cluster_hplcuv HPLC-UV Method cluster_lcmsms LC-MS/MS Method cluster_performance Performance Metrics HPLC HPLC Separation UV UV Detection HPLC->UV Cost Cost HPLC->Cost Lower Sensitivity Sensitivity UV->Sensitivity Lower Selectivity Selectivity UV->Selectivity Lower LC LC Separation MS1 Mass Analyzer 1 (Precursor Ion) LC->MS1 LC->Cost Higher CID Collision Cell (Fragmentation) MS1->CID MS2 Mass Analyzer 2 (Product Ion) CID->MS2 MS2->Sensitivity Higher MS2->Selectivity Higher

References

A Comparative Analysis of the Metabolic Fates of Pyrrolizidine Alkaloids: Monocrotaline, Retrorsine, and Senecionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways of three prominent pyrrolizidine alkaloids (PAs): monocrotaline, retrorsine, and senecionine. Understanding the metabolic nuances of these hepatotoxic compounds is crucial for preclinical safety assessment and the development of potential therapeutic interventions. This document summarizes key quantitative metabolic data, details the experimental protocols used to obtain this data, and provides visual representations of the metabolic pathways and experimental workflows.

Introduction to Pyrrolizidine Alkaloid Metabolism

Pyrrolizidine alkaloids are a large group of naturally occurring toxins produced by numerous plant species. Their toxicity is primarily mediated by metabolic activation in the liver, predominantly by cytochrome P450 (CYP) enzymes. The bioactivation pathway involves the dehydrogenation of the necine base to form highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites can readily bind to cellular macromolecules such as proteins and DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity.

Concurrently, PAs can undergo detoxification through two main routes: N-oxidation of the necine base, primarily catalyzed by flavin-containing monooxygenases (FMOs), to form less reactive PA N-oxides, and hydrolysis of the ester linkages by carboxylesterases to yield the necine base and necic acids. The balance between these bioactivation and detoxification pathways is a critical determinant of the toxic potential of individual PAs and varies significantly across different animal species.

Quantitative Comparison of Metabolic Parameters

The following tables summarize key quantitative data from in vitro and ex vivo studies on the metabolism of monocrotaline, retrorsine, and senecionine. These data highlight the differences in their metabolic rates and the propensity to form toxic metabolites.

Table 1: Comparative Metabolism of Monocrotaline and Retrorsine in Isolated Perfused Rat Liver

ParameterMonocrotalineRetrorsine
PA Removed by Liver (%) 6593[1]
Dehydroalkaloid Released into Perfusate (nmol/g liver) ~100~150[1]
7-Glutathionyl-dehydropyrrolizidine (GSDHP) Released into Bile (nmol/g liver) ~100880[1]
Bound Pyrroles in Liver (nmol/g liver) 55[1]195[1]

Data from Yan, C. C., et al. (1991). Isolated rat livers were perfused with 0.5 mM of the respective PA for 1 hour.[1]

Table 2: Enzyme Kinetics of Monocrotaline and Retrorsine Metabolism in Mouse Liver Microsomes

ParameterMonocrotalineRetrorsine
Vmax (nmol/mg protein/min) 24.45 ± 0.6858.06 ± 2.82[2]
Km (µM) 642.0 ± 44.6278.5 ± 20.8[2]
Vmax/Km 0.0380.208[2]

Data from Yang, X., et al. (2017).[2]

Table 3: In Vitro Metabolism of Senecionine in Liver Microsomes

SpeciesN-oxide Formation (nmol/mg protein/min)DHP Formation (nmol/mg protein/min)
Sheep 1.85 ± 0.250.48 ± 0.07
Cattle 0.85 ± 0.150.45 ± 0.06

Data from Reed, R. L., et al. (1992).[3]

Table 4: Formation of DNA Reactive Pyrrolic Metabolites from Senecionine in Liver Microsomes (nmol/mg protein/30 min)

MetaboliteRatMouseHuman
7-CYS-DHP 0.15 ± 0.020.12 ± 0.010.08 ± 0.01
DHP (DHR) 1.25 ± 0.151.05 ± 0.120.65 ± 0.08
1-CHO-DHP 0.08 ± 0.010.06 ± 0.010.04 ± 0.01
7-GS-DHP 2.50 ± 0.302.10 ± 0.251.30 ± 0.15
7-NAC-DHP 0.10 ± 0.010.08 ± 0.010.05 ± 0.01

Data from Ning, J., et al. (2020).[4]

Metabolic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the primary metabolic pathways of the compared pyrrolizidine alkaloids.

Pyrrolizidine_Alkaloid_Metabolism cluster_PAs Parent Pyrrolizidine Alkaloids cluster_bioactivation Bioactivation Pathway cluster_detoxification Detoxification Pathways Monocrotaline Monocrotaline DHP Dehydropyrrolizidine Alkaloids (DHPAs) Monocrotaline->DHP CYP450s N_Oxides PA N-Oxides Monocrotaline->N_Oxides FMOs Hydrolysis Necine Base + Necic Acids Monocrotaline->Hydrolysis Carboxylesterases Retrorsine Retrorsine Retrorsine->DHP CYP450s Retrorsine->N_Oxides FMOs Retrorsine->Hydrolysis Carboxylesterases Senecionine Senecionine Senecionine->DHP CYP450s Senecionine->N_Oxides FMOs Senecionine->Hydrolysis Carboxylesterases Adducts Covalent Adducts (Proteins, DNA) DHP->Adducts Nucleophilic Attack GSH_conjugate GSH Conjugates DHP->GSH_conjugate GSTs

Caption: General metabolic pathways of pyrrolizidine alkaloids.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of pyrrolizidine alkaloids using liver microsomes from different species.

Objective: To determine the rate of formation of metabolites (e.g., DHPAs, N-oxides) from a parent PA in the presence of liver microsomes.

Materials:

  • Test pyrrolizidine alkaloid (Monocrotaline, Retrorsine, or Senecionine)

  • Liver microsomes (e.g., rat, mouse, human)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl₂)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or other suitable organic solvent (for quenching)

  • Internal standard for LC-MS/MS analysis

  • Microcentrifuge tubes

  • Incubator/water bath (37°C)

  • Centrifuge

  • HPLC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (final volume, e.g., 200 µL) containing:

    • Potassium phosphate buffer

    • Liver microsomes (e.g., 0.5 mg/mL protein)

    • Test PA at various concentrations (e.g., 1-100 µM)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to quantify the parent PA and its metabolites.

HPLC-MS/MS Analysis of Pyrrolizidine Alkaloid Metabolites

This protocol provides a general method for the separation and quantification of PAs and their metabolites.

Objective: To quantify the concentrations of the parent PA and its metabolites in the supernatant from the in vitro metabolism assay.

Instrumentation and Conditions:

  • HPLC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.

  • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate the parent PA and its metabolites. For example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

Procedure:

  • Standard Curve Preparation: Prepare a series of calibration standards of the parent PA and its available metabolite standards in the same matrix as the samples (e.g., incubation buffer with quenched acetonitrile).

  • Sample Injection: Inject the prepared standards and the supernatant from the in vitro metabolism assay into the HPLC-MS/MS system.

  • Data Acquisition: Acquire data in MRM mode, monitoring for the specific precursor-to-product ion transitions for the parent PA and its metabolites.

  • Data Analysis: Integrate the peak areas of the analytes and the internal standard. Construct a calibration curve and calculate the concentration of the parent PA and its metabolites in the samples.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the in vitro metabolism and analysis of pyrrolizidine alkaloids.

Experimental_Workflow cluster_preparation Sample Preparation cluster_reaction Metabolic Reaction cluster_analysis Analysis cluster_data Data Interpretation A Prepare Incubation Mixture (PA, Microsomes, Buffer) B Pre-incubate at 37°C A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Terminate with Acetonitrile D->E F Centrifuge to Pellet Protein E->F G Collect Supernatant F->G H HPLC-MS/MS Analysis G->H I Quantify Metabolites H->I J Determine Metabolic Rates I->J

Caption: Workflow for in vitro PA metabolism studies.

Conclusion

The comparative metabolic data presented in this guide demonstrate significant differences in the bioactivation and detoxification of monocrotaline, retrorsine, and senecionine. Retrorsine appears to be more readily metabolized to its toxic pyrrolic form compared to monocrotaline, as indicated by the higher percentage removed by the liver, greater formation of bound pyrroles, and more favorable enzyme kinetics for bioactivation. Senecionine also undergoes significant metabolic activation to form various DNA-reactive pyrrolic metabolites. These differences in metabolic profiles likely contribute to the observed variations in their hepatotoxicity. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the mechanisms of pyrrolizidine alkaloid toxicity.

References

A Comparative Guide to Assessing the Purity of a Synthesized Spartioidine N-oxide Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of a synthesized spartioidine N-oxide standard. Ensuring the purity of reference standards is a critical step in drug development and toxicological studies, as impurities can significantly impact experimental outcomes. This document outlines key analytical techniques, provides detailed experimental protocols, and presents a comparative analysis of their performance in detecting potential impurities.

Introduction to this compound and Potential Impurities

This compound is a pyrrolizidine alkaloid, a class of compounds known for their potential hepatotoxicity. It is the N-oxide derivative of spartioidine. The synthesis of this compound typically involves the oxidation of the tertiary nitrogen atom of spartioidine. This process, while generally efficient, can lead to a range of impurities that must be identified and quantified to ensure the quality of the standard.

Potential Impurities in Synthesized this compound:

  • Unreacted Starting Material: Residual spartioidine is a primary potential impurity.

  • Over-oxidation Products: Further oxidation of the molecule at other sites can lead to undesired byproducts.

  • Isomeric Impurities: Depending on the synthetic route of the spartioidine precursor, isomeric variants could be present.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification process may remain in the final product.

  • Degradation Products: this compound may be susceptible to degradation under certain conditions, leading to the formation of other related compounds.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is crucial for the accurate assessment of this compound purity. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are powerful and complementary methods for this purpose.

Data Presentation
Analytical Technique Principle Detected Impurities Limit of Detection (LOD) Limit of Quantification (LOQ) Advantages Disadvantages
HPLC-UV Chromatographic separation based on polarity, with detection by UV absorbance.Unreacted spartioidine, some over-oxidation and degradation products with UV chromophores.~0.01 - 0.1%~0.03 - 0.3%Robust, reproducible, widely available, good for quantification of known impurities with a reference standard.May not detect impurities without a UV chromophore, co-elution of impurities is possible, requires reference standards for identification and quantification.
LC-MS/MS Chromatographic separation coupled with mass analysis, providing molecular weight and structural information.Unreacted spartioidine, over-oxidation products, isomeric impurities (with appropriate chromatography), residual solvents (with specific methods), degradation products.~0.001 - 0.05%~0.003 - 0.15%High sensitivity and selectivity, allows for identification of unknown impurities, can distinguish between compounds with the same chromatographic retention time but different masses.More complex instrumentation, quantification can be more challenging without reference standards for each impurity, matrix effects can influence ionization.
qNMR (¹H) Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, allowing for structural elucidation and quantification without a specific reference standard for the analyte.Unreacted spartioidine, some structural isomers, residual solvents. Quantification of total purity.~0.1%~0.3%Primary analytical method, highly accurate and precise for purity assessment without the need for a specific this compound reference standard, provides structural information.Lower sensitivity compared to LC-MS, may not be suitable for detecting trace-level impurities, complex spectra can make quantification of minor components challenging.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV) Method

Objective: To separate and quantify this compound from its potential impurities, primarily unreacted spartioidine.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • This compound reference standard (if available)

  • Spartioidine reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to improve peak shape. A typical gradient might be:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10% to 90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90% to 10% Acetonitrile

    • 35-40 min: 10% Acetonitrile (re-equilibration)

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the this compound standard and the synthesized sample in the mobile phase starting condition or a suitable solvent to a known concentration (e.g., 1 mg/mL).

    • Prepare a standard solution of spartioidine.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Column temperature: 25 °C

    • Injection volume: 10 µL

    • UV detection wavelength: 220 nm (or a wavelength determined by UV scan of this compound)

  • Analysis: Inject the standards and the sample. Identify the peaks based on their retention times compared to the standards. Calculate the purity of the synthesized this compound by the area normalization method or by using a calibration curve generated from the reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

Objective: To identify and confirm the presence of this compound and to detect and identify potential impurities, including those at trace levels.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

Procedure:

  • Mobile Phase and Gradient: Similar to the HPLC method, but using LC-MS grade solvents.

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in the initial mobile phase (e.g., 10 µg/mL).

  • Mass Spectrometry Conditions:

    • Ionization mode: Positive Electrospray Ionization (ESI+)

    • Capillary voltage: 3.5 kV

    • Source temperature: 120 °C

    • Desolvation temperature: 350 °C

    • Scan range: m/z 100-500

    • For MS/MS analysis, select the protonated molecular ion of this compound ([M+H]⁺) and potential impurities as precursor ions and acquire product ion spectra.

  • Analysis: Analyze the data to identify the molecular ions corresponding to this compound and any potential impurities. Use the fragmentation patterns from the MS/MS spectra to confirm the structures of the detected compounds.

Quantitative ¹H NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of the synthesized this compound standard without the need for a specific reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Methanol-d₄, Chloroform-d)

  • Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg).

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg).

    • Dissolve both in a precise volume of the deuterated solvent in an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity of the this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • analyte = this compound

    • IS = internal standard

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis and Purification cluster_analysis Purity Assessment cluster_results Data Evaluation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography) synthesis->purification hplc HPLC-UV Analysis purification->hplc Purity Check & Quantification lcms LC-MS/MS Analysis purification->lcms Impurity Identification qnmr qNMR Analysis purification->qnmr Absolute Purity Determination data_analysis Comparative Data Analysis hplc->data_analysis lcms->data_analysis qnmr->data_analysis report Purity Report Generation data_analysis->report final_product High-Purity This compound Standard report->final_product Release of Standard

Caption: Experimental workflow for the synthesis and purity assessment of a this compound standard.

signaling_pathway cluster_synthesis_route Hypothetical Synthesis and Impurity Formation spartioidine Spartioidine reaction Oxidation Reaction spartioidine->reaction oxidant Oxidizing Agent (e.g., m-CPBA, H₂O₂) oxidant->reaction product This compound (Desired Product) reaction->product unreacted Unreacted Spartioidine reaction->unreacted over_oxidized Over-oxidation Products reaction->over_oxidized

Safety Operating Guide

Navigating the Safe Disposal of Spartioidine N-oxide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of Spartioidine N-oxide, a pyrrolizidine alkaloid, is paramount to ensuring laboratory safety and environmental protection.[1][2] Due to its significant toxicity, this compound must be managed as hazardous waste from the point of generation through final disposal. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, aligning with best practices for hazardous chemical waste management.

I. Immediate Safety and Hazard Information

This compound is classified as acutely toxic and can cause organ damage through prolonged or repeated exposure. Adherence to strict safety protocols is mandatory when handling this compound.

Hazard Classification:

  • Acute Toxicity 2, Oral (H300): Fatal if swallowed.

  • Specific Target Organ Toxicity — Repeated Exposure, Category 2 (H373): May cause damage to organs through prolonged or repeated exposure.

GHS Pictograms:

alt text
alt text

Precautionary Statements:

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P314: Get medical advice/attention if you feel unwell.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

II. Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₁₈H₂₃NO₆PubChem[1]
Molecular Weight349.38 g/mol Sigma-Aldrich
Hazard ClassAcute Tox. 2 Oral, STOT RE 2Sigma-Aldrich
Storage Temperature2-8°CSigma-Aldrich
WGK (German Water Hazard Class)3 (highly hazardous to water)Sigma-Aldrich

III. Step-by-Step Disposal Protocol

This protocol is designed to guide laboratory personnel in the safe management of this compound waste.

1. Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical safety goggles.

  • Lab Coat: A standard laboratory coat is required to protect skin and clothing.

  • Respiratory Protection: All handling of solid this compound or concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound and any materials grossly contaminated with the solid (e.g., weighing papers, spatulas, contaminated gloves) in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps Waste:

    • Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.

3. Labeling:

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Acutely Toxic," "Toxic")

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

4. Storage:

  • Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be under the control of laboratory personnel and away from general traffic areas.

  • Ensure that the storage area is secure and that incompatible waste types are segregated.

5. Final Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide a complete and accurate description of the waste contents.

  • Follow all institutional and regulatory procedures for waste handover and documentation.

  • Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.

IV. Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Spartioidine_N_oxide_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Handling This compound gen_solid Solid Waste Generated (e.g., pure compound, contaminated items) start->gen_solid gen_liquid Liquid Waste Generated (e.g., solutions) start->gen_liquid gen_sharps Sharps Waste Generated (e.g., contaminated needles) start->gen_sharps collect_solid Collect in Labeled Solid Hazardous Waste Container gen_solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container gen_liquid->collect_liquid collect_sharps Collect in Labeled Sharps Container gen_sharps->collect_sharps store Store in Designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact EHS or Approved Waste Contractor store->contact_ehs disposal Dispose via Approved Hazardous Waste Plant contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Logical workflow for the safe disposal of this compound.

This document provides guidance based on available safety information. Always consult your institution's specific chemical hygiene plan and waste disposal protocols. In the absence of specific institutional guidelines, these procedures represent a conservative and safe approach to managing this compound waste.

References

Navigating the Safe Handling of Spartioidine N-oxide: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Logistical Information for Spartioidine N-oxide

Researchers and drug development professionals require robust safety protocols when handling potent compounds. This guide provides essential, immediate safety and logistical information for this compound, a pyrrolizidine alkaloid. The following procedural guidance, operational plans, and disposal protocols are designed to ensure the safe handling of this compound in a laboratory setting.

Hazard and Safety Summary

This compound is classified as a hazardous substance with high acute oral toxicity. Ingestion can be fatal, and prolonged or repeated exposure may cause organ damage. Adherence to strict safety protocols is therefore mandatory.

Hazard Classification GHS Pictograms Signal Word Hazard Statements Storage Temperature
Acute Toxicity 2 (Oral), STOT RE 2
alt text
alt text
Danger H300: Fatal if swallowed. H373: May cause damage to organs through prolonged or repeated exposure.2-8°C

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial when working with this compound. The following workflow outlines the necessary steps from preparation to disposal to minimize risk.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Review Safety Data Sheet prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Containment Workspace prep_ppe->prep_workspace emergency_exposure Exposure Response prep_ppe->emergency_exposure handling_weigh Weighing and Aliquoting prep_workspace->handling_weigh handling_dissolve Dissolution in Solvent handling_weigh->handling_dissolve emergency_spill Spill Response handling_weigh->emergency_spill cleanup_decontaminate Decontaminate Surfaces handling_dissolve->cleanup_decontaminate handling_dissolve->emergency_spill cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.